3-Ethoxy-1,2-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWWGJGSSQDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870918 | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-62-0 | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-1,2-propanediol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 3-Ethoxy-1,2-propanediol, with a particular focus on its relevance in research and drug development.
Core Chemical Properties and Structure
This compound, also known as glycerol (B35011) 1-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1] It is a colorless and odorless compound miscible with water, ethanol (B145695), and many organic solvents.[1][2]
Chemical Structure
The chemical structure of this compound is characterized by a propane (B168953) backbone with hydroxyl groups on the first and second carbons and an ethoxy group on the third carbon.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 3-ethoxypropane-1,2-diol | [3] |
| CAS Number | 1874-62-0 | [3] |
| Molecular Formula | C5H12O3 | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| Boiling Point | 222 °C (lit.) | |
| Density | 1.063 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.441 (lit.) | |
| SMILES | CCOCC(CO)O | [3] |
| Solubility | Miscible with water and ethanol | [1][2] |
| Flash Point | 110 °C | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.
Synthesis from Glycerol and Ethanol
This method involves the direct etherification of glycerol with ethanol using a solid acid catalyst.
Experimental Workflow: Synthesis from Glycerol and Ethanol
Caption: Synthesis of this compound from glycerol and ethanol.
Detailed Protocol:
-
Catalyst Preparation: Calcine 1.0 gram of HZSM-5 (Si/Al = 20) catalyst at 550°C for 4 hours.[2]
-
Reactant Mixture: Prepare a mixture with a molar ratio of glycerol to ethanol of 1:6. For example, use 5 grams of glycerol. The mass ratio of glycerol to the catalyst should be 5:1.[2]
-
Reaction Setup: Add the calcined catalyst to the glycerol and ethanol mixture in a high-pressure reaction vessel.[2]
-
Inert Atmosphere: Seal the vessel and replace the internal air with nitrogen gas.[2]
-
Reaction: Heat the mixture to 160°C and stir for 20 hours.[2]
-
Work-up: After the reaction, cool the vessel to room temperature.[2]
-
Catalyst Removal: Separate the solid catalyst from the reaction mixture by high-speed centrifugation.[2]
-
Purification: Distill the supernatant to remove unreacted ethanol and glycerol, yielding this compound.[2] A reported yield for this method is 6%, with a glycerol conversion rate of 7.3%.[2]
General Synthesis of Glycerol Short-Chain Ether Solvents (from Solketal)
This is a more general method that can be adapted for the synthesis of various glycerol ethers, including this compound.
Experimental Workflow: General Synthesis from Solketal (B138546)
Caption: General synthesis of this compound from solketal.
Detailed Protocol:
-
Alkylation of Solketal:
-
In a 1L two-neck round-bottom flask, sequentially introduce 0.5 mol (64.3g) of solketal, 180 mL of 33% KOH, and 0.025 mol (8g) of tetrabutylammonium bromide.[2]
-
Stir the mixture vigorously at 25°C for 15 minutes.[2]
-
Add 0.5 mol of ethyl bromide dropwise.[2]
-
After the addition, raise the temperature to 100°C and stir vigorously for 24 hours.[2]
-
Separate the organic phase, dry it over sodium sulfate, and purify by vacuum distillation to obtain pure ethyl solketal.[2]
-
-
Deprotection:
-
Add the purified ethyl solketal to 500 mL of 2M HCl in a 1L round-bottom flask.[2]
-
Stir the mixture vigorously at room temperature for 4 hours.[2]
-
Neutralize the mixture with aqueous NaOH and extract three times with 200 mL of CH2Cl2.[2]
-
Collect the organic phases, dry over sodium sulfate, and remove the CH2Cl2 under reduced pressure.[2]
-
Finally, purify the residue by vacuum distillation under an argon atmosphere to obtain pure this compound.[2]
-
Applications in Drug Development
This compound serves as a versatile compound in the pharmaceutical industry, primarily as a solvent and a building block for more complex molecules.[5]
Crosslinking Agent in Hydrogels for Drug Delivery
One of the significant applications of this compound is as a crosslinking agent in the development of poly(glycidol) hydrogels.[5] These hydrogels are promising materials for various biomedical applications, including tissue engineering and controlled drug delivery.[5]
Logical Relationship: Role in Hydrogel-Based Drug Delivery
References
- 1. 3.2. Reaction Procedure for the Synthesis of Glycerol Monoethers [bio-protocol.org]
- 2. Page loading... [guidechem.com]
- 3. Thiol-ene Clickable Poly(glycidol) Hydrogels for Biofabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of 3-Ethoxy-1,2-propanediol from Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-ethoxy-1,2-propanediol from glycerol (B35011), a process of significant interest for the valorization of this biodiesel byproduct into value-added chemicals. This compound, also known as glycerol 1-ethyl ether, is a versatile molecule with applications as a solvent, a crosslinking agent in hydrogel development for biomedical applications, and a potential component in bio-based solvent systems. This document details the core aspects of its synthesis, including reaction mechanisms, catalytic performance, and experimental protocols.
Reaction Pathways and Mechanisms
The primary route for the synthesis of this compound from glycerol is the acid-catalyzed etherification of glycerol with ethanol (B145695). This reaction proceeds through a series of equilibrium steps, leading to the formation of mono-, di-, and tri-ethyl ethers of glycerol. The desired product, this compound, is one of the mono-ethyl glycerol ether (MEG) isomers. A significant side reaction is the self-etherification of ethanol to produce diethyl ether (DEE), particularly at high temperatures and high ethanol-to-glycerol molar ratios.[1]
Two main mechanisms have been proposed for the formation of mono-ethyl glycerol ethers[1]:
-
Protonation of Glycerol: A Brønsted acid catalyst protonates a hydroxyl group on the glycerol molecule, forming an oxonium ion. This is followed by a nucleophilic attack by an ethanol molecule, leading to the formation of the ether bond and the elimination of a water molecule.
-
Protonation of Ethanol: The acid catalyst protonates an ethanol molecule, which then acts as an electrophile and is attacked by a hydroxyl group of a glycerol molecule.
The formation of the major byproduct, diethyl ether, also occurs via a similar acid-catalyzed pathway involving the protonation of one ethanol molecule followed by nucleophilic attack by a second ethanol molecule.[1]
Figure 1: Simplified reaction pathway for the etherification of glycerol with ethanol.
Catalyst Performance in Glycerol Etherification
A variety of solid acid catalysts have been investigated for the etherification of glycerol with ethanol. The choice of catalyst significantly impacts the conversion of glycerol and the selectivity towards the desired mono-ether products. Key performance indicators for different catalyst systems are summarized below.
Amberlyst Resins
Amberlyst ion-exchange resins, particularly Amberlyst-15, are frequently used due to their strong acidity and porous structure. They have shown high activity in glycerol etherification.
| Catalyst | Temp. (°C) | Ethanol:Glycerol Molar Ratio | Catalyst Loading | Time (h) | Glycerol Conversion (%) | MEG Selectivity (%) | Reference |
| Amberlyst-15 | 269 | 12:1 | 0.78 g | - | 97 | - | [1] |
| Amberlyst-15 | 160 | - | 1.5 mol% | 6 | - | Total selectivity to MAGEs | [2] |
| Amberlyst-36 | 82 | 4:1 (tert-butanol) | 5 wt% | - | 59 | ~93 (monoethers) | [3] |
Zeolites
Zeolites, such as H-ZSM-5 and Beta zeolites, are another important class of catalysts for this reaction. Their catalytic activity is influenced by their framework structure, acidity, and hydrophobicity.
| Catalyst | Temp. (°C) | Reactant:Glycerol Molar Ratio | Catalyst Loading | Time (h) | Glycerol Conversion (%) | Di-ether Selectivity (%) | Reference |
| Beta Zeolite | 80 | 12:1 (tert-butanol) | 1:3 weight of glycerol | 6 | 81.35 | 32.44 | [4] |
| H-ZSM-5 | 160 | 6:1 (ethanol) | 5:1 mass ratio of glycerol to catalyst | 20 | 7.3 | - | [5] |
| USY-650-L-2 | - | - | - | - | up to 70 | - | [6] |
| H-Beta | - | - | - | - | up to 70 | - | [6] |
Other Solid Acid Catalysts
Other solid acid catalysts have also been explored, demonstrating varying degrees of success.
| Catalyst | Temp. (°C) | Reactant:Glycerol Molar Ratio | Catalyst Loading | Time (h) | Glycerol Conversion (%) | Mono-ether Selectivity (%) | Reference |
| Tungstophosphoric acid | 160 | - | 20 wt% | 20 | 97.1 | 61.9 | [2] |
| Arenesulfonic acid-functionalized mesostructured silica | 200 | - | 20 wt% | 4 | 71 | 59 | [2] |
Experimental Protocols
This section provides a generalized experimental workflow and a detailed protocol for the synthesis of this compound.
Figure 2: General experimental workflow for glycerol etherification.
General Procedure for Batch Reactor Synthesis
The etherification of glycerol with ethanol is typically carried out in a stainless-steel autoclave reactor.[1]
-
Catalyst Preparation:
-
Reaction Setup:
-
Charge the appropriate amounts of glycerol, ethanol, and the prepared catalyst into the reactor. A typical molar ratio of ethanol to glycerol ranges from 6:1 to 12:1.[1][5] The catalyst loading can vary from 1.5 wt% to over 30 wt% relative to glycerol.[1]
-
Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.[5]
-
-
Reaction Conditions:
-
Product Recovery and Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[5]
-
The liquid product mixture is then analyzed to determine the conversion of glycerol and the selectivity to various products.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for identifying and quantifying the products of glycerol etherification.
-
Sample Preparation:
-
The liquid product mixture can be directly analyzed or diluted with a suitable solvent, such as ethanol.
-
An internal standard (e.g., n-dodecane) may be added for quantitative analysis.[4]
-
-
GC-MS Parameters (Illustrative):
-
Column: A polar capillary column (e.g., HP-FFAP) is suitable for separating the polar analytes.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range (e.g., m/z 30-300) to identify compounds based on their mass spectra. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantification.
-
Conclusion
The synthesis of this compound from glycerol via etherification with ethanol presents a promising route for the utilization of a renewable feedstock. The selection of an appropriate solid acid catalyst and the optimization of reaction conditions are crucial for achieving high glycerol conversion and selectivity towards the desired mono-ether product while minimizing the formation of byproducts. This guide provides a foundational understanding of the key technical aspects of this process, serving as a valuable resource for researchers and professionals in the field. Further research into novel catalytic systems and process intensification strategies will continue to enhance the economic viability and sustainability of this important chemical transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archive-journals.rtu.lv [archive-journals.rtu.lv]
Synthesis of 3-Alkoxypropan-1,2-diols from Glycidol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-alkoxypropan-1,2-diols from glycidol (B123203), a critical reaction in the development of various pharmaceuticals, solvents, and other fine chemicals. The document details the core methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.
Introduction
Glycidol is a versatile bifunctional molecule containing both an epoxide and a primary alcohol functional group. This unique structure allows for a variety of chemical transformations, with the ring-opening of the epoxide by alcohols being a particularly important reaction for the synthesis of 3-alkoxypropan-1,2-diols, also known as monoalkyl glyceryl ethers (MAGEs). These compounds are valuable as intermediates in the synthesis of bioactive molecules, as well as finding applications as green solvents and formulation aids.
The key to this synthesis lies in the regioselective opening of the oxirane ring. The reaction can be catalyzed by either bases or acids, with each catalytic system influencing the regioselectivity of the nucleophilic attack by the alcohol.
Reaction Mechanisms and Signaling Pathways
The synthesis of 3-alkoxypropan-1,2-diols from glycidol proceeds via the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the catalytic conditions employed.
Base-Catalyzed Ring-Opening
Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the less sterically hindered terminal carbon of the epoxide in an SN2 reaction, leading predominantly to the formation of the primary ether, 3-alkoxypropan-1,2-diol.[1]
Acid-Catalyzed Ring-Opening
In the presence of a Lewis acid, the epoxide oxygen is coordinated by the acid, making the epoxide more electrophilic. Under these conditions, the reaction can proceed with a character that is intermediate between SN1 and SN2. This results in the nucleophilic attack of the alcohol at both the terminal and the central carbon of the epoxide, leading to a mixture of 3-alkoxypropan-1,2-diol and the isomeric 2-alkoxypropan-1,3-diol.
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies on the synthesis of 3-alkoxypropan-1,2-diols from glycidol under various catalytic conditions.
Base-Catalyzed Synthesis of 3-Methoxypropan-1,2-diol
| Catalyst (20 mol%) | Temperature (°C) | Time (h) | Glycidol Conversion (%) | Yield of 3-methoxypropan-1,2-diol (%) | Selectivity (%) |
| KOH | 65 | 2 | 100 | 93 | 93 |
| NaOH | 65 | 2 | 100 | 88 | 88 |
| LiOH | 65 | 2 | 100 | 81 | 81 |
| Without Catalyst | 65 | 48 | 68 | 38 | 56 |
Reaction conditions: 15:1 molar ratio of methanol (B129727) to glycidol, slow addition of glycidol. Data sourced from[1].
Base-Catalyzed Synthesis with Various Alcohols
| Alcohol | Catalyst (20 mol%) | Glycidol Conversion (%) | Yield of 3-alkoxypropan-1,2-diol (%) | Selectivity (%) |
| Methanol | KOH | 100 | 93 | 93 |
| Ethanol | KOH | 100 | 85 | 85 |
| 1-Propanol | KOH | 100 | 78 | 78 |
| 1-Butanol | KOH | 100 | 70 | 70 |
| 2-Propanol | KOH | 100 | 65 | 65 |
| 2,2,2-Trifluoroethanol | LiOH | 91 | 89 | 98 |
| Phenol | LiOH | 100 | 95 | 95 |
Reaction conditions: 65 °C, 2h, 15:1 molar ratio of alcohol to glycidol, slow addition of glycidol. Data sourced from[1].
Experimental Protocols
The following are detailed methodologies for the synthesis of 3-alkoxypropan-1,2-diols from glycidol.
General Experimental Workflow
The general workflow for the synthesis involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.
Protocol 1: Base-Catalyzed Synthesis of 3-Methoxypropan-1,2-diol[1]
Materials:
-
Glycidol
-
Methanol
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methanol (15 molar equivalents) and potassium hydroxide (0.2 molar equivalents relative to glycidol).
-
Heat the mixture to 65 °C with stirring.
-
Slowly add glycidol (1 molar equivalent) to the reaction mixture over 15 minutes using a syringe pump.
-
Maintain the reaction at 65 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 3-methoxypropan-1,2-diol.
Protocol 2: Lewis Acid-Catalyzed Synthesis of 3-Alkoxypropan-1,2-diols
Materials:
-
Glycidol
-
Alcohol (e.g., methanol, ethanol)
-
Aluminum triflate (Al(OTf)₃) or Bismuth triflate (Bi(OTf)₃)
-
Organic solvent (if necessary)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (9 molar equivalents) in a suitable solvent if required.
-
Add the Lewis acid catalyst (e.g., Al(OTf)₃, 0.01 mol%) to the solution and stir.
-
Add glycidol (1 molar equivalent) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Monitor the reaction by TLC or GC until the glycidol is consumed.
-
Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to separate the regioisomers.
Physicochemical Properties of Selected 3-Alkoxypropan-1,2-diols
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Methoxypropan-1,2-diol | C₄H₁₀O₃ | 106.12 | 133 (35 torr)[2][3] | 1.120[3] |
| 3-Ethoxypropan-1,2-diol | C₅H₁₂O₃ | 120.15 | 222[4] | 1.063[4] |
| 3-Phenoxypropan-1,2-diol | C₉H₁₂O₃ | 168.19 | - | - |
Conclusion
The synthesis of 3-alkoxypropan-1,2-diols from glycidol is a well-established and versatile reaction. The choice of catalyst, either a base or a Lewis acid, is the primary determinant of the reaction's regioselectivity. Base-catalyzed methods offer a straightforward route to the highly desirable 3-alkoxypropan-1,2-diol isomer, while Lewis acid catalysis provides a mixture of regioisomers. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the synthetic route best suited for their specific applications. Careful control of reaction parameters such as temperature, reactant ratios, and the rate of glycidol addition is crucial for achieving high yields and selectivities.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. 3-Methoxy-1,2-propanediol(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3-Methoxy-1,2-propanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 1874-62-0 CAS MSDS (3-ETHOXY-1,2-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 3-Ethoxy-1,2-propanediol (CAS: 1874-62-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) 1-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1] This glycerol-derived ether is a colorless and odorless compound that is miscible with water, ethanol (B145695), and a variety of organic solvents.[1][2] Its unique combination of a diol and an ether functional group imparts versatile properties, making it a valuable molecule in diverse scientific and industrial fields. In recent years, its applications have expanded from a traditional solvent to a key intermediate in the synthesis of specialized chemicals and a component in advanced biomedical materials.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and current applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
This compound is a well-characterized compound with established physical and chemical properties. These properties are crucial for its application in various experimental and industrial settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1874-62-0 | [4] |
| Molecular Formula | C₅H₁₂O₃ | [4] |
| Molecular Weight | 120.15 g/mol | [4] |
| Appearance | Colorless, viscous liquid | [1][2] |
| Boiling Point | 222 °C (lit.) | [4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.441 (lit.) | [4] |
| Flash Point | 110 °C | [1] |
| Solubility | Miscible with water and ethanol | [1][2] |
Table 2: Chemical Identifiers of this compound
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | 3-ethoxypropane-1,2-diol | [5] |
| Synonyms | Glycerol 1-ethyl ether, Glycerol α-ethyl ether, 3-Ethoxypropane-1,2-diol | [4][5] |
| InChI | 1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | [4] |
| InChIKey | LOSWWGJGSSQDKH-UHFFFAOYSA-N | [4] |
| SMILES | CCOCC(O)CO | [4] |
| EC Number | 217-503-8 | [4] |
| PubChem CID | 94215 | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the etherification of glycerol or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Method 1: Direct Etherification of Glycerol with Ethanol
This method involves the direct reaction of glycerol with ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
Catalyst Preparation (if applicable): For a catalyst like HZSM-5 (Si/Al = 20), calcine 1.0 gram at 550°C for 4 hours.[3]
-
Reaction Setup: In a high-pressure reaction vessel, prepare a mixture of glycerol and ethanol with a molar ratio of 1:6. For example, use 5 grams of glycerol.[3] The mass ratio of glycerol to the catalyst should be 5:1.[3]
-
Reaction Execution: Seal the reaction vessel and purge the air with nitrogen gas.[3] Heat the mixture to 160°C while stirring for 20 hours.[3]
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. Separate the catalyst from the reaction mixture by high-speed centrifugation.[3] Distill the supernatant to remove unreacted ethanol and glycerol, yielding this compound.[3] The reported yield for this specific protocol is 6%, with a glycerol conversion rate of 7.3%.[3]
Method 2: Synthesis from Solketal (B138546) (a Glycerol Derivative)
This two-step method involves the protection of the 1,2-diol of glycerol as an acetal (B89532) (solketal), followed by etherification and deprotection.
Experimental Protocol:
-
Step 1: Etherification of Solketal
-
In a 1L two-neck round-bottom flask, sequentially introduce 0.5 mol (64.3g) of solketal, 180 mL of 33% KOH, and 0.025 mol (8g) of tetrabutylammonium (B224687) bromide.[3]
-
Vigorously stir the mixture at 25°C for 15 minutes.[3]
-
Add 0.5 mol of an alkyl bromide (e.g., ethyl bromide) dropwise.[3]
-
After the addition is complete, raise the temperature to 100°C and continue to stir vigorously for 24 hours.[3]
-
Separate the organic phase, dry it over sodium sulfate, and purify by vacuum distillation to obtain the pure alkyl solketal.[3]
-
-
Step 2: Deprotection to this compound
-
Add the purified alkyl solketal to 500 mL of 2M HCl in a 1L round-bottom flask.[3]
-
Stir the mixture vigorously at room temperature for 4 hours.[3]
-
Neutralize the mixture with aqueous NaOH.[3]
-
Extract the product three times with 200 mL of dichloromethane (B109758) (CH₂Cl₂).[3]
-
Collect the organic phase, dry it over sodium sulfate, and remove the solvent under reduced pressure.[3]
-
Finally, distill the residue under reduced pressure in an argon atmosphere to obtain pure this compound.[3] The purity can be confirmed by ¹H and ¹³C NMR, as well as gas chromatography.[3]
-
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Spectra are available from commercial suppliers. | [6][7] |
| ¹³C NMR | Spectra are available from commercial suppliers. | [5] |
| IR Spectroscopy | Spectra are available from databases like PubChem. | [5] |
| Mass Spectrometry | Mass spectra (electron ionization) are available in the NIST WebBook. | [8] |
Note: While the existence of these spectra is confirmed, detailed peak assignments and high-resolution images are often proprietary or require database access. Researchers are encouraged to acquire their own data for rigorous characterization or consult the referenced databases.
Applications in Research and Drug Development
This compound has several applications that are of interest to the scientific and pharmaceutical communities.
-
Solvent: Its primary use is as a solvent in various industries, including pharmaceuticals and cosmetics, due to its ability to dissolve a wide range of compounds.[2][4]
-
Biomedical Applications: It can be used as a crosslinking agent in the development of poly(glycidol) hydrogels. These hydrogels have potential applications in tissue engineering and drug delivery systems.[4]
-
Chemical Synthesis: It serves as a precursor in the Mitsunobu reaction and in the synthesis of other complex organic molecules.[4] It is also an important intermediate for the synthesis of dioxolane compounds, which have potential as fuel additives.[1]
-
Analytical Chemistry: It has been utilized as an analyte protector in the gas chromatographic analysis of pesticides.[4]
-
Biocatalysis: It can act as an acceptor substrate in glycosylation reactions catalyzed by sucrose (B13894) phosphorylase.[4]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Table 4: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |
| Skin corrosion/irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [1] |
It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.
Conclusion
This compound is a versatile chemical with a growing number of applications in both research and industry. Its favorable properties as a solvent, coupled with its utility as a building block for more complex molecules and biocompatible materials, make it a compound of significant interest. The synthesis methods outlined in this guide provide a starting point for researchers to produce this valuable chemical in the laboratory. As research into green chemistry and advanced drug delivery systems continues to expand, the importance of this compound is likely to grow.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1874-62-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 3-エトキシ-1,2-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(1874-62-0) 1H NMR [m.chemicalbook.com]
- 8. This compound [webbook.nist.gov]
A Technical Guide to the Physical Properties of 3-Ethoxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 3-Ethoxy-1,2-propanediol (CAS RN: 1874-62-0), a versatile glycerol (B35011) derivative. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.
Core Physical Properties
This compound, also known as Glycerol 1-Ethyl Ether, is a colorless, viscous, and stable hygroscopic liquid.[1][2][3] It is miscible with water, ethanol, and various organic solvents.[1][2][3] The key physical and chemical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory and development applications.
| Property | Value | Units | Conditions |
| Molecular Formula | C5H12O3 | ||
| Molecular Weight | 120.15 | g/mol | |
| Density | 1.063 | g/mL | at 25 °C |
| Boiling Point | 222 | °C | |
| Flash Point | 110 - 113 | °C | |
| Refractive Index | 1.441 | at 20 °C | |
| Solubility | Miscible with water and ethanol. Slightly soluble in Chloroform and Methanol. | ||
| Appearance | Colorless to light yellow, clear liquid/oil | ||
| pKa | 13.69 ± 0.20 | Predicted |
Experimental Protocols for Property Determination
The following section outlines the standard experimental methodologies that can be employed to determine the key physical properties of this compound.
Density Measurement
The density of liquid samples like this compound is accurately determined using a vibrating tube densimeter.[4] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument is first calibrated using two standards of known density, typically dry air and pure water. The sample is then introduced into the thermostated measurement cell, and its density is calculated from the measured oscillation period. For a viscous liquid, it is crucial to ensure the sample is free of air bubbles before measurement.
Boiling Point Determination
The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure. For a precise measurement, an ebulliometer is used. The liquid is heated in a flask equipped with a reflux condenser and a calibrated thermometer or a temperature probe placed in the vapor phase above the liquid surface. The boiling point is recorded when the temperature stabilizes while the liquid is boiling steadily.
Flash Point Measurement
The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Cleveland open-cup apparatus. The sample is heated at a slow, constant rate in a cup. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon the application of the ignition source.
Refractive Index Measurement
The refractive index is measured using a refractometer, typically an Abbé refractometer. A small drop of the liquid is placed on the prism of the instrument. The refractometer measures the angle at which light is bent as it passes from the prism to the sample. The measurement is temperature-dependent, so the prism temperature is controlled, usually at 20°C, using a water bath.
Solubility Assessment
The solubility of this compound in various solvents is determined by the equilibrium saturation method. A known amount of the solvent is placed in a thermostated vessel, and the solute (this compound) is added in small increments with constant stirring until a saturated solution is formed, indicated by the presence of undissolved solute. The concentration of the dissolved solute is then determined by a suitable analytical technique, such as gas chromatography or by gravimetric analysis after solvent evaporation. For miscibility determination, visual inspection of the mixture at different compositions is performed.
Experimental Workflow
The logical workflow for the characterization of the physical properties of this compound is illustrated in the following diagram.
Caption: Workflow for Physical Property Characterization.
References
An In-Depth Technical Guide to 3-Ethoxy-1,2-propanediol: Molecular Weight and Formula
This technical guide provides essential information regarding the molecular weight and chemical formula of 3-Ethoxy-1,2-propanediol, a compound of interest to researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, also known as glycerol (B35011) α-ethyl ether, is a chemical compound with the CAS Registry Number 1874-62-0.[1] Its fundamental molecular attributes are summarized in the table below, providing a clear reference for laboratory and research applications.
| Identifier | Value | Source |
| Molecular Formula | C5H12O3 | PubChem[2], NIST[1], ECHEMI[3] |
| Molecular Weight | 120.15 g/mol | PubChem[2], Cheméo[4], Sigma-Aldrich[5] |
| Monoisotopic Mass | 120.078644241 Da | PubChem[2] |
| Linear Formula | C2H5OCH2CH(OH)CH2OH | Sigma-Aldrich[5] |
| InChI | InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | NIST[1], PubChem[2] |
| InChIKey | LOSWWGJGSSQDKH-UHFFFAOYSA-N | NIST[1], PubChem[2] |
| SMILES | CCOCC(O)CO | Cheméo[4], Sigma-Aldrich[5] |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.
Mass Spectrometry for Molecular Weight and Formula Determination:
-
Objective: To determine the exact mass of the molecule and its fragmentation pattern to confirm the elemental composition.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into a mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI).[1]
-
Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Data Interpretation: The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) is used to determine the molecular weight. High-resolution mass spectrometry can provide the exact mass, which is then used to deduce the most likely elemental formula.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name, its structural and empirical formulas, and its calculated molecular weight.
References
Spectroscopic Profile of 3-Ethoxy-1,2-propanediol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Ethoxy-1,2-propanediol (CAS No. 1874-62-0), a compound relevant to researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.70 | m | 1H | -CH(OH)- | |
| ~3.65 - 3.55 | m | 2H | -CH₂(OH) | |
| ~3.50 | q | 2H | 7.0 | -O-CH₂-CH₃ |
| ~3.45 | d | 2H | -O-CH₂-CH(OH)- | |
| ~2.70 | br s | 2H | -OH | |
| 1.20 | t | 3H | 7.0 | -CH₃ |
Solvent: CDCl₃
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~72.0 | -CH(OH)- |
| ~70.5 | -O-CH₂-CH(OH)- |
| ~66.0 | -O-CH₂-CH₃ |
| ~64.0 | -CH₂(OH) |
| ~15.0 | -CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3380 | Broad, Strong | O-H stretch (alcohol) |
| ~2970 - 2870 | Medium-Strong | C-H stretch (alkane) |
| ~1120 | Strong | C-O stretch (ether and alcohol) |
| ~1050 | Strong | C-O stretch (primary and secondary alcohol) |
Technique: Neat (thin film) or Attenuated Total Reflectance (ATR)
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 120 | Low | [M]⁺ (Molecular Ion) |
| 89 | Moderate | [M - CH₂OH]⁺ |
| 75 | Moderate | [M - OCH₂CH₃]⁺ |
| 61 | High | [CH₂(OH)CH(OH)]⁺ |
| 45 | High | [CH₂OCH₂CH₃]⁺ |
| 31 | High | [CH₂OH]⁺ |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 512-1024 scans.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Fourier transformation was applied to the acquired free induction decay (FID).
-
Phase and baseline corrections were performed.
-
Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat/Thin Film Method):
-
A drop of liquid this compound was placed between two polished salt plates (e.g., NaCl or KBr).
-
The plates were gently pressed together to form a thin liquid film.
Sample Preparation (ATR Method):
-
A small drop of this compound was placed directly onto the ATR crystal (e.g., diamond or germanium).
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) was collected.
-
The sample was placed in the instrument's sample compartment.
-
The spectrum was recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) were co-added to improve the signal-to-noise ratio.
Data Processing:
-
The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Peak positions were identified and assigned to corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
GC Parameters:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Mode: Full scan.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Processing:
-
The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound.
-
The mass spectrum associated with this peak was extracted.
-
The molecular ion and major fragment ions were identified and their m/z values and relative intensities were recorded.
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
3-Ethoxy-1,2-propanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 3-Ethoxy-1,2-propanediol, a versatile glycerol (B35011) derivative. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in research and drug development.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial listings. Precise identification is crucial for accurate research and procurement. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 1874-62-0 .[1]
Alternative names and synonyms include:
-
3-Ethoxypropane-1,2-diol[1]
-
Glycerol 1-ethyl ether
-
Glycerol α-ethyl ether
-
1,2-Propanediol, 3-ethoxy-[1]
-
EINECS 217-503-8[1]
-
NSC 227880[1]
-
Glycerin 1-ethyl ether
-
1-Ethoxy-2,3-propanediol
-
α-Ethyl glycerol ether
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C5H12O3 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Colorless to light yellow, viscous liquid | [2] |
| Density | 1.063 g/mL at 25 °C | [2][3] |
| Boiling Point | 222 °C | [2][3] |
| Refractive Index | n20/D 1.441 | [2][3] |
| Form | Liquid |
Table 2: Hazard and Safety Information
| Hazard Statement | Code | Description | Reference |
| Causes skin irritation | H315 | [4][5] | |
| Causes serious eye irritation | H319 | [4][5] | |
| May cause respiratory irritation | H335 | [4][5] | |
| Signal Word | Warning | [4][5][6] | |
| GHS Pictogram | GHS07 (Exclamation mark) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application.
Synthesis of this compound
Two distinct methods for the synthesis of this compound are presented below.
Method 1: Catalytic Etherification of Glycerol with Ethanol (B145695)
This method utilizes a HZSM5 zeolite catalyst for the direct etherification of glycerol.
-
Catalyst Preparation: A HZSM5 catalyst with a Si/Al ratio of 20 is calcined at 550°C for 4 hours.
-
Reaction Mixture: A mixture of glycerol and ethanol with a molar ratio of 1:6 is prepared. The mass ratio of glycerol to the catalyst is maintained at 5:1.
-
Reaction Conditions: The calcined catalyst is added to the glycerol-ethanol mixture in a high-pressure reaction vessel. The air in the vessel is replaced with nitrogen gas. The reaction is carried out at 160°C with stirring for 20 hours.
-
Product Isolation: After cooling the reaction vessel to room temperature, the catalyst is separated from the product solution by high-speed centrifugation. Unreacted ethanol and glycerol are removed by distillation to yield this compound.
Method 2: General Synthesis of Glycerol Short-Chain Ethers
This protocol provides a more general approach for synthesizing glycerol ethers.
-
Phase Transfer Catalysis: In a 1L two-neck round-bottom flask, 5 mol of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), 180 mL of 33% potassium hydroxide (B78521) (KOH), and 0.025 mol of tetrabutylammonium (B224687) bromide are combined and stirred vigorously at 25°C for 15 minutes.
-
Alkylation: 0.5 mol of an appropriate alkyl bromide (in this case, ethyl bromide for this compound) is added dropwise. The temperature is then raised to 100°C, and the mixture is stirred for 24 hours.
-
Intermediate Isolation: The organic phase is separated, dried over sodium sulfate, and subjected to vacuum distillation to obtain the pure alkyl solketal intermediate.
-
Deprotection: The purified alkyl solketal is added to 500 mL of 2M hydrochloric acid (HCl) in a 1L round-bottom flask and stirred vigorously at room temperature for 4 hours.
-
Final Product Isolation: The mixture is neutralized with aqueous sodium hydroxide (NaOH) and extracted three times with 200 mL of dichloromethane (B109758) (CH2Cl2). The combined organic phases are dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is distilled under reduced pressure in an argon atmosphere to yield pure 1-O-alkyl glycerol (this compound).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific protocol for this compound is not detailed in the provided search results, a method for the determination of the related compound 3-methoxy-1,2-propanediol (B53666) in wine can be adapted. This suggests that GC-MS is a suitable analytical technique.[7]
-
Sample Preparation: A diethyl ether extraction of the sample is performed after salting out with potassium carbonate.[7]
-
GC-MS Analysis: The extract is directly analyzed by gas chromatography-mass spectrometry. A polar column is typically used for the separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[7]
-
Analyte Protector: In the gas chromatographic analysis of pesticides, this compound has been used as an analyte protector.[8]
Applications in Research and Drug Development
This compound serves as a versatile compound in various scientific applications.
-
Solvent: It is primarily used as a solvent in the pharmaceutical, cosmetics, and coatings industries.
-
Drug Delivery and Tissue Engineering: It can be employed as a crosslinking agent in the development of poly(glycidol) hydrogels, which have applications in biomedical fields such as tissue engineering and drug delivery.[8]
-
Synthetic Intermediate: It is an important intermediate for the synthesis of dioxolane compounds.[9] It also serves as a precursor in the Mitsunobu reaction of N-hydroxyphthalimide with poly(glycidol).
-
Flame Retardants: It can be used as a substrate in the synthesis of cyclic phosphates for use in flame retardants.
Visualized Experimental Workflow: Synthesis of this compound (Method 2)
The following diagram illustrates the key steps in the general synthesis of this compound.
Caption: Workflow for the general synthesis of this compound.
References
- 1. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1874-62-0 [chemicalbook.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. chemos.de [chemos.de]
- 5. chemos.de [chemos.de]
- 6. This compound 98 1874-62-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-乙氧基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to the Health and Safety of 3-Ethoxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the official SDS and institutional safety protocols before handling any chemical.
Executive Summary
3-Ethoxy-1,2-propanediol (CAS No: 1874-62-0), also known as Glycerol (B35011) 1-ethyl ether, is a viscous, colorless, and odorless liquid miscible with water and many organic solvents.[1] It finds application as a solvent in various industries, including pharmaceuticals and cosmetics.[2] Based on available data, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4][5][6] It is not classified as acutely toxic, a skin or respiratory sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[3][6] This guide provides a comprehensive overview of the known health and safety information for this compound, including physical and chemical properties, toxicological data, handling procedures, and detailed experimental protocols for hazard assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential for exposure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1874-62-0 | [2][3][4] |
| Molecular Formula | C5H12O3 | [2][3][4] |
| Molecular Weight | 120.15 g/mol | [2][4] |
| Appearance | Colorless, viscous liquid | [1][2] |
| Odor | Odorless | [1] |
| Boiling Point | 222 °C | [1][2] |
| Density | 1.063 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.441 | [2] |
| Solubility | Miscible with water and many organic solvents | [1] |
| Flash Point | 110 °C | [7] |
Toxicological Profile
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][5][6] A summary of its toxicological endpoints based on GHS classification is provided in Table 2.
Table 2: Summary of Toxicological Endpoints for this compound
| Endpoint | GHS Classification | Hazard Statement | Reference(s) |
| Acute Oral Toxicity | Not Classified | - | [3][6] |
| Acute Dermal Toxicity | Not Classified | - | [3][6] |
| Acute Inhalation Toxicity | Not Classified | - | [3][6] |
| Skin Corrosion/Irritation | Skin Irritant, Category 2 | H315: Causes skin irritation | [3][4][5][6] |
| Serious Eye Damage/Irritation | Eye Irritant, Category 2 | H319: Causes serious eye irritation | [3][4][5][6] |
| Respiratory Sensitization | Not Classified | - | [3][6] |
| Skin Sensitization | Not Classified | - | [3][6] |
| Germ Cell Mutagenicity | Not Classified | - | [3][6] |
| Carcinogenicity | Not Classified | - | [3][6] |
| Reproductive Toxicity | Not Classified | - | [3][6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [3][4][5][6] |
| STOT - Repeated Exposure | Not Classified | - | [3][6] |
| Aspiration Hazard | Not Classified | - | [3][6] |
Acute Toxicity
One study reported an oral LD50 in mammals of >5000 mg/kg, suggesting low acute oral toxicity.[1]
Irritation
Skin Irritation: Classified as a skin irritant.[3][4][5] Direct contact may cause redness and inflammation.[8]
Eye Irritation: Classified as causing serious eye irritation.[3][4][5] Contact can lead to redness, tearing, and pain.[8]
Respiratory Irritation: May cause respiratory tract irritation.[3][4][5] Inhalation of mists or vapors may lead to coughing and sore throat.[6]
Mechanism of Action
The specific molecular mechanisms by which this compound causes irritation have not been fully elucidated in the available literature. However, for the parent compound, glycerol, its effects on skin are related to its hygroscopic nature, which can influence skin hydration and barrier function.[9][10][11] It is plausible that as a glyceryl ether, this compound interacts with cellular membranes or proteins in the skin, eyes, and respiratory tract, leading to an irritant response.
Experimental Protocols
Detailed experimental data for this compound are not publicly available. However, the following sections describe the standard OECD guidelines that would be used to assess its irritancy potential.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This guideline provides a method for assessing the potential of a substance to cause reversible inflammatory changes to the skin.[3][12][13]
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[12]
-
Dose and Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[12] An untreated area of skin serves as a control.
-
Exposure: The test substance is held in contact with the skin with a porous gauze dressing for a 4-hour exposure period.[12]
-
Observation: After exposure, the residual test substance is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[12][14]
-
Scoring: The severity of erythema and edema is graded according to a numerical scoring system.[13] A substance is considered an irritant if the scores meet specific criteria or if responses persist to the end of the observation period.[3][12]
A workflow for this protocol is visualized in the diagram below.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test is designed to evaluate the potential of a substance to produce irritation or corrosion in the eye.[4][15][16]
Methodology:
-
Test Animal: The albino rabbit is the recommended species.[4]
-
Dose and Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[15][17]
-
Procedure: The eyelids are gently held together for about one second after instillation to prevent loss of the substance.[15][16] The eye is generally not washed out for at least 24 hours.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended to assess reversibility.
-
Scoring: Ocular lesions are scored based on a standardized system. The scores, along with the nature and reversibility of the lesions, determine the irritation classification.[4]
The logical flow of this experimental protocol is depicted below.
Handling and Safety Precautions
Engineering Controls
Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne levels.[3]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 3.
Table 3: Personal Protective Equipment Recommendations
| Protection Type | Recommendation | Reference(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [3] |
| Skin Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact. | [3][10] |
| Respiratory Protection | If ventilation is inadequate, wear a NIOSH-approved respirator. | [3] |
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists. | [3] |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |
Fire and Accidental Release Measures
Fire Fighting
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[3]
-
Unsuitable Extinguishing Media: Water jet.[3]
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]
-
Special Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Accidental Release
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate PPE.[3]
-
Containment and Cleanup: Absorb spill with inert material (e.g., sand, vermiculite). Collect into a suitable container for disposal.[3]
-
Environmental Precautions: Prevent entry into drains and waterways.[3]
Conclusion
This compound is a chemical with moderate irritant hazards to the skin, eyes, and respiratory system. While it has low acute systemic toxicity, appropriate engineering controls and personal protective equipment are essential to ensure safe handling. The lack of publicly available, detailed toxicological studies, particularly regarding mechanisms of irritation and chronic exposure effects, highlights an area where further research would be beneficial for a more complete risk assessment. Professionals in research and drug development should adhere to stringent safety protocols when using this compound.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Effects of glycerol on human skin damaged by acute sodium lauryl sulphate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ecetoc.org [ecetoc.org]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-Ethoxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of 3-Ethoxy-1,2-propanediol, a versatile glycerol (B35011) ether solvent. While specific quantitative solubility data is limited in publicly available literature, this document provides a comprehensive overview of its qualitative solubility characteristics, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing its behavior in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical, cosmetic, and industrial applications.
Qualitative Solubility Profile of this compound
This compound is widely described as a hydrophilic solvent with broad miscibility in many organic solvents.[1][2] Its molecular structure, featuring both ether and diol functionalities, allows it to interact favorably with a range of solvent polarities. The presence of two hydroxyl groups contributes to its ability to form hydrogen bonds, enhancing its solubility in polar solvents. The ethyl ether group provides some non-polar character, allowing for miscibility with less polar organic solvents.
The following table summarizes the available qualitative solubility information for this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |
| Alcohols | Methanol, Ethanol | Miscible | [1][2] |
| Halogenated Solvents | Chloroform | Slightly Soluble | [3][4] |
It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly soluble" suggests that only a small amount of the solute will dissolve in the solvent at a given temperature. For applications requiring precise concentrations, experimental determination of solubility is highly recommended.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of intermolecular forces, temperature, and the presence of impurities. Understanding these factors is crucial for its effective use as a solvent in various applications.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for determining the solubility of a liquid, such as this compound, in an organic solvent. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount will depend on the expected solubility. A good starting point is to add the solute until a distinct separate phase is observed.
-
Add a known volume or mass of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking samples at different time points until the concentration of the solute in the solvent phase remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the mixture to stand undisturbed for a sufficient time to allow for the separation of the two phases.
-
If the phases do not separate cleanly, the mixture can be centrifuged at a controlled temperature to facilitate separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the solvent phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.
-
Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1874-62-0 [chemicalbook.com]
- 3. This compound CAS#: 1874-62-0 [m.chemicalbook.com]
- 4. 1874-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
Commercial Sources and Applications of 3-Ethoxy-1,2-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-1,2-propanediol (CAS No. 1874-62-0), also known as glycerol (B35011) 1-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1] This colorless and odorless short-chain aliphatic ether solvent is miscible with water, ethanol, and various organic solvents.[1] Its unique properties make it a valuable compound in diverse scientific and industrial applications, ranging from a solvent in pharmaceutical and cosmetic formulations to a key component in advanced analytical techniques.[2] This technical guide provides an in-depth overview of the commercial suppliers, chemical and physical properties, synthesis, and key experimental applications of this compound.
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically at purities of 98% or greater. The selection of a supplier often depends on the required quantity, purity grade, and specific application. Below is a summary of prominent commercial sources.
| Supplier | Purity/Grade | Available Quantities | Notes |
| --INVALID-LINK-- | ≥98% | 1 g, 5 g, and larger quantities available upon request. | A major supplier for research and development quantities.[2] |
| --INVALID-LINK-- | >98.0% (GC) | 1 g, 25 g, and bulk inquiries. | Offers detailed product specifications and analytical data. |
| --INVALID-LINK-- | >95% (GC) | 100 mg, 1 g, 5 g. | Provides reference materials and products for quality control.[3] |
| --INVALID-LINK-- | 95% | Inquire for available quantities. | A supplier for a range of chemical products for research.[4] |
| --INVALID-LINK-- | Varies by supplier | Varies by supplier | A platform that lists multiple suppliers, primarily for bulk quantities.[5] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 1874-62-0 | |
| Molecular Formula | C₅H₁₂O₃ | |
| Molecular Weight | 120.15 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 222 °C (lit.) | |
| Density | 1.063 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.441 (lit.) | |
| Flash Point | 100 °C | |
| Solubility | Miscible with water and ethanol | [1] |
| InChI Key | LOSWWGJGSSQDKH-UHFFFAOYSA-N | |
| SMILES | CCOCC(O)CO |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. One common laboratory-scale method involves the etherification of glycerol. A generalized representation of a two-step synthesis pathway is outlined below. The first step involves the protection of the 1,2-diol of glycerol, for example, by forming a ketal with acetone (B3395972) to produce solketal (B138546). The second step is a Williamson ether synthesis, where the remaining hydroxyl group of solketal is deprotonated with a base and reacted with an ethylating agent, followed by deprotection of the diol.
Caption: A simplified two-step synthesis pathway for this compound.
Experimental Protocols: Application as an Analyte Protectant in Gas Chromatography
This compound is frequently used as an "analyte protectant" in the gas chromatographic (GC) analysis of pesticide residues.[2] Analyte protectants are compounds that are co-injected with the sample to minimize the loss of sensitive analytes due to interactions with active sites in the GC inlet and column.[6] This leads to improved peak shapes, increased sensitivity, and more accurate quantification.
Preparation of Analyte Protectant (AP) Mix
A common analyte protectant mixture can be prepared as follows.[7] This mixture is designed to protect a wide range of pesticides with varying properties.
-
Stock Solutions:
-
Sorbitol: Dissolve 500 mg of sorbitol in 10 mL of acetonitrile:water (1:1 v/v).
-
D-(+)-gluconic acid-δ-lactone: Dissolve 500 mg of D-(+)-gluconic acid-δ-lactone in 10 mL of acetonitrile:water (6:4 v/v).
-
Shikimic acid: Dissolve 500 mg of shikimic acid in 10 mL of acetonitrile:water (6:4 v/v).
-
This compound: Use undissolved.
-
-
Analyte Protectant (AP) Mix:
-
In a 10 mL volumetric flask, weigh 2 g of this compound.
-
Add 2 mL of the D-(+)-gluconic acid-δ-lactone stock solution.
-
Add 1 mL of the sorbitol stock solution.
-
Add 1 mL of the shikimic acid stock solution.
-
Fill the flask to the 10 mL mark with acetonitrile:water (7:3 v/v).
-
Store the final AP mix at 4 °C.
-
Gas Chromatography (GC) Protocol
The following is a generalized workflow for the use of the AP mix in a GC-based analysis of pesticide residues.
Caption: A typical workflow for pesticide residue analysis using GC with analyte protectants.
Important Considerations:
-
The optimal concentration of the AP mix may vary depending on the specific analytes, matrix, and GC system.
-
It is crucial to add the AP mix to both the calibration standards and the sample extracts to ensure accurate quantification.[8]
-
When using analyte protectants, it is important to implement a rigorous syringe rinsing procedure after each injection to prevent residue buildup and potential carryover. Rinsing with water or a polar solvent mixture is recommended.[7]
Supplier Selection Workflow
For researchers and drug development professionals, the selection of a suitable chemical supplier is a critical step that can impact the quality and reproducibility of their work. The following diagram illustrates a logical workflow for selecting a supplier for this compound.
Caption: A logical workflow for selecting a commercial supplier of this compound.
Conclusion
This compound is a versatile chemical with a growing number of applications in research and industry. Its availability from multiple reputable suppliers, coupled with a well-characterized property profile, makes it an accessible and reliable choice for various scientific endeavors. The detailed protocols and workflows provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective procurement and application of this valuable compound.
References
- 1. Page loading... [guidechem.com]
- 2. 3-乙氧基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. This compound | 1874-62-0 [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
The Synthesis of 3-Ethoxy-1,2-propanediol: A Technical Guide to Reaction Mechanisms and Experimental Protocols
Introduction: 3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) 1-ethyl ether, is a viscous, colorless, and hygroscopic liquid with applications as a solvent and a potential fuel additive.[1][2] Its structure, featuring both ether and diol functionalities, makes it a valuable intermediate in the synthesis of more complex molecules, such as dioxolanes, which can be blended with diesel fuel to reduce particulate and NOx emissions.[1] This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on reaction mechanisms, experimental procedures, and quantitative analysis for researchers, scientists, and professionals in drug development and chemical synthesis.
Two principal pathways dominate the synthesis of this compound: the direct etherification of glycerol with ethanol (B145695) and the base-catalyzed ring-opening of glycidol (B123203) by ethanol. This document will explore both methods, presenting their respective mechanisms, quantitative outcomes, and detailed experimental protocols.
Comparative Overview of Synthetic Pathways
The selection of a synthetic route depends on factors such as precursor availability, desired yield and purity, and process scalability. The two primary methods offer distinct advantages and disadvantages. The direct etherification of glycerol utilizes a low-cost and renewable feedstock, but can suffer from low yields and the formation of multiple byproducts.[1] The ring-opening of glycidol is a more direct and selective method, often achieving high conversions and yields of the desired product.[2][3]
Route 1: Etherification of Glycerol with Ethanol
The direct etherification of glycerol is an acid-catalyzed process that leverages the abundance of glycerol as a byproduct of the biodiesel industry. This reaction typically requires solid acid catalysts, such as zeolites or cation exchange resins, and is often conducted at elevated temperatures and pressures.[1]
Reaction Mechanism
The reaction proceeds via a protonation-substitution mechanism. The acid catalyst first protonates one of the hydroxyl groups of glycerol, making it a good leaving group (water). An ethanol molecule then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. A final deprotonation step regenerates the catalyst and yields the monoethyl ether of glycerol.
A significant challenge in this route is controlling selectivity. The primary hydroxyl groups of glycerol are more reactive than the secondary one, but further etherification can occur to produce di- and tri-ethyl ethers. Additionally, the self-etherification of ethanol to form diethyl ether (DEE) is a major competing side reaction, especially at high ethanol-to-glycerol ratios and high temperatures.[4]
Route 2: Ring-Opening of Glycidol with Ethanol
A more efficient and selective method for synthesizing this compound involves the ring-opening of glycidol with ethanol.[3] This reaction is typically performed under basic catalysis, using common bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3] This approach offers high conversion of glycidol under relatively mild reaction conditions.[3]
Reaction Mechanism
The base-catalyzed mechanism is highly regioselective. The reaction is initiated by the deprotonation of ethanol by the base catalyst to form the strongly nucleophilic ethoxide ion. This ethoxide ion then attacks one of the carbon atoms of the epoxide ring in glycidol. Due to steric hindrance from the hydroxymethyl group (-CH₂OH), the nucleophilic attack preferentially occurs at the terminal, less-substituted carbon of the epoxide ring (an Sₙ2-type reaction). This selective attack leads predominantly to the formation of the primary ether, this compound, after protonation of the resulting alkoxide by a solvent molecule.[5]
Quantitative Data Presentation
The yields and reaction conditions for the synthesis of this compound vary significantly between the two primary routes. The data below summarizes key quantitative findings from cited literature.
| Parameter | Route 1: Glycerol Etherification | Route 2: Glycidol Ring-Opening |
| Starting Materials | Glycerol, Ethanol | Glycidol, Ethanol |
| Catalyst | HZSM-5 Zeolite[1] | Sodium Hydroxide (NaOH)[3] |
| Temperature | 160 °C[1] | 65 °C[3] |
| Time | 20 hours[1] | 2 hours[3] |
| Molar Ratio | Glycerol:Ethanol = 1:6[1] | Glycidol:Ethanol = 1:15[3] |
| Reactant Conversion | 7.3% (Glycerol)[1] | ~100% (Glycidol)[3] |
| Product Yield | 6%[1] | >90% (Analogous reaction with Methanol)[3] |
| Selectivity | Forms mixture of mono-, di-, tri-ethers and DEE | Highly selective to the 1-O-alkyl glycerol ether[3][5] |
Table 1: Comparison of Quantitative Data for Synthesis Routes.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Synthesis via Glycerol Etherification (HZSM-5 Catalyst)
This protocol is based on the method described for the synthesis of this compound using a solid acid catalyst.[1]
1. Catalyst Preparation:
-
1.0 gram of HZSM-5 (Si/Al = 20) catalyst is calcined at 550°C for 4 hours.[1]
2. Reactant Mixture Preparation:
-
A mixture of glycerol and ethanol is prepared with a molar ratio of 1:6. For a typical run, this may consist of 5.0 grams of glycerol.[1]
3. Reaction Setup:
-
The calcined HZSM-5 catalyst is added to the glycerol-ethanol mixture in a high-pressure reaction vessel. The mass ratio of glycerol to catalyst is 5:1.[1]
-
The reaction vessel is sealed, and the internal atmosphere is purged with nitrogen gas to create an inert environment.[1]
4. Reaction Execution:
-
The vessel is heated to 160°C while the mixture is continuously stirred.[1]
-
The reaction is allowed to proceed for 20 hours at this temperature.[1]
5. Product Isolation and Purification:
-
After 20 hours, the reactor is cooled to room temperature.[1]
-
The reaction mixture is centrifuged at high speed to separate the solid catalyst from the liquid product solution.[1]
-
Unreacted ethanol and glycerol are removed from the solution via distillation.[1]
-
The final product, this compound, is obtained from the remaining residue.[1]
Protocol 2: Synthesis via Glycidol Ring-Opening (Base Catalysis)
This protocol is adapted from the general methodology for the synthesis of glycerol monoethers from glycidol using alkaline metal hydroxides.[3][6]
1. Reaction Setup:
-
A round-bottomed flask is charged with ethanol (acting as both reactant and solvent) and a catalytic amount of sodium hydroxide (e.g., 20 mol% with respect to glycidol).[3][6] An alcohol to glycidol molar ratio of 15:1 is used.[3]
-
The mixture is stirred and heated to 65°C under an inert atmosphere (e.g., argon) until the NaOH catalyst is completely dissolved.[3][6]
2. Reaction Execution:
-
Glycidol is added slowly to the heated ethanol-catalyst mixture over a period of 15 minutes using a syringe pump.[3]
-
The reaction is maintained at 65°C and monitored for completion (typically 2 hours, as indicated by total conversion of glycidol).[3]
3. Product Isolation and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The basic catalyst is neutralized by the addition of an acid (e.g., 2M HCl) until the solution is neutral.[1]
-
The resulting salt can be removed by filtration if it precipitates, or the product can be extracted.
-
The solvent (excess ethanol) is removed under reduced pressure.
-
The crude product can be purified further by vacuum distillation to yield pure this compound.[1]
Conclusion
The synthesis of this compound can be effectively achieved through two distinct chemical pathways. The direct etherification of glycerol offers a route from a renewable feedstock but is challenged by low yields and poor selectivity under the conditions reported. In contrast, the base-catalyzed ring-opening of glycidol with ethanol provides a highly efficient and selective method, resulting in excellent yields of the desired this compound under mild conditions. For researchers and professionals requiring high purity and yield, the glycidol-based route represents the superior synthetic strategy. Future research may focus on improving the catalytic efficiency and selectivity of the direct glycerol etherification to enhance its industrial viability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. mdpi.com [mdpi.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Purity and Assay of Commercially Available 3-Ethoxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) 1-ethyl ether, is a versatile polyol ether with increasing applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as a solvent, crosslinking agent, and analyte protectant necessitates a thorough understanding of its purity profile and the analytical methods for its quantification. This technical guide provides an in-depth overview of the purity and assay of commercially available this compound, detailing common impurities, analytical methodologies, and experimental protocols.
Commercial Purity Specifications
Commercially available this compound is typically supplied at a purity of 98% or greater. The primary analytical technique cited by manufacturers for purity assessment is Gas Chromatography (GC).
Table 1: Typical Purity Specifications of Commercial this compound
| Supplier | Purity Specification | Analysis Method |
| Supplier A | ≥98.0% | Gas Chromatography (GC) |
| Supplier B | 98% | Gas Chromatography (GC) |
| Supplier C | >98.0%(GC) | Gas Chromatography (GC), NMR |
Potential Impurities
The purity of this compound is influenced by the synthetic route and subsequent purification processes. The most common method for its synthesis is the etherification of glycerol with ethanol (B145695). This process can lead to several potential impurities.
Table 2: Potential Impurities in Commercial this compound
| Impurity Class | Specific Impurities | Potential Source |
| Unreacted Starting Materials | Glycerol, Ethanol | Incomplete reaction |
| Byproducts of Etherification | Di- and Tri-ethyl glycerol ethers, Diethyl ether | Side reactions during synthesis[1][2] |
| Residual Solvents | Toluene, Dioxane | Use of solvents during synthesis or purification[3] |
| Water | Hydroscopicity, incomplete drying | Absorption from the atmosphere, residual from synthesis |
The following diagram illustrates the potential sources of these impurities during the manufacturing process.
Caption: Impurity sources in this compound production.
Analytical Methodologies for Purity and Assay
A combination of chromatographic and titrimetric methods is typically employed for the comprehensive quality control of this compound.
Gas Chromatography (GC) for Purity Assay and Impurity Profiling
Gas chromatography is the primary technique for determining the purity of this compound and for identifying and quantifying organic impurities. A flame ionization detector (FID) is commonly used due to its excellent response to organic compounds. For unequivocal identification of impurities, a mass spectrometer (MS) detector is preferred.
Experimental Protocol: GC-MS for Ethyl Glyceryl Ethers
This protocol is adapted from a method for the identification of ethyl and t-butyl glyceryl ethers and is suitable for the analysis of this compound.[4]
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890-5975C or equivalent).
-
-
Column:
-
VF-WAXms (30 m x 0.32 mm x 0.25 µm) or a similar polar capillary column is recommended.
-
-
Carrier Gas:
-
Hydrogen (H₂) at a flow rate of 2 mL/min.
-
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 220 °C.
-
Final Temperature: 220 °C, hold for 3 minutes.
-
-
Mass Spectrometer Parameters:
-
Interface Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 30 to 200. The base peak for ethyl ethers is typically m/z 61.[4]
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent such as methanol (B129727) or ethanol to an appropriate concentration (e.g., 1000 ppm).
-
Karl Fischer Titration for Water Content
Due to its hygroscopic nature, determining the water content in this compound is crucial. Karl Fischer titration is the standard method for this analysis.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation:
-
Volumetric Karl Fischer titrator.
-
-
Reagents:
-
Karl Fischer reagent (e.g., single-component composite reagent).
-
Anhydrous methanol or a suitable solvent for the titration vessel.
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Add a precisely weighed amount of the this compound sample to the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content (w/w %).
-
High-Performance Liquid Chromatography (HPLC)
While GC is the predominant method, HPLC can also be employed for the analysis of this compound and its polar impurities. A refractive index detector (RID) is often used for the detection of polyols.
General HPLC Conditions for Polyol Analysis
-
Column:
-
A column suitable for the separation of small organic compounds and alcohols, such as a cation ligand exchange column.
-
-
Mobile Phase:
-
A dilute aqueous acid solution (e.g., 5 mM H₂SO₄) is commonly used.[5]
-
-
Flow Rate:
-
Typically in the range of 0.4 to 1.0 mL/min.[6]
-
-
Column Temperature:
-
Detector:
-
Refractive Index Detector (RID).
-
Experimental Workflows
The following diagram outlines a typical workflow for the quality control analysis of a batch of this compound.
Caption: A typical quality control testing workflow.
Conclusion
The quality of this compound is critical for its performance in various applications. A combination of Gas Chromatography for purity and organic impurity assessment, and Karl Fischer titration for water content determination, provides a robust analytical strategy for quality control. Understanding the potential impurities arising from the manufacturing process is key to developing and implementing effective analytical methods. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently assess the purity and assay of commercially available this compound.
References
In-depth Technical Guide: 3-Ethoxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Ethoxy-1,2-propanediol, with a focus on its boiling point and density. Detailed experimental protocols for the determination of these properties are outlined to ensure accurate and reproducible results in a laboratory setting.
Physicochemical Data of this compound
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Boiling Point | 222 | °C | at standard atmospheric pressure |
| Density | 1.063 | g/mL | at 25 °C |
| Molecular Weight | 120.15 | g/mol | |
| Refractive Index | 1.441 | at 20 °C | |
| Flash Point | 110 | °C |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The following protocol describes the capillary method for determining the boiling point of this compound.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The assembly is clamped and immersed in a Thiele tube or an oil bath.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][3]
Determination of Density
The density of a substance is its mass per unit volume. The following protocol outlines the procedure for determining the density of this compound using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
The vessel is filled with this compound. If using a pycnometer, it is filled to the mark. If using a graduated cylinder, a specific volume is measured.
-
The temperature of the liquid is allowed to equilibrate to 25°C, using a water bath if necessary.
-
The mass of the vessel containing the liquid is measured.
-
The volume of the liquid is determined. For a pycnometer, this is its calibrated volume. For a graduated cylinder, the volume is read directly from the graduations.
-
The density is calculated by dividing the mass of the liquid (mass of the filled vessel minus the mass of the empty vessel) by its volume.[4]
Synthesis Workflow of this compound
The following diagram illustrates a common laboratory synthesis method for this compound starting from glycerol (B35011) and ethanol.
Caption: Synthesis workflow for this compound.
References
- 1. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for 3-Ethoxy-1,2-propanediol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethoxy-1,2-propanediol as a versatile solvent in pharmaceutical formulations. This document includes its physicochemical properties, applications in enhancing drug solubility, and detailed protocols for formulation development and evaluation.
Introduction to this compound
This compound, also known as glycerol (B35011) α-ethyl ether, is a viscous, stable, and hygroscopic liquid.[1][2] It is a colorless and odorless solvent miscible with water, ethanol, and various organic solvents.[1][2] Its properties make it a valuable excipient in a range of pharmaceutical applications, from a solubilizing agent to a component in drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | 3-Ethoxypropane-1,2-diol, Glycerol 1-ethyl ether | |
| CAS Number | 1874-62-0 | |
| Molecular Formula | C5H12O3 | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| Appearance | Colorless, viscous liquid | [1][2] |
| Boiling Point | 221-222 °C | [1][2] |
| Density | 1.061 g/mL (at 25/4 °C) | [1][2] |
| Solubility | Miscible with water and ethanol | [1][2] |
Applications in Pharmaceutical Formulations
This compound is a versatile solvent with several applications in pharmaceutical formulations, primarily due to its ability to dissolve a wide range of active pharmaceutical ingredients (APIs).
Solubility Enhancement
For context, the following table provides solubility data for common non-steroidal anti-inflammatory drugs (NSAIDs) in other relevant solvents. This data can serve as a benchmark when evaluating the potential of this compound as a solvent for these or similar APIs.
| Drug | Solvent | Solubility | Temperature | Reference |
| Ibuprofen | Propylene Glycol | 300 mg/g | Not specified | [4] |
| Ethanol | 0.59 g/g | 10 °C | [5] | |
| Water | 21 mg/L | 25 °C | [5] | |
| Ketoprofen | Propylene Glycol | 0.499 mol/L | 300.15 K | |
| Ethanol | 1.85 mol/L | 300.15 K | ||
| Water | 6.27 x 10⁻⁴ mol/L | 300.15 K | ||
| Naproxen | Propylene Glycol | 7.0 x 10⁻² mol/L | Not specified | [6] |
| Ethanol | 55 mg/mL | Not specified | [7] | |
| Water | < 0.2 µmol/mL | Not specified | [7] | |
| Diclofenac Sodium | Propylene Glycol | ~40 wt% | 32 °C | [8] |
| Ethanol | 0.5202 mol/L | 25 °C | [9] | |
| PBS (pH 7.2) | ~9 mg/mL | Not specified | [10] |
Vehicle for Topical, Oral, and Parenteral Formulations
Due to its solvent properties and viscosity, this compound can be a suitable vehicle for various dosage forms:
-
Topical Formulations: Its ability to dissolve both lipophilic and hydrophilic drugs makes it a good candidate for creams, gels, and ointments.
-
Oral Liquids: It can be used in the formulation of oral solutions and suspensions to ensure drug solubilization and stability.
-
Parenteral Formulations: While its use in parenteral formulations is less documented, its properties suggest potential as a cosolvent in combination with other parenterally acceptable excipients. Rigorous safety and toxicity studies are required for this application.
Role in Drug Delivery Systems
This compound can also be used as a crosslinking agent in the development of hydrogels for controlled drug delivery applications.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in pharmaceutical formulations.
Protocol for Determining Drug Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a drug in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (pharmaceutical grade)
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API
Procedure:
-
Add an excess amount of the API powder to a series of vials.
-
Add a known volume or weight of this compound to each vial.
-
Securely cap the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved API.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.
-
Calculate the solubility of the API in this compound (e.g., in mg/mL or mol/L).
Protocol for the Preparation of a Topical Gel Formulation
This protocol describes the preparation of a basic topical gel using this compound as a solubilizing agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Gelling agent (e.g., Carbomer 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
Preservative (e.g., Methylparaben)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Drug Solubilization: In a beaker, dissolve the required amount of API in this compound with gentle stirring.
-
Dispersion of Gelling Agent: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. Avoid clump formation.
-
Incorporation of Drug Solution: Slowly add the drug solution from step 1 to the gelling agent dispersion while stirring continuously.
-
Addition of Preservative: Dissolve the preservative in a small amount of warm purified water and add it to the mixture.
-
Neutralization: Slowly add the neutralizing agent dropwise to the formulation while monitoring the pH. Continue until the desired pH (typically 5.5-7.0 for topical preparations) is reached and a clear, viscous gel is formed.
-
Final Mixing: Continue stirring for a further 15-20 minutes to ensure homogeneity.
-
Quality Control: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content.
Protocol for a Stability Study of a Liquid Formulation
This protocol provides a general framework for assessing the stability of a liquid formulation containing this compound.
Materials:
-
Liquid formulation containing the API and this compound
-
Stability chambers with controlled temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH)
-
Appropriate containers for the formulation
-
Validated analytical methods for API quantification and degradation products
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the liquid formulation and package it in the intended container-closure system.
-
Initial Analysis (Time Zero): Perform a complete analysis of the formulation at the beginning of the study. This includes appearance, pH, viscosity, assay of the API, and determination of any degradation products.
-
Storage Conditions: Place the samples in the stability chambers at the specified long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis.
-
Data Evaluation: Evaluate the data for any significant changes in the physical, chemical, and microbiological properties of the formulation over time. This will help to establish the shelf-life and recommended storage conditions for the product.
Potential Impact on Biological Pathways
As an excipient, this compound is generally considered pharmacologically inert. However, it is important to recognize that some excipients can indirectly influence drug disposition by interacting with drug transporters or metabolic enzymes.[11][12] For instance, some excipients can inhibit the P-glycoprotein (P-gp) efflux pump, which is present in the intestinal epithelium and other biological barriers.[11] Inhibition of P-gp can lead to increased intracellular drug concentration and enhanced bioavailability of P-gp substrate drugs. While there is no direct evidence of this compound inhibiting P-gp, this remains a potential mechanism by which it could influence drug pharmacokinetics.
Caption: Potential indirect effect of this compound on drug bioavailability.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a promising solvent for a variety of pharmaceutical applications, particularly for enhancing the solubility of poorly water-soluble drugs. Its versatile properties make it suitable for use in topical, oral, and potentially parenteral formulations. The provided protocols offer a starting point for researchers to explore the utility of this excipient in their drug development projects. Further research is warranted to generate more extensive quantitative solubility data for a wider range of APIs and to fully elucidate its safety profile for various routes of administration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. physchemres.org [physchemres.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 12. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Application of 3-Ethoxy-1,2-propanediol in Gas Chromatography as an Analyte Protector
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In gas chromatography (GC), particularly in the analysis of trace-level compounds such as pesticide residues, the degradation or adsorption of analytes within the GC system can lead to poor chromatographic performance, including peak tailing, reduced response, and poor reproducibility. These issues arise from the interaction of susceptible analytes with active sites in the GC inlet, column, and detector. Analyte protectants (APs) are co-injected with the sample to mitigate these effects by masking the active sites, thereby improving the accuracy and reliability of GC analyses. 3-Ethoxy-1,2-propanediol, a polar compound, has been identified as an effective analyte protectant, especially for early to mid-eluting compounds.
This document provides detailed application notes and protocols for the use of this compound as an analyte protector in gas chromatography, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action
Analyte protectants function by preferentially interacting with active sites within the GC system, primarily silanol (B1196071) groups in the injector liner and column. This interaction shields the target analytes from these active sites, preventing their adsorption and degradation. This compound, with its hydroxyl groups, is particularly effective at forming hydrogen bonds with these active sites.
Caption: Mechanism of Analyte Protection.
Quantitative Data on Performance Improvement
The effectiveness of this compound as an analyte protectant is often evaluated by the percentage of peak enhancement or the improvement in analyte recovery. While many studies utilize this compound in a mixture of analyte protectants, the following tables summarize available data on its performance.
Table 1: Peak Enhancement of Pesticides using a Mixture of Analyte Protectants
A study evaluating the effectiveness of a mixture of three analyte protectants, including this compound (at a rate of 1 mg/ml), D-sorbitol, and L-gulonic acid γ-lactone, demonstrated significant peak enhancement for various pesticides.[1]
| Pesticide Group | Example Pesticides | Peak Enhancement (%) |
| Organochlorine | γ-HCH, α-endosulphan | Up to 41 |
| Organophosphate | Chlorpyrifos-methyl, fenitrothion, prothiophos | Up to 41 |
| Synthetic Pyrethroid | Bifenthrin, fenpropathrin, cypermethrin, deltamethrin | Up to 41 |
Note: This data represents the combined effect of the three analyte protectants. This compound was noted to be particularly effective for early to mid-eluting pesticides.[1]
Experimental Protocols
Below are detailed protocols for the preparation and application of this compound as an analyte protectant in GC analysis.
Protocol 1: Preparation of Analyte Protectant Stock Solution
This protocol is based on a commonly used mixture of analyte protectants.
Materials:
-
This compound (≥98% purity)
-
Sorbitol
-
D-(+)-gluconic acid-δ-lactone
-
Shikimic acid
-
Acetonitrile (pesticide residue grade)
-
Deionized water
-
Volumetric flasks (10 mL)
-
Analytical balance
Procedure:
-
Prepare individual stock solutions:
-
Sorbitol (50 mg/mL): Dissolve 500 mg of sorbitol in 10 mL of a 1:1 (v/v) acetonitrile:water mixture.
-
D-(+)-gluconic acid-δ-lactone (50 mg/mL): Dissolve 500 mg of D-(+)-gluconic acid-δ-lactone in 10 mL of a 6:4 (v/v) acetonitrile:water mixture.
-
Shikimic acid (50 mg/mL): Dissolve 500 mg of shikimic acid in 10 mL of a 6:4 (v/v) acetonitrile:water mixture.
-
-
Prepare the Analyte Protectant (AP) Mix:
-
In a 10 mL volumetric flask, weigh 2 g of this compound.
-
Add 2 mL of the D-(+)-gluconic acid-δ-lactone stock solution.
-
Add 1 mL of the sorbitol stock solution.
-
Add 1 mL of the shikimic acid stock solution.
-
Fill the flask to the 10 mL mark with a 7:3 (v/v) acetonitrile:water mixture.
-
-
Final Concentrations in the AP Mix:
-
This compound: 200 mg/mL
-
D-(+)-gluconic acid-δ-lactone: 10 mg/mL
-
Sorbitol: 5 mg/mL
-
Shikimic acid: 5 mg/mL
-
-
Storage: Store the AP mix at 4°C.
Protocol 2: Sample and Standard Preparation with Analyte Protectant
Procedure:
-
Prepare your sample extracts and calibration standards in the desired solvent (e.g., acetonitrile).
-
For every 1 mL of final sample extract or standard solution, add 30 µL of the prepared AP mix.
-
Vortex the vials to ensure thorough mixing before injection into the GC system.
Caption: Experimental Workflow.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Parameters
The following are general GC-MS/MS parameters that can be used as a starting point. Optimization may be required for specific analytes and matrices.
Table 2: Example GC-MS/MS Parameters
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 70°C (hold 2 min) Ramp 1: 25°C/min to 150°C Ramp 2: 5°C/min to 200°C Ramp 3: 10°C/min to 300°C (hold 5 min) |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Important Considerations:
-
Syringe Cleaning: When using analyte protectants, it is crucial to thoroughly rinse the autosampler syringe with a polar solvent (e.g., water or a water-containing mixture) after each injection to prevent the syringe from getting stuck.
-
Detector Contamination: While this compound is relatively volatile, the use of high concentrations of analyte protectants can potentially lead to contamination of the ion source. Regular maintenance is recommended.
-
Method Validation: It is essential to validate the analytical method with the inclusion of the analyte protectant to ensure accuracy, precision, and linearity for the target analytes.
Logical Relationships in Analyte Protection
The decision to use an analyte protectant and the choice of the specific protectant or mixture depends on several factors. The following diagram illustrates the logical relationships in this process.
Caption: Logical Relationships in AP Selection.
Conclusion
This compound is a valuable tool for improving the performance of GC analysis, particularly for problematic analytes that are prone to degradation or adsorption. By effectively masking active sites within the GC system, it leads to improved peak shapes, increased analyte response, and more reliable quantitative results. While often used in combination with other analyte protectants to cover a broader range of analytes, its specific utility for early to mid-eluting compounds makes it an important component in the analytical chemist's toolbox for robust and accurate chromatographic methods. The protocols and data presented here provide a foundation for the successful implementation of this compound as an analyte protector in various research and development applications.
References
Application Notes and Protocols: 3-Ethoxy-1,2-propanediol as a Substrate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) 1-ethyl ether, is a versatile polyol that serves as an important acceptor substrate in enzymatic glycosylation reactions. Its structure, featuring both a primary and a secondary hydroxyl group, allows for regioselective glycosylation, leading to the formation of specific glycosidic bonds. This characteristic is of significant interest in the fields of drug development, materials science, and biotechnology, where the precise attachment of sugar moieties can modulate the physicochemical properties and biological activity of molecules.
This document provides detailed application notes and protocols for the use of this compound as a substrate in glycosylation reactions, with a focus on enzymatic synthesis catalyzed by sucrose (B13894) phosphorylase.
Enzymatic Glycosylation of this compound
The enzymatic glycosylation of this compound offers a green and efficient alternative to chemical synthesis methods, which often require multiple protection and deprotection steps. Sucrose phosphorylase (EC 2.4.1.7) has been identified as a key enzyme for this transformation. It catalyzes the transfer of a glucosyl moiety from a donor substrate, typically sucrose, to the acceptor molecule.
A notable feature of this enzymatic reaction is its high regioselectivity. Sucrose phosphorylase exclusively catalyzes the glucosylation of the secondary hydroxyl group of this compound, resulting in the formation of 2-O-α-D-glucopyranosyl-3-ethoxy-1,2-propanediol.[1] This specificity is crucial for producing structurally defined glycoconjugates with consistent properties and biological functions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enzymatic glycosylation of this compound using sucrose phosphorylase.
| Parameter | Value | Reference |
| Enzyme | Sucrose Phosphorylase | [1] |
| Acceptor Substrate | This compound | [1] |
| Donor Substrate | Sucrose | [1] |
| Product | 2-O-α-D-glucopyranosyl-3-ethoxy-1,2-propanediol | [1] |
| Acceptor Concentration | 1.0 M | [1] |
| Donor to Acceptor Molar Ratio | 1.5:1 | [1] |
| Yield | ~65% | [1] |
| Regioselectivity | Exclusive glucosylation of the secondary hydroxyl group | [1] |
| Side Reaction | Sucrose hydrolysis | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2-O-α-D-glucopyranosyl-3-ethoxy-1,2-propanediol
This protocol describes the batch synthesis of 2-O-α-D-glucopyranosyl-3-ethoxy-1,2-propanediol using sucrose phosphorylase from Leuconostoc mesenteroides.
Materials:
-
This compound (≥98%)
-
Sucrose (≥99.5%)
-
Sucrose Phosphorylase (from Leuconostoc mesenteroides, e.g., ATCC 12291)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Deionized water
-
Trichloroacetic acid (TCA) solution (20% w/v) for reaction quenching
-
Nanofiltration system with a 150-300 Da cut-off membrane (for purification)
-
HPLC system for reaction monitoring
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 1.0 M this compound and 1.5 M sucrose in 50 mM potassium phosphate buffer (pH 7.0).
-
Pre-incubate the reaction mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding sucrose phosphorylase to a final concentration of 10-20 U/mL. One unit of activity is defined as the amount of enzyme that produces 1.0 µmole of D-fructose from sucrose per minute at pH 7.0 and 30°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours).
-
Quench the enzymatic reaction in the aliquots by adding an equal volume of 20% TCA solution.
-
Analyze the samples by HPLC to determine the concentrations of sucrose, fructose (B13574), this compound, and the glycosylated product.
-
-
Reaction Termination:
-
Once the reaction has reached the desired conversion (typically after 24-48 hours), terminate the reaction by adding 20% TCA to a final concentration of 2-5%.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
-
Product Purification:
-
The supernatant contains the product, unreacted substrates, and fructose.
-
A multi-cycle diafiltration process using a nanofiltration system with a 150-300 Da cut-off membrane can be employed to separate the larger glycosylated product from the smaller unreacted glycerol and fructose molecules.[2][3]
-
Alternatively, chromatographic methods such as size-exclusion chromatography can be used for purification.
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Visualizations
Caption: Experimental workflow for the enzymatic glycosylation of this compound.
Caption: Logical relationship from synthesis to a potential application in targeted drug delivery.
Applications in Drug Development
Glycosylation is a key strategy for modifying the properties of therapeutic agents. The addition of sugar moieties can enhance the aqueous solubility, bioavailability, and stability of drugs. Furthermore, glycosylated molecules can be targeted to specific cells or tissues that express carbohydrate-binding proteins (lectins) on their surface.
The synthesized 2-O-α-D-glucopyranosyl-3-ethoxy-1,2-propanediol, with its free primary hydroxyl group, can be further functionalized. It can be incorporated into larger drug molecules, polymers, or nanocarriers to improve their pharmacokinetic profiles. For instance, it could be used to create glycosylated polymers for the formation of hydrogels or nanoparticles for controlled drug release applications. The glycan part can facilitate targeted delivery to cells overexpressing glucose transporters or specific lectins, a strategy often explored in cancer therapy.[4][5]
Troubleshooting
-
Low Yield:
-
Cause: Suboptimal reaction conditions or enzyme inhibition. Sucrose hydrolysis is a significant side reaction that consumes the donor substrate.[1]
-
Solution: Optimize the donor-to-acceptor ratio. A moderate excess of the sucrose donor is recommended.[1] Ensure the pH and temperature are maintained at their optimal values for the specific sucrose phosphorylase used. Consider using a higher enzyme concentration or a fed-batch approach for the donor substrate.
-
-
Incomplete Reaction:
-
Cause: Enzyme instability or substrate limitation.
-
Solution: Check the stability of the enzyme under the reaction conditions. If necessary, use a freshly prepared enzyme solution or consider enzyme immobilization to improve stability. Ensure that the substrate concentrations are not limiting.
-
-
Product Purification Challenges:
-
Cause: Similar physicochemical properties of the product and unreacted substrates.
-
Solution: Employ high-resolution separation techniques. Nanofiltration with an appropriate molecular weight cut-off has proven effective for separating glycosylated polyols from unreacted glycerol.[2][3] Gradient elution in chromatographic methods may also improve separation.
-
Conclusion
This compound is a valuable and versatile substrate for enzymatic glycosylation, particularly with sucrose phosphorylase, which offers high regioselectivity. The resulting α-glycoside has potential applications in various fields, including the development of novel drug delivery systems. The provided protocols and data serve as a foundation for researchers to explore and optimize the use of this compound in their specific glycosylation reactions.
References
Application Notes and Protocols for the Use of 3-Ethoxy-1,2-propanediol in Mitsunobu Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and amides.[1][2] This reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it particularly valuable in the synthesis of chiral molecules and complex natural products.[3] The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
3-Ethoxy-1,2-propanediol, a glycerol (B35011) ether, presents an interesting substrate for the Mitsunobu reaction due to the presence of two hydroxyl groups with different steric environments: a primary and a secondary alcohol. This structural feature allows for potential regioselective functionalization, a key consideration in synthetic chemistry.
Regioselectivity
In Mitsunobu reactions involving unsymmetrical 1,2-diols, the reaction generally exhibits a high degree of chemoselectivity, favoring substitution at the less sterically hindered primary alcohol.[5] This selectivity is attributed to the preferential formation of the oxyphosphonium intermediate at the primary hydroxyl group. Therefore, when this compound is subjected to Mitsunobu conditions with one equivalent of the nucleophile and reagents, the primary alcohol is expected to react selectively.
Applications
The ability to selectively functionalize the primary hydroxyl group of this compound opens up avenues for the synthesis of various valuable building blocks. For instance:
-
Chiral Synthons: By using an appropriate nucleophile, the primary alcohol can be converted to a variety of functional groups with inversion of configuration, leading to the formation of chiral derivatives.
-
Pharmaceutical Intermediates: The resulting functionalized glycerol ethers can serve as key intermediates in the synthesis of pharmaceutically active compounds.
-
Pro-drugs and Drug Delivery Systems: The ethoxy group and the remaining secondary hydroxyl group can be further modified to create pro-drugs or components of drug delivery systems.
Experimental Protocols
The following are generalized protocols for the Mitsunobu reaction using this compound. The specific conditions, particularly the reaction time and purification method, may need to be optimized for different nucleophiles.
General Protocol for Esterification
This protocol is adapted from a similar procedure for the esterification of a protected glycerol derivative.[6]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, cinnamic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the carboxylic acid (1.0 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.
General Protocol for N-Alkylation using Phthalimide (B116566)
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and phthalimide (1.0 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical yields obtained for the Mitsunobu reaction of a closely related substrate, isopropylidene glycerol, with various carboxylic acids. These values can serve as a reference for expected outcomes with this compound, which would require subsequent deprotection to yield the final product.
| Carboxylic Acid | Product | Yield (%)[6] |
| Cinnamic acid | Isopropylidene glycerol cinnamate | 90 |
| Ferulic acid | Isopropylidene glycerol ferulate | 81 |
| p-Coumaric acid | Isopropylidene glycerol p-coumarate | 35 |
Note: The yields are for the reaction with isopropylidene glycerol, a protected form of a glycerol derivative.[6]
Mandatory Visualizations
Mitsunobu Reaction Workflow
Caption: A general workflow for the Mitsunobu reaction of this compound.
Mitsunobu Reaction Mechanism
References
Application Notes and Protocols: The Role of 3-Ethoxy-1,2-propanediol in Deep Eutectic Solvent Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents with wide-ranging applications in pharmaceuticals, biotechnology, and materials science. These systems, typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), exhibit unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. This document explores the potential role of 3-ethoxy-1,2-propanediol as a hydrogen bond donor in the formulation of DESs. While direct experimental data on DESs containing this compound is limited in publicly available literature, this application note extrapolates its potential properties and applications based on the well-documented behavior of analogous diol-based DESs. The presence of an ethoxy group is anticipated to modulate the polarity and hydrogen bonding network of the resulting DES, potentially offering advantages in the solubilization of specific active pharmaceutical ingredients (APIs). Detailed protocols for the preparation and characterization of hypothetical DES formulations are provided to guide researchers in this nascent area of study.
Introduction to this compound and Deep Eutectic Solvents
This compound is a diol featuring an ether linkage. Its structure, containing both hydroxyl groups capable of hydrogen bonding and an ethoxy group that can influence polarity and steric hindrance, makes it an intriguing candidate for a hydrogen bond donor (HBD) in Deep Eutectic Solvent (DES) formulations.
Deep Eutectic Solvents (DESs) are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which at a particular molar ratio, exhibit a significant depression in melting point compared to the individual components.[1][2] The formation of DESs is driven by the establishment of extensive hydrogen bonding networks between the HBA and HBD.[3] Choline (B1196258) chloride (ChCl) is a commonly used HBA due to its biocompatibility and biodegradability.[4] Diols, such as glycerol (B35011) and 1,2-propanediol, are frequently employed as HBDs.[5]
The properties of DESs, including viscosity, density, polarity, and solvency, can be tailored by carefully selecting the HBA and HBD components and their molar ratio.[1] This "designer" nature of DESs makes them highly attractive for various applications, particularly in the pharmaceutical field for enhancing the solubility and delivery of poorly water-soluble drugs.[6][7]
Potential Role and Advantages of this compound as a Hydrogen Bond Donor
While specific experimental data is lacking, the chemical structure of this compound allows for informed predictions regarding its role in DES formulations, particularly when paired with a common HBA like choline chloride.
2.1. Influence of the Ethoxy Group:
The primary distinction of this compound from more common diol HBDs like 1,2-propanediol and glycerol is the presence of an ethoxy (-OCH2CH3) group. This functional group is expected to influence the resulting DES properties in several ways:
-
Polarity Modification: The ether linkage introduces a less polar character compared to a hydroxyl group. This could result in a DES with a more moderate polarity, potentially enhancing the solubility of lipophilic or poorly water-soluble APIs that are not well-solubilized by highly polar diol-based DESs. The formation of intermolecular hydrogen bonds between a drug and a hydrophilic compound or solvent can significantly improve its solubility.[8]
-
Hydrogen Bonding Network: The two hydroxyl groups of this compound will actively participate in the hydrogen bonding network with the chloride ion of choline chloride, which is the primary interaction driving DES formation. The ether oxygen can also act as a hydrogen bond acceptor, potentially leading to a more complex and unique supramolecular structure. The interactions between the hydrogen bond acceptor and donor are crucial for the physicochemical characteristics of the DES.[9]
-
Steric Effects: The bulkier ethoxy group, compared to a hydroxyl group, might introduce steric hindrance that could affect the packing of the DES components. This could lead to a lower density and viscosity compared to DESs made with smaller diols, which could be advantageous for handling and processing.
2.2. Potential Applications in Drug Delivery:
The anticipated properties of a this compound-based DES suggest its potential utility in overcoming drug formulation challenges.
-
Enhanced Solubilization of Hydrophobic Drugs: The modified polarity could create a more favorable environment for dissolving hydrophobic APIs. Studies have shown that the functional groups of the HBD play a critical role in the extraction and solubilization of different compounds.[10][11]
-
Tunable Drug Release Profiles: By blending this compound with other HBDs (e.g., glycerol, 1,2-propanediol), it may be possible to fine-tune the physicochemical properties of the DES to control the release rate of a dissolved API.
-
Transdermal Drug Delivery: The potential for lower viscosity and modified polarity could make these DESs suitable vehicles for transdermal drug delivery systems, potentially improving skin permeation.
Comparative Physicochemical Properties of Analogous Diol-Based DESs
To provide a baseline for researchers, the following table summarizes the physicochemical properties of commonly studied DESs based on choline chloride with 1,2-propanediol and glycerol as HBDs. It is anticipated that a DES formulated with this compound would exhibit properties within a similar range, with potential variations as discussed above.
| DES Composition (HBA:HBD Molar Ratio) | Density (g/cm³) at 298.15 K | Viscosity (cP) at 298.15 K | Polarity (ET(30) in kcal/mol) | Reference |
| Choline Chloride:1,2-Propanediol (1:2) | ~1.05 - 1.10 | ~100 - 200 | ~50 - 52 | |
| Choline Chloride:Glycerol (1:2) | ~1.15 - 1.20 | ~350 - 450 | ~51 - 53 |
Note: The values presented are approximate and can vary depending on the water content and specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of a hypothetical DES composed of choline chloride and this compound.
4.1. Protocol for the Synthesis of Choline Chloride:this compound DES
Objective: To prepare a homogeneous deep eutectic solvent from choline chloride and this compound.
Materials:
-
Choline chloride (ChCl), ≥98% purity, dried under vacuum before use.
-
This compound, ≥98% purity.
-
Glass vials with screw caps.
-
Magnetic stirrer with heating capabilities.
-
Analytical balance.
Procedure:
-
Accurately weigh choline chloride and this compound in a desired molar ratio (e.g., 1:1, 1:2, 1:3) directly into a glass vial.
-
Add a magnetic stir bar to the vial.
-
Seal the vial tightly to prevent moisture absorption.
-
Place the vial on a magnetic stirrer hotplate and heat the mixture to 60-80 °C with constant stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed and no solid particles are visible. This process can take from a few minutes to several hours depending on the scale and molar ratio.
-
Once a homogeneous liquid is obtained, turn off the heat and continue stirring until the liquid cools down to room temperature.
-
Store the prepared DES in a sealed container in a desiccator to protect it from moisture.
4.2. Protocol for the Characterization of the DES
Objective: To determine the key physicochemical properties of the prepared DES.
4.2.1. Determination of Freezing Point:
-
Use a differential scanning calorimeter (DSC) to determine the freezing point of the mixture. A significant depression in the freezing point compared to the individual components is a key indicator of DES formation.
4.2.2. Measurement of Density and Viscosity:
-
Measure the density of the DES at various temperatures using a vibrating tube densimeter.
-
Measure the dynamic viscosity of the DES at various temperatures using a rotational viscometer or a rolling-ball viscometer.
4.2.3. Spectroscopic Characterization (FTIR):
-
Obtain Fourier-transform infrared (FTIR) spectra of the individual components and the final DES.
-
Analyze the shifts in the characteristic peaks, particularly the O-H stretching band, to confirm the formation of hydrogen bonds between choline chloride and this compound.
4.3. Protocol for API Solubility Determination
Objective: To quantify the solubility of a poorly water-soluble API in the prepared DES.
Materials:
-
Prepared ChCl:this compound DES.
-
Active Pharmaceutical Ingredient (API) of interest (e.g., ibuprofen, curcumin).
-
Thermostatic shaker.
-
Centrifuge.
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for quantification.
Procedure:
-
Add an excess amount of the API to a known volume of the DES in a sealed vial.
-
Place the vial in a thermostatic shaker set to a specific temperature (e.g., 25 °C, 37 °C) and shake until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, centrifuge the saturated solution at high speed to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).
-
Quantify the concentration of the API in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the solubility of the API in the DES in mg/mL or mol/L.
Visualizations
Caption: Experimental workflow for the preparation and characterization of a DES.
Caption: Logical relationship of this compound's structure to its potential benefits in DES.
Conclusion and Future Perspectives
While direct experimental evidence is currently unavailable, the unique structural features of this compound suggest its significant potential as a versatile hydrogen bond donor in deep eutectic solvent formulations. The presence of the ethoxy group is hypothesized to modulate the polarity and hydrogen bonding network of the resulting DES, which could be leveraged to enhance the solubility of a wider range of active pharmaceutical ingredients, particularly those with low water solubility. The provided protocols offer a foundational methodology for researchers to explore the synthesis, characterization, and application of these novel DES systems. Further empirical studies are crucial to validate these hypotheses and to fully elucidate the structure-property relationships of this compound-based DESs. Such research will undoubtedly contribute to the expanding toolbox of green solvents for pharmaceutical and other scientific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Importance of Hydrogen Bonded Networks in the Dynamic Heterogeneity of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep eutectic solvents towards green polymeric materials - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00532E [pubs.rsc.org]
- 5. Viscosity effects on the dynamics of diols and diol-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. al-kindipublisher.com [al-kindipublisher.com]
- 9. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of functional groups on drug solubility using choline chloride-based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Ethoxy-1,2-propanediol in Complex Mixtures
Introduction
3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) 1-ethyl ether, is a compound used in various industrial applications, including as a solvent and a crosslinking agent in the development of hydrogels for biomedical uses.[1] Its presence and concentration in complex mixtures, such as pharmaceutical formulations, cosmetics, or food products, may need to be accurately determined for quality control and safety assessment. This document provides detailed protocols for the quantitative analysis of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed for polar analytes to improve their chromatographic behavior, but direct analysis is also feasible.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for a liquid matrix such as a pharmaceutical syrup or a beverage.
-
1.1. Pipette 5.0 mL of the liquid sample into a 50 mL screw-cap centrifuge tube.
-
1.2. Add 1.0 mL of an internal standard solution (e.g., 1,3-butanediol, 10 µg/mL in methanol).
-
1.3. Add 5.0 g of anhydrous potassium carbonate to the tube to facilitate salting out.[2]
-
1.4. Add 10.0 mL of diethyl ether to the tube.
-
1.5. Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
1.6. Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
1.7. Carefully transfer the upper organic layer (diethyl ether) to a clean glass test tube using a Pasteur pipette.
-
1.8. Evaporate the diethyl ether extract to a final volume of approximately 1 mL under a gentle stream of nitrogen at room temperature.
-
1.9. Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Hypothetical):
-
This compound: m/z 61 (base peak), 31, 45, 75.[3]
-
Internal Standard (1,3-butanediol): m/z 43, 56, 75.
-
Quantitative Data Summary (GC-MS)
The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of this compound.
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-volatile or thermally labile complex mixtures, HPLC is a more suitable analytical technique. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is appropriate.
Experimental Protocol: HPLC-RID Analysis
1. Sample Preparation: Dilution
This protocol is designed for a water-soluble matrix.
-
1.1. Accurately weigh 1.0 g of the sample into a 10 mL volumetric flask.
-
1.2. Add approximately 7 mL of the mobile phase to dissolve the sample.
-
1.3. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
1.4. Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
-
1.5. Filter the solution through a 0.45 µm nylon syringe filter into a 2 mL HPLC vial.
2. HPLC-RID Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Agilent 1260 Infinity II Refractive Index Detector.
-
Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or similar ion-exclusion column.
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
RID Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Run Time: 25 minutes.
Quantitative Data Summary (HPLC-RID)
The following table summarizes the expected performance characteristics of the HPLC-RID method.
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 5 mg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 mg/mL |
| Limit of Quantitation (LOQ) | 0.1 mg/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
HPLC-RID Workflow Diagramdot
References
Application Notes and Protocols: 3-Ethoxy-1,2-propanediol as a Biofuel Additive for Diesel Engines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-1,2-propanediol, a glycerol (B35011) ether, has been identified as a potential biofuel additive for diesel engines.[1] Derived from glycerol, a byproduct of biodiesel production, this oxygenated additive offers the prospect of improving combustion efficiency and reducing harmful emissions. These application notes provide a comprehensive overview of the use of this compound and similar glycerol ethers as diesel fuel additives, summarizing key performance and emissions data, and detailing relevant experimental protocols. While direct studies on this compound are limited, data from studies on glycerol ether mixtures (GEM) serve as a valuable proxy and are presented herein.
Physicochemical Properties
This compound is a colorless, odorless, viscous, and stable hygroscopic liquid.[2] It is miscible with water, ethanol, and many organic solvents.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H12O3 | [3] |
| Molecular Weight | 120.15 g/mol | [3][4] |
| Boiling Point | 222 °C | [1] |
| Density | 1.063 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.441 |
Data on Engine Performance and Emissions
The addition of glycerol ethers to diesel fuel has been shown to impact engine performance and emissions. The following tables summarize the key findings from various studies on blends of glycerol ethers with diesel fuel.
Table 1: Effects of Glycerol Ether Blends on Diesel Engine Performance
| Parameter | Blend(s) Tested | Engine Type | Key Findings | Reference |
| Specific Fuel Consumption | 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Increased specific fuel consumption. | [5][6] |
| Thermal Efficiency | 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Reduced thermal efficiency. | [5][6] |
| Combustion Characteristics | 10% and 20% (v/v) GEM in diesel | Single-cylinder research engine | No significant impact on combustion characteristics and efficiencies. | [7][8] |
| Ignition Delay | 2% (v/v) glycerol ethers in diesel-biodiesel blend | DI Diesel Engine | Longer ignition delay compared to diesel and diesel-biodiesel blends. | [6] |
| Combustion Duration | 2% (v/v) glycerol ethers in diesel-biodiesel blend | DI Diesel Engine | Higher combustion duration compared to diesel and diesel-biodiesel blends. | [6] |
Table 2: Effects of Glycerol Ether Blends on Diesel Engine Emissions
| Emission | Blend(s) Tested | Engine Type | Key Findings | Reference |
| Nitrogen Oxides (NOx) | 10% & 20% (v/v) GEM in diesel | Single-cylinder research engine | Slight increase at medium-high load conditions. | [7][8] |
| 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Significant reductions of approximately 35-77%. | [5][6] | |
| Particulate Matter (PM) | 10% & 20% (v/v) GEM in diesel | Single-cylinder research engine | Maximum decrease of about 70% at medium-high load conditions. | [7][8] |
| Hydrocarbons (HC) | 10% & 20% (v/v) GEM in diesel | Single-cylinder research engine | Maximum increase of about 50% at low load conditions. | [7][8] |
| 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Increase of approximately 37-142%. | [5][6] | |
| Carbon Monoxide (CO) | 10% & 20% (v/v) GEM in diesel | Single-cylinder research engine | Maximum increase of about 50% at low load conditions. | [7][8] |
| 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Reduced CO emissions. | [5][6] | |
| Carbon Dioxide (CO2) | 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Reduced CO2 emissions. | [5][6] |
| Smoke Opacity | 2% and 5% (v/v) glycerol ethers in diesel-biodiesel blend | Diesel Engine | Reduced soot (smoke opacity) emission. | [5][6] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating glycerol ethers as diesel fuel additives.
Protocol 1: Fuel Blend Preparation
-
Materials:
-
Standard diesel fuel (e.g., Euro 5 compliant).
-
This compound (or glycerol ether mixture).
-
Volumetric flasks.
-
Magnetic stirrer.
-
-
Procedure:
-
Determine the desired volumetric blend ratios (e.g., 2%, 5%, 10%, 20% v/v of the additive in diesel).
-
Measure the required volume of diesel fuel and pour it into a volumetric flask.
-
Measure the required volume of this compound.
-
Add the additive to the diesel fuel in the volumetric flask.
-
Thoroughly mix the components using a magnetic stirrer for at least 30 minutes to ensure a homogeneous blend.
-
Store the prepared fuel blends in sealed containers at room temperature away from direct sunlight.
-
Protocol 2: Engine Performance and Emission Testing
-
Apparatus:
-
Single-cylinder, direct injection (DI) diesel research engine.
-
Engine dynamometer to control engine speed and load.
-
Fuel consumption measurement system.
-
Exhaust gas analyzer for measuring CO, CO2, HC, and NOx.
-
Smoke meter or particulate matter (PM) analyzer.
-
Data acquisition system.
-
-
Procedure:
-
Warm up the engine with standard diesel fuel until it reaches a steady operating temperature.
-
Set the engine to a specific operating point (e.g., a mode from the New European Driving Cycle - NEDC) by controlling the engine speed and load with the dynamometer.[7][9]
-
Record baseline performance and emission data for pure diesel fuel. This includes fuel consumption, power output, and concentrations of CO, CO2, HC, NOx, and PM.
-
Switch the fuel supply to the prepared diesel/3-Ethoxy-1,2-propanediol blend.
-
Allow the engine to stabilize for a sufficient period to ensure the new fuel has purged the system.
-
Record the performance and emission data for the fuel blend at the same operating point.
-
Repeat steps 2-6 for all desired operating points and fuel blends.
-
After testing all blends, switch back to standard diesel fuel and run the engine to flush the fuel system.
-
Diagrams
Experimental Workflow for Testing Biofuel Additives
Caption: Experimental workflow for evaluating biofuel additives in a diesel engine.
Logical Relationship of Glycerol Ether Effects on Diesel Combustion and Emissions
References
- 1. This compound | 1874-62-0 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1874-62-0 [sigmaaldrich.com]
- 5. INVESTIGATION OF THE USABILITY OF GLYCEROL ETHERS AS SECOND-GENERATION BIOFUEL IN DIESEL ENGINE | AVESİS [avesis.omu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. sae.org [sae.org]
- 8. researchgate.net [researchgate.net]
- 9. sae.org [sae.org]
Application Notes and Protocols: 3-Ethoxy-1,2-propanediol in Cosmetics and Skincare
Introduction
3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) α-ethyl ether, is a versatile ingredient with promising applications in the cosmetics and skincare industry.[1] As a member of the glycerol ether class, it possesses a unique combination of a hydrophilic diol structure and a short-chain ether group, rendering it miscible with water and many organic solvents.[2] This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals interested in formulating with this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into cosmetic and skincare formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 1874-62-0 | [3] |
| Molecular Formula | C5H12O3 | [3] |
| Molecular Weight | 120.15 g/mol | [4] |
| Appearance | Colorless, viscous liquid | [2] |
| Odor | Odorless | [2] |
| Density | 1.063 g/mL at 25 °C | |
| Boiling Point | 222 °C | |
| Refractive Index | n20/D 1.441 | |
| Solubility | Miscible with water and many organic solvents | [2] |
Applications in Cosmetics and Skincare
Based on its chemical structure and properties, this compound is proposed to function in several key areas within cosmetic and skincare formulations. These applications are analogous to other well-studied glycols and glycerol derivatives used in the industry.
Solvent and Co-solvent
With its excellent solvency for a wide range of cosmetic ingredients, this compound can be utilized to dissolve active ingredients, fragrances, and preservatives, ensuring a homogenous formulation.
Humectant
The presence of two hydroxyl groups suggests that this compound can act as a humectant, attracting and retaining moisture from the atmosphere to hydrate (B1144303) the skin. This is a key function for ingredients in moisturizers and hydrating serums.
Sensory Modifier
This compound can influence the sensory characteristics of a formulation, contributing to a desirable skin feel, reducing tackiness, and improving spreadability.
Viscosity-decreasing Agent
In complex formulations such as creams and lotions, this compound can help to reduce the viscosity, leading to a more elegant and easily applicable product.
Preservative Booster
Like other glycols, this compound may enhance the efficacy of preservatives in a formulation, potentially allowing for the use of lower concentrations of traditional preservatives.
Experimental Protocols
The following protocols are provided as a guide for evaluating the performance of this compound in cosmetic and skincare formulations. These are general methodologies that should be adapted and validated for specific product types and claims.
Protocol for Evaluating Humectancy: In-Vivo Skin Hydration Study
This protocol outlines a non-invasive, in-vivo method to assess the skin hydration potential of a formulation containing this compound using a corneometer.
Objective: To quantify the effect of a test formulation containing this compound on skin surface hydration over time compared to a placebo control.
Materials and Equipment:
-
Corneometer
-
Test formulation with X% this compound
-
Placebo formulation (without this compound)
-
Volunteer panel (n≥10) with healthy skin on the forearms
-
Controlled environment room (constant temperature and humidity)
Procedure:
-
Volunteer Acclimatization: Volunteers rest in a controlled environment room for at least 30 minutes before measurements.
-
Baseline Measurement: Three baseline corneometer readings are taken from designated 2x2 cm test sites on the volar forearm of each volunteer.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation and the placebo are applied to their respective test sites. One site remains untreated as a negative control.
-
Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point and for each test site. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between the test formulation, placebo, and untreated control.
Protocol for Sensory Panel Evaluation
This protocol describes a method for assessing the sensory attributes of a cosmetic formulation containing this compound.
Objective: To characterize and compare the sensory profile of a formulation containing this compound against a control formulation.
Materials and Equipment:
-
Test formulation with X% this compound
-
Control formulation (e.g., without this compound or with a different glycol)
-
Trained sensory panel (n≥10)
-
Standardized sensory evaluation booths with controlled lighting and temperature
-
Sensory evaluation questionnaire
Procedure:
-
Panelist Training: Panelists are trained on the sensory attributes to be evaluated (e.g., spreadability, absorbency, tackiness, smoothness, residue) and the rating scale (e.g., a 10-point scale).
-
Sample Presentation: Blind-coded samples of the test and control formulations are presented to the panelists in a randomized order.
-
Product Application: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm).
-
Sensory Evaluation: Panelists evaluate the sensory attributes at different time points: immediately after application, and after a short drying time (e.g., 2 minutes).
-
Data Collection: Panelists record their ratings for each attribute on the questionnaire.
-
Data Analysis: The mean scores for each sensory attribute are calculated for both formulations. Statistical analysis is used to identify significant differences.
Protocol for Evaluating Formulation Stability
This protocol details an accelerated stability testing procedure to assess the physical and chemical stability of a formulation containing this compound.
Objective: To evaluate the stability of a cosmetic formulation containing this compound under accelerated aging conditions.
Materials and Equipment:
-
Test formulation with X% this compound in its final packaging
-
Stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Viscometer
-
pH meter
-
Microscope
-
Centrifuge
Procedure:
-
Initial Analysis (Time 0): The initial physical and chemical properties of the formulation are recorded. This includes appearance, color, odor, pH, and viscosity. Microscopic evaluation for emulsion droplet size and distribution is also performed.
-
Sample Storage: Samples are placed in the stability chambers.
-
Periodic Testing: At specified time points (e.g., 1, 2, and 3 months), samples are removed from the chambers and allowed to equilibrate to room temperature.
-
Evaluation: The physical and chemical properties are re-evaluated and compared to the initial data.
-
Freeze-Thaw Cycling: To assess stability under temperature fluctuations, samples are subjected to multiple freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).
-
Centrifugation: To test for emulsion stability, a sample is centrifuged (e.g., at 3000 rpm for 30 minutes) and observed for any signs of separation.
-
Data Analysis: Any significant changes in the formulation's properties are noted. The formulation is considered stable if it remains within the established specifications throughout the testing period.[5][6]
References
Application Note & Protocol: Laboratory Synthesis of 3-Ethoxy-1,2-propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethoxy-1,2-propanediol, also known as glycerol (B35011) α-ethyl ether, is a versatile chemical intermediate with applications as a solvent in pharmaceutical and cosmetic formulations, and as a building block in the synthesis of more complex molecules.[1][2] Its synthesis is of significant interest, and various methods have been developed for its preparation in a laboratory setting. This document outlines a detailed protocol for the synthesis of this compound via the ring-opening of glycidol (B123203) with ethanol (B145695), a common and effective method.[3][4][5]
Reaction Principle
The synthesis is based on the nucleophilic attack of ethanol on the epoxide ring of glycidol. This reaction can be catalyzed by either acids or bases.[4] In the presence of a basic catalyst, the reaction proceeds with high regioselectivity, yielding primarily the 1-alkoxy-2,3-propanediol isomer.[4] Acidic catalysts can lead to a mixture of 1- and 2-alkoxy isomers.[4][6] This protocol will focus on a Lewis acid-catalyzed approach, which has been shown to be highly efficient.[5][7]
Experimental Workflow
The experimental process for the synthesis of this compound can be broken down into several key stages, from preparation to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the Lewis acid-catalyzed ring-opening of glycidol with ethanol.
Materials and Equipment:
-
Glycidol (2,3-epoxy-1-propanol)
-
Ethanol (anhydrous)
-
Aluminum triflate (Al(OTf)₃) or Bismuth triflate (Bi(OTf)₃) as Lewis acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates or Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Begin stirring the ethanol and add the Lewis acid catalyst (e.g., Al(OTf)₃ or Bi(OTf)₃) at a loading of 0.01 mol% relative to glycidol.[7]
-
Allow the catalyst to dissolve completely in the ethanol.
-
-
Reaction:
-
Slowly add glycidol to the ethanol-catalyst mixture. An excess of ethanol is typically used to act as both reactant and solvent.
-
Heat the reaction mixture to 80°C using a heating mantle or oil bath.[7]
-
Maintain the reaction at this temperature and monitor its progress using TLC or GC. The reaction is typically complete within 1-3 hours.[5][7]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of glycidol), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash them with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the bulk of the solvent and excess ethanol using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point is approximately 221-222°C at atmospheric pressure, but will be lower under vacuum.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound using different catalytic systems.
| Parameter | Lewis Acid Catalysis[7] | Basic Catalysis | Heterogeneous Acid Catalysis |
| Catalyst | Al(OTf)₃ or Bi(OTf)₃ | Alkaline metal hydroxides | Nafion |
| Catalyst Loading | 0.01 mol% | Not specified | 0.5 mol% |
| Reactants | Glycidol, Ethanol | Glycidol, Alcohol | Glycidol, Alcohol |
| Temperature | 80°C | Not specified | 80°C |
| Reaction Time | 1 hour | Not specified | 3 hours |
| Glycidol Conversion | Quantitative | Total | High |
| Selectivity for this compound | >99% | High for 1-isomer | High |
| Yield | High | Good | Not specified |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the acid-catalyzed ring-opening of glycidol.
Caption: Logical flow of the acid-catalyzed synthesis of this compound.
Safety Precautions
-
Glycidol is an irritant to the skin, eyes, and respiratory tract. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Lewis acid catalysts can be corrosive and moisture-sensitive. Handle them with care.
-
Standard laboratory safety procedures should be followed at all times.
This application note provides a comprehensive guide for the laboratory synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can successfully prepare this valuable chemical intermediate for their studies.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 98 1874-62-0 [sigmaaldrich.com]
- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycidol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Ethoxy-1,2-propanediol as a Solvent for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-1,2-propanediol, a glycerol (B35011) ether, presents a promising avenue for addressing one of the most significant challenges in pharmaceutical formulation: the poor aqueous solubility of active pharmaceutical ingredients (APIs). Its unique molecular structure, featuring both an ether group and two hydroxyl groups, imparts a desirable balance of hydrophilic and lipophilic properties. This dual functionality allows it to effectively solubilize a wide range of drug compounds, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability. These application notes provide an overview of the utility of this compound as a solvent, supported by experimental protocols for solubility determination and in vitro drug release studies.
Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its miscibility with water and various organic solvents, coupled with its viscous and stable nature, makes it a versatile excipient in liquid and semi-solid dosage forms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Glycerol α-ethyl ether, Glycerol 1-ethyl ether | |
| CAS Number | 1874-62-0 | [1] |
| Molecular Formula | C5H12O3 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | Colorless, odorless, viscous liquid | [2] |
| Boiling Point | 222 °C | [2] |
| Density | 1.063 g/mL at 25 °C | [2] |
| Solubility | Miscible with water, ethanol, and many organic solvents | [2] |
| Safety Profile | Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4] |
Applications in Drug Formulation
This compound can be utilized in various pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[5] Its applications include:
-
Oral Solutions and Syrups: As a primary or co-solvent to dissolve drugs that have limited aqueous solubility.
-
Topical Formulations: In creams, gels, and ointments to improve drug solubilization and potentially enhance skin permeation.
-
Parenteral Formulations: As a component in injectable formulations, although thorough toxicity and compatibility studies are required.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Its estimated HLB value in the range of 8-12 makes it suitable for developing stable emulsions that can improve drug absorption.[5]
Quantitative Data on Solubility Enhancement
While specific quantitative data for the solubility of a wide range of poorly soluble drugs in this compound is not extensively available in publicly accessible literature, its structural similarity to other glycerol ethers and glycols suggests a significant potential for solubility enhancement.[6][7] Table 2 provides illustrative examples of how solubility data for a BCS Class II drug could be presented, comparing this compound with other common pharmaceutical solvents. Note: The values presented in Table 2 are hypothetical and for illustrative purposes only. Actual experimental determination is necessary.
Table 2: Illustrative Solubility of a Hypothetical BCS Class II Drug in Various Solvents
| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) - Hypothetical |
| Water | 80.1 | < 0.01 |
| Propylene Glycol | 32.0 | 5.0 |
| This compound | N/A | 15.0 |
| Polyethylene Glycol 400 | 12.5 | 25.0 |
| Ethanol | 24.3 | 40.0 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of a Poorly Soluble Drug
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Poorly soluble drug (e.g., Ibuprofen, Carbamazepine)
-
This compound
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification.
Procedure:
-
Add an excess amount of the poorly soluble drug to a series of glass vials.
-
Add a known volume (e.g., 5 mL) of this compound to each vial.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the drug in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of the drug in this compound, taking into account the dilution factor.
Protocol 2: Preparation of a Topical Formulation
This protocol provides a general method for preparing a simple topical gel formulation using this compound as a solubilizing agent.
Materials:
-
Poorly soluble drug
-
This compound
-
Gelling agent (e.g., Carbopol 940, Hydroxypropyl cellulose)
-
Purified water
-
Neutralizing agent (e.g., Triethanolamine for Carbopol)
-
Preservative (e.g., Methylparaben)
-
Magnetic stirrer and hot plate
-
pH meter
Procedure:
-
Drug Solution Preparation: In a beaker, accurately weigh the required amount of the poorly soluble drug. Add the specified amount of this compound and stir until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
Gel Base Preparation: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. Avoid clump formation. For Carbopol, allow it to hydrate (B1144303) for at least 2 hours.
-
Incorporation of Drug Solution: Slowly add the drug solution from step 1 to the gel base with constant stirring.
-
Neutralization (if using Carbopol): While stirring, add the neutralizing agent dropwise until a clear, viscous gel is formed. Monitor the pH to reach the desired range (typically pH 5.5-7.0 for topical formulations).
-
Addition of Preservative: Dissolve the preservative in a small amount of warm water and add it to the gel with stirring.
-
Final Mixing and Storage: Continue stirring until a homogenous gel is obtained. Store the formulation in a well-closed container at room temperature.
Protocol 3: In Vitro Drug Release Testing (IVRT)
This protocol describes the use of a Franz diffusion cell to evaluate the in vitro release of a drug from a semi-solid formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubilizing agent if needed to maintain sink conditions)
-
Topical formulation from Protocol 2
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes for sampling
-
HPLC system for drug quantification
Procedure:
-
Franz Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1 °C) and de-gassed receptor medium. Ensure there are no air bubbles trapped beneath the membrane.
-
Equilibration: Place the assembled cells in a water bath maintained at 32 ± 1 °C and allow them to equilibrate for at least 30 minutes.
-
Sample Application: Accurately apply a known amount (e.g., 300 mg) of the topical formulation onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor medium through the sampling port.
-
Receptor Medium Replacement: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.
Potential Signaling Pathway Interactions
The direct effects of this compound on specific cellular signaling pathways have not been extensively studied. However, as a glycerol ether, it belongs to a class of compounds known to have biological activities. For instance, some ether lipids are precursors to signaling molecules like platelet-activating factor (PAF) and can influence pathways related to inflammation and cell proliferation. It is important to note that these are potential areas of interaction and require specific investigation for this compound. Toxicological studies on related compounds like 3-monochloro-1,2-propanediol have shown induction of oxidative stress, which can impact various signaling cascades.[8]
Conclusion
This compound is a promising solvent for enhancing the solubility of poorly water-soluble drugs. Its versatile physicochemical properties make it suitable for a variety of pharmaceutical formulations. The provided protocols offer a foundational framework for researchers to evaluate its potential in their specific drug development projects. Further research is warranted to establish a comprehensive database of drug solubilities in this solvent and to elucidate its specific interactions with biological systems. As with any excipient, thorough safety and compatibility assessments are crucial before its inclusion in a final drug product.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1874-62-0 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1874-62-0 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidative stress caused by 3-monochloro-1,2-propanediol provokes intestinal stem cell hyperproliferation and the protective role of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethoxy-1,2-propanediol in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Ethoxy-1,2-propanediol as a crosslinking agent for fabricating biocompatible hydrogel scaffolds for tissue engineering applications. The protocols detailed below are based on established methodologies for hydrogel synthesis and characterization and can be adapted for the use of this compound.
Application Notes
This compound, also known as glycerol (B35011) 1-ethyl ether, is a promising but not yet extensively researched crosslinking agent for creating hydrogels in the field of tissue engineering.[1] Its structural similarity to glycerol, a biocompatible and biodegradable molecule, suggests its potential for creating scaffolds that can support cell growth and tissue regeneration.[2] As a diol, this compound can be used to crosslink polymers with complementary functional groups, such as poly(glycidol), to form stable three-dimensional networks.[1]
The ether linkage in this compound is generally stable and degrades slowly under physiological conditions, which may be advantageous for long-term scaffold stability.[2] Glycerol-based polymers have been shown to be biocompatible, and their derivatives, alkyl glycerol ethers, are known to be precursors for signaling molecules like plasmalogens and platelet-activating factor (PAF).[2][3] These molecules are involved in various cellular processes, including inflammation and cell membrane dynamics, through signaling pathways such as Protein Kinase C (PKC) and AKT/PKB.[3]
Potential Advantages in Tissue Engineering:
-
Biocompatibility: Due to its glycerol backbone, it is expected to have good biocompatibility.
-
Tunable Properties: The mechanical properties and swelling ratio of the resulting hydrogels can likely be tuned by varying the concentration of this compound.
-
Bioactivity: As a glycerol ether, it may influence cellular signaling pathways relevant to tissue regeneration.
Quantitative Data Summary
| Property | Expected Range | Influencing Factors |
| Swelling Ratio (%) | 200 - 900 | Polymer concentration, crosslinker density, temperature, pH |
| Compressive Modulus (kPa) | 10 - 200 | Polymer concentration, crosslinker density |
| Pore Size (µm) | 50 - 300 | Polymer concentration, freezing/drying method |
| In Vitro Degradation (% mass loss at 4 weeks) | 5 - 25 | Polymer type, crosslinker stability, enzymatic activity |
| Cell Viability (%) | > 90% | Polymer and crosslinker purity, sterilization method, cell type |
Experimental Protocols
Here we provide detailed protocols for the fabrication and characterization of a poly(glycidol)-based hydrogel scaffold using a diol crosslinker like this compound, followed by cell seeding and viability assessment.
Protocol 1: Fabrication of Poly(glycidol) Hydrogel Scaffold
This protocol describes the fabrication of a porous hydrogel scaffold using a freeze-drying method.
Materials:
-
Poly(glycidol) (PG) with functional groups amenable to crosslinking with a diol (e.g., carboxylated or acrylated PG)
-
This compound
-
Photoinitiator (e.g., Irgacure 2959) if using a photopolymerizable system
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Magnetic stirrer
-
UV curing system (365 nm)
-
Freeze-dryer
-
Molds (e.g., silicone molds)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve poly(glycidol) in deionized water to the desired concentration (e.g., 10% w/v) by stirring at room temperature until fully dissolved.
-
Add this compound as the crosslinking agent. The molar ratio of crosslinker to polymer functional groups should be optimized (e.g., start with a 1:1 ratio).
-
If using a photopolymerization method, add a photoinitiator (e.g., 0.5% w/v).
-
-
Crosslinking:
-
Pour the polymer solution into molds of the desired shape and size.
-
For photopolymerization, expose the molds to UV light (365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-15 minutes). The duration will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
-
Scaffold Fabrication by Freeze-Drying:
-
Freeze the crosslinked hydrogels at -80°C for at least 4 hours.
-
Lyophilize the frozen hydrogels in a freeze-dryer for 48-72 hours to create a porous scaffold.
-
-
Washing and Sterilization:
-
Wash the lyophilized scaffolds with deionized water and then with PBS to remove any unreacted components.
-
Sterilize the scaffolds using ethylene (B1197577) oxide or by soaking in 70% ethanol (B145695) followed by washing with sterile PBS.
-
Protocol 2: Characterization of Scaffold Properties
A. Swelling Ratio
-
Measure the dry weight of the scaffold (Wd).
-
Immerse the scaffold in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the scaffold, gently blot the surface to remove excess water, and measure the wet weight (Ww).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ww - Wd) / Wd] x 100.
B. Mechanical Testing
-
Perform compression testing on hydrated scaffolds using a universal testing machine.
-
Apply a uniaxial compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain curve and determine the compressive modulus from the initial linear region of the curve.
Protocol 3: Cell Seeding and Viability Assessment
Materials:
-
Human Mesenchymal Stem Cells (hMSCs) or other relevant cell line
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Sterile PBS
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
MTS or CellTiter-Glo® 3D Cell Viability Assay Kit
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Cell Seeding:
-
Place the sterile scaffolds in a multi-well plate.
-
Trypsinize and count the cells.
-
Seed the cells onto the scaffolds at a desired density (e.g., 1 x 106 cells/scaffold) by pipetting the cell suspension directly onto the scaffold.
-
Allow the cells to adhere for 2-4 hours in the incubator before adding more culture medium.
-
-
Cell Culture:
-
Culture the cell-seeded scaffolds in a CO2 incubator at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days.
-
-
Cell Viability Assessment (Live/Dead Staining):
-
At desired time points (e.g., day 1, 3, and 7), wash the cell-seeded scaffolds with PBS.
-
Incubate the scaffolds with a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30-45 minutes at 37°C.
-
Visualize the stained cells using a fluorescence microscope.
-
-
Cell Proliferation Assessment (MTS or CellTiter-Glo Assay):
-
At desired time points, transfer the cell-seeded scaffolds to a new well plate.
-
Add the MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Visualizations
Caption: Experimental workflow for scaffold fabrication and characterization.
Caption: Hypothesized signaling pathways influenced by this compound.
References
Application Notes and Protocols: 3-Ethoxy-1,2-propanediol as an Analyte Protectant in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the gas chromatographic (GC) analysis of pesticide residues, the accuracy and sensitivity of the method can be compromised by the degradation or adsorption of analytes within the GC system. This is often referred to as the "matrix-induced chromatographic response enhancement effect".[1][2] 3-Ethoxy-1,2-propanediol has been identified as an effective analyte protectant , rather than a traditional derivatization agent, to mitigate these issues.[2][3] When co-injected with pesticide standards and sample extracts, it helps to improve peak shape, sensitivity, and overall analytical performance by masking active sites in the GC inlet and column.[3] This document provides detailed application notes and protocols for the use of this compound as an analyte protectant in pesticide residue analysis by GC-Mass Spectrometry (GC-MS).
Principle and Mechanism of Action
The primary role of this compound as an analyte protectant is to minimize the interaction of susceptible pesticide analytes with active sites, such as free silanol (B1196071) groups, present on the surfaces of the GC inlet liner and the analytical column.[2][4] These active sites can lead to analyte degradation, poor peak shape (tailing), and reduced signal intensity.[1]
By introducing this compound, a compound rich in polar hydroxyl groups, into the GC system along with the analytes, these active sites are effectively "passivated".[2][4] this compound molecules preferentially interact with the active sites through hydrogen bonding, thereby creating a temporary shield that prevents the pesticide molecules from adsorbing or degrading.[1] This results in improved chromatographic performance, especially for early to mid-eluting pesticides.[3]
References
- 1. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethoxy-1,2-propanediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct Etherification of Glycerol (B35011) with Ethanol (B145695): This method involves the reaction of glycerol with ethanol in the presence of a catalyst, typically a solid acid catalyst like HZSM-5.[1]
-
Ring-Opening of Glycidol (B123203) with Ethanol: This route involves the reaction of glycidol with ethanol, often using a basic catalyst.[2]
Q2: What are the main factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound synthesis:
-
Reaction Temperature: Temperature affects the reaction rate and selectivity. Higher temperatures can increase glycerol conversion but may also promote side reactions.[3][4]
-
Catalyst Type and Loading: The choice of catalyst (acidic or basic) and its concentration are crucial for both conversion and selectivity.[3][5]
-
Reactant Molar Ratio: The ratio of ethanol to glycerol can influence the equilibrium of the reaction and the formation of byproducts.[3][6]
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion, but prolonged times can lead to the formation of undesired products.
-
Water Content: The presence of water can negatively impact the reaction equilibrium and catalyst activity.[3]
Q3: What are the common side reactions to be aware of?
A3: The most common side reaction in the etherification of glycerol with ethanol is the self-etherification of ethanol to form diethyl ether, especially at high temperatures and high ethanol-to-glycerol molar ratios.[3][7] Other potential side reactions include the formation of di- and tri-ethyl glycerol ethers and oligomerization of glycerol.[3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For glycerol etherification with ethanol using an acidic catalyst, a temperature range of 120-160°C is often a good starting point. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can favor the formation of diethyl ether.[3][8] |
| Incorrect Catalyst or Catalyst Deactivation | Ensure the use of an appropriate catalyst. For direct etherification, solid acid catalysts like Amberlyst-15 or zeolites (e.g., H-ZSM-5) are effective.[1][6] If using a zeolite catalyst, consider that it may deactivate due to coke formation.[9] Regeneration by calcination may be necessary. For the glycidol route, basic catalysts like KOH or NaOH are preferred. |
| Inappropriate Ethanol to Glycerol Molar Ratio | An excess of ethanol is generally used to shift the equilibrium towards the product. A molar ratio of ethanol to glycerol of 6:1 to 12:1 is commonly employed.[3][6] However, a very high excess of ethanol can promote the formation of diethyl ether.[3] |
| Presence of Water in Reactants | Ensure that both glycerol and ethanol are as anhydrous as possible. The presence of water can shift the reaction equilibrium back towards the reactants and can also deactivate certain catalysts.[3] |
| Insufficient Reaction Time | Monitor the reaction progress over time to determine the optimal duration. For the HZSM-5 catalyzed reaction, a time of around 20 hours has been reported.[1] |
Problem 2: High Proportion of Diethyl Ether Byproduct
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. The self-etherification of ethanol is more pronounced at higher temperatures.[3] |
| High Ethanol to Glycerol Molar Ratio | Reduce the molar ratio of ethanol to glycerol. While an excess of ethanol is needed, a very large excess favors the formation of diethyl ether.[3] |
| Highly Acidic Catalyst | The acidity of the catalyst can influence the formation of diethyl ether.[3] Consider using a catalyst with moderate acidity or optimizing the catalyst loading. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Products and Byproducts | Fractional distillation is the recommended method for purification.[10][11] Use a fractionating column with sufficient theoretical plates to achieve good separation. Monitor the distillation temperature closely. This compound has a boiling point of approximately 222 °C.[12] |
| Presence of Water | Ensure the reaction mixture is thoroughly dried before distillation, for example, by using a suitable drying agent like anhydrous sodium sulfate, to prevent co-distillation with water. |
| Formation of Azeotropes | While not explicitly reported for this mixture, the presence of multiple components could lead to azeotrope formation. In such cases, alternative purification methods like column chromatography might be necessary. |
Data Presentation
Table 1: Effect of Reaction Parameters on Glycerol Etherification with Ethanol
| Parameter | Condition | Glycerol Conversion (%) | This compound Yield (%) | Key Observations | Reference |
| Catalyst | HZSM-5 (Si/Al = 20) | 7.3 | 6 | Reaction at 160°C for 20h with a glycerol:ethanol molar ratio of 1:6. | [1] |
| Catalyst | Amberlyst 15 | 97 | - | Reaction at 269°C with an ethanol:glycerol molar ratio of 12:1. High conversion but selectivity data for the target product is not specified. | [3] |
| Temperature | 80 °C (tert-butanol system) | ~81 | - | Optimal temperature for glycerol conversion in a related etherification system. Higher temperatures led to decreased conversion due to side reactions. | [4] |
| Molar Ratio | 12:1 (tert-butanol:glycerol) | ~81 | - | Increasing the alcohol to glycerol ratio generally increases conversion up to an optimal point. | [4] |
Experimental Protocols
Method 1: Synthesis via Direct Etherification of Glycerol with Ethanol
This protocol is adapted from a reported synthesis using an HZSM-5 catalyst.[1]
Materials:
-
Glycerol (anhydrous)
-
Ethanol (anhydrous)
-
HZSM-5 (Si/Al = 20) catalyst
-
Nitrogen gas
Procedure:
-
Calcine 1.0 g of HZSM-5 catalyst at 550°C for 4 hours.
-
Prepare a mixture of glycerol and ethanol with a molar ratio of 1:6 (e.g., 5 g of glycerol).
-
Add the calcined catalyst to the glycerol-ethanol mixture. The mass ratio of glycerol to catalyst should be 5:1.
-
Transfer the mixture to a high-pressure reaction vessel.
-
Seal the vessel and purge with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 160°C while stirring and maintain these conditions for 20 hours.
-
After the reaction, cool the vessel to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation.
-
Distill the supernatant to remove unreacted ethanol and glycerol, yielding crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Method 2: Synthesis from Glycidol and Ethanol
This is a general method for the synthesis of glycerol monoethers.[2]
Materials:
-
Glycidol
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve the basic catalyst (e.g., 20 mol% KOH relative to glycidol) in ethanol.
-
Heat the mixture to a suitable temperature (e.g., 65°C).
-
Slowly add glycidol to the reaction mixture using a syringe pump over a period of time (e.g., 15 minutes) to control the reaction and improve selectivity. The molar ratio of ethanol to glycidol should be high (e.g., 15:1).
-
Maintain the reaction at the set temperature with stirring for a specified time (e.g., 2 hours), monitoring for the complete conversion of glycidol.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with an appropriate acid.
-
Remove the excess ethanol under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound from glycerol.
Caption: Reaction pathway for the synthesis of this compound and a common side reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress of the Catalytic Deactivation of H‐ZSM‐5 Zeolite in Glycerol Dehydration | Semantic Scholar [semanticscholar.org]
- 10. Purification [chem.rochester.edu]
- 11. ablazeexport.com [ablazeexport.com]
- 12. This compound 98 1874-62-0 [sigmaaldrich.com]
Technical Support Center: Purification of 3-Ethoxy-1,2-propanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethoxy-1,2-propanediol after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after the synthesis of this compound?
A1: The impurities largely depend on the synthetic route. However, when synthesizing from glycerol (B35011) and ethanol, common impurities include:
-
Unreacted starting materials: Glycerol and ethanol.
-
Side-products: Di-ethers of glycerol (e.g., 1,3-diethoxy-2-propanol), tri-ethers of glycerol (1,2,3-triethoxypropane), and diethyl ether.[1][2]
-
Catalyst residues: Depending on the catalyst used (e.g., acid or base).
-
Water: Formed during the etherification reaction.
Q2: What is the boiling point of this compound and its main impurities?
A2: The boiling points are crucial for planning purification by distillation. Below is a summary of available data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at reduced pressure |
| This compound | C5H12O3 | 120.15 | 221-222[3] | - |
| Glycerol | C3H8O3 | 92.09 | 290 (decomposes)[4] | 182 @ 20 mmHg |
| Ethanol | C2H6O | 46.07 | 78.4 | - |
| Diethyl Ether | C4H10O | 74.12 | 34.6 | - |
| 1,3-Diethoxy-2-propanol | C7H16O3 | 148.20 | - | 61.5-62 @ 2 Torr[5] |
| 1,2,3-Triethoxypropane | C9H20O3 | 176.25 | 210.4[6] | - |
Q3: Can this compound form azeotropes?
A3: There is currently no readily available data to suggest that this compound forms azeotropes with common solvents or impurities. However, it is always a possibility, especially with water or ethanol. If you experience difficulty in separating solvents during distillation, an azeotrope might be the cause.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to known standards.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for non-volatile impurities.[11][12]
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is decomposing or turning dark during distillation.
-
Cause: The distillation temperature is too high, leading to thermal degradation. This compound has a high boiling point, making it susceptible to decomposition at atmospheric pressure.
-
Solution: Use vacuum distillation to lower the boiling point. For a compound with a boiling point of 221-222 °C, a vacuum is essential. Start with a moderate vacuum and adjust as needed to achieve a steady distillation at a lower temperature.
-
Experimental Protocol: See "Experimental Protocols" section below for a detailed guide on setting up a vacuum distillation.
Issue 2: The distillation is very slow or not occurring, even at high temperatures.
-
Cause 1: Inadequate vacuum. Leaks in the system are a common problem.
-
Solution 1: Check all joints and connections for a proper seal. Ensure that the vacuum grease is applied correctly and that the tubing is not cracked. Use a manometer to monitor the pressure.
-
Cause 2: Insufficient heating or heat loss.
-
Solution 2: Ensure the heating mantle is in good contact with the flask. Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.
Issue 3: Bumping or uneven boiling.
-
Cause: The liquid is becoming superheated before boiling.
-
Solution: Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Adding boiling chips is an alternative for non-stirred distillations, but they may not be as effective under vacuum.
Column Chromatography
Issue 1: The compound is not moving from the top of the column.
-
Cause: The eluent is not polar enough to displace the highly polar this compound from the silica (B1680970) gel.
-
Solution: Gradually increase the polarity of the eluent. A common solvent system for polar compounds is a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or ethanol). Start with a low percentage of the polar solvent and gradually increase it.
Issue 2: The separation between the product and impurities is poor.
-
Cause: The chosen eluent system has poor selectivity for the compounds.
-
Solution:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent mixtures to find one that provides good separation between your product and the impurities.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using a diol-functionalized silica gel column, which can offer different selectivity for polar compounds.
-
Issue 3: The compound is eluting with a broad, tailing peak.
-
Cause: This can be due to strong interactions with the stationary phase or overloading the column.
-
Solution:
-
Use a more polar eluent: This can help to reduce tailing by competing more effectively for the active sites on the silica gel.
-
Load less sample: Overloading the column is a common cause of poor peak shape. Use a larger column or reduce the amount of sample loaded.
-
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter.
-
Use a magnetic stirrer and a stir bar in the distillation flask.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
Place a thermometer in the distillation head to monitor the vapor temperature.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.
-
Once the desired pressure is reached and stable, begin to slowly heat the distillation flask.
-
Collect any low-boiling fractions (e.g., residual ethanol, diethyl ether) first.
-
Increase the temperature gradually until the this compound begins to distill. Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, cool the system down before releasing the vacuum.
-
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., ethyl acetate/hexane mixture).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol or ethanol). The exact gradient will depend on the impurities present and should be optimized using TLC.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition using TLC or GC-MS.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for vacuum distillation.
References
- 1. kumarmetal.com [kumarmetal.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Glycerol - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(1874-62-0) 1H NMR [m.chemicalbook.com]
- 11. Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV [oiv.int]
- 12. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Glycerol Monoethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of glycerol (B35011) monoethers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of glycerol monoethers, offering potential causes and actionable solutions.
Issue 1: Low Yield of Glycerol Monoether
Low product yield is a frequent challenge. The underlying cause often depends on the chosen synthetic method.
| Potential Cause | Recommended Action | Synthesis Method |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. Note: For enzymatic synthesis, avoid temperatures that could lead to enzyme denaturation.[1] - Increase catalyst loading. | All Methods |
| Suboptimal Substrate Ratio | - In enzymatic and acid-catalyzed reactions, using an excess of glycerol can shift the equilibrium towards the formation of monoethers.[1] | Enzymatic, Acid-Catalyzed |
| Poor Catalyst Activity | - For heterogeneous catalysts, ensure proper activation and check for signs of deactivation. - For enzymatic synthesis, verify the activity of the lipase (B570770) stock.[1] | Acid-Catalyzed, Enzymatic |
| Side Reactions | - In Williamson synthesis, secondary and tertiary alkyl halides are prone to elimination reactions. Whenever possible, use a primary alkyl halide.[2][3] | Williamson Synthesis |
| Water Inhibition | - In enzymatic synthesis, the water produced can inhibit the reaction. Consider adding molecular sieves to remove water.[1] | Enzymatic |
Issue 2: Poor Selectivity for the Monoether (Formation of Di- and Tri-ethers)
The formation of di- and tri-ethers is a significant challenge, particularly in the direct etherification of glycerol.
| Potential Cause | Recommended Action | Synthesis Method |
| Non-selective reaction conditions | - Use of Protecting Groups: Protect two of the hydroxyl groups of glycerol (e.g., as an acetonide like solketal), perform the etherification, and then deprotect to yield the monoether.[4][5] - Use Glycidol (B123203) as a Starting Material: Reacting glycidol with an alcohol in the presence of an acid or base catalyst can lead to higher selectivity for the monoether.[6][7] | General |
| High Reactant Concentration | - Lower the concentration of the alkylating agent or alcohol. | All Methods |
| Prolonged Reaction Time | - Monitor the reaction progress and stop it once the optimal yield of the monoether is achieved to prevent further etherification. | All Methods |
Issue 3: Difficulty in Product Purification
The separation of glycerol monoethers from the reaction mixture can be complex due to the presence of unreacted starting materials and byproducts with similar physical properties.
| Issue | Recommended Purification Technique |
| Separation from unreacted glycerol and di/tri-ethers | - Distillation under reduced pressure (vacuum distillation): This is effective for separating glycerol and its ethers, as it lowers their boiling points and prevents decomposition. - Column chromatography: Silica gel chromatography can be used to separate the mono-, di-, and tri-ethers. |
| Removal of catalyst residues and salts | - Filtration: For heterogeneous catalysts. - Washing/Extraction: Use a suitable solvent to wash the organic phase and remove water-soluble impurities. - Ion-exchange chromatography: Effective for removing ionic impurities. |
| Removal of soap and fatty acids (from crude glycerol) | - Acidification: Treatment with an acid like phosphoric or sulfuric acid converts soaps into free fatty acids, which can then be separated.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce glycerol monoethers?
A1: The primary methods for synthesizing glycerol monoethers include the Williamson ether synthesis, acid-catalyzed etherification of glycerol, and enzymatic synthesis.[8][9] The choice of method often depends on the desired scale, required purity, and available starting materials.
Q2: How can I improve the selectivity of the Williamson ether synthesis for monoethers?
A2: To favor mono-ether formation in the Williamson synthesis, it is crucial to control the stoichiometry of the reactants. Using a molar excess of glycerol to the alkyl halide can help reduce the formation of di- and tri-ethers. Additionally, employing a protecting group strategy, where two hydroxyl groups of glycerol are temporarily blocked, is a highly effective method to achieve high selectivity.[4][5]
Q3: What are the common byproducts in the acid-catalyzed etherification of glycerol, and how can they be minimized?
A3: In the acid-catalyzed etherification of glycerol, common byproducts include di- and tri-ethers, as well as oligomers of glycerol.[8][10] To minimize these, you can use a large excess of the alcohol, optimize the reaction temperature and time, and select a catalyst with appropriate acidity and pore structure. Using glycidol as a starting material instead of glycerol can significantly improve selectivity towards the monoether.[6][7]
Q4: What are the advantages of enzymatic synthesis of glycerol monoethers?
A4: Enzymatic synthesis, typically using lipases, offers several advantages, including high regioselectivity (often favoring the primary hydroxyl groups), milder reaction conditions (lower temperature and pressure), and reduced byproduct formation.[11] This can lead to easier purification and a more environmentally friendly process.
Q5: My crude glycerol feed contains impurities. How will this affect my synthesis?
A5: Impurities in crude glycerol, such as water, methanol, salts, and soaps, can significantly impact the synthesis.[5] Water can inhibit enzymatic reactions and affect some acid catalysts. Salts and soaps can interfere with catalysts and complicate purification. It is often recommended to purify the crude glycerol before use, for example, by acidification to remove soaps, followed by distillation.[8]
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for different synthetic methods.
Table 1: Williamson Ether Synthesis of Glycerol Monoethers
| Alkyl Halide | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Glycerol Conversion (%) | Monoether Yield (%) | Reference |
| Ethyl Iodide | Amberlyst A26™ -OH | 1,4-Dioxane | 60 | 24 | 100 | 73 | [9] |
| Ethyl Bromide | Amberlyst A26™ -OH | 1,4-Dioxane | 60 | 24 | 100 | 73 | [9] |
| Ethyl Bromide | KOH/Al₂O₃ | 1,4-Dioxane | Reflux | 24 | 90 | 98 (of converted glycerol) | [9] |
| Alkyl Bromide | KOH (aq) / TBAI | - | 100 | 24 | - | 21-94 | [4] |
Table 2: Acid-Catalyzed Synthesis of Glycerol Monoethers
| Alcohol/Olefin | Catalyst | Temp (°C) | Time (h) | Glycerol Conversion (%) | Monoether Selectivity (%) | Reference |
| Methanol (from Glycidol) | Dowex 50WX2 (5 mol%) | 25 | 2 | >95 | ~70 | [7] |
| Isobutylene | Amberlyst 15 | 70 | 3 | ~90 | ~87 | [12] |
| tert-Butanol (B103910) | Beta Zeolite | 80 | 6 | ~85 | - | [13] |
| n-Butanol | Amberlyst-36 | 140 | - | 98 | 88 (product selectivity) | [10] |
Table 3: Enzymatic Synthesis of Glycerol Monoethers (Monostearin)
| Lipase Source | Substrate Ratio (Glycerol:Stearic Acid) | Temp (°C) | Time (h) | Stearic Acid Conversion (%) | Reference |
| Candida antarctica B (Novozym 435) | 3:1 | 60 | 2 | ~82 | [11][14] |
| Rhizomucor miehei | - | - | 10 | 86 | [14] |
Experimental Protocols
Protocol 1: Williamson Synthesis of Glycerol Monoethyl Ether using a Heterogeneous Base
This protocol is adapted from a procedure using KOH supported on alumina (B75360).[9]
-
Catalyst Preparation (if necessary): Prepare KOH/Al₂O₃ by impregnating alumina with a potassium hydroxide (B78521) solution, followed by drying and calcination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycerol (1 mmol, 0.092 g) and the prepared KOH/Al₂O₃ catalyst (0.45 g) to 5 mL of 1,4-dioxane.
-
Alkylation: Add ethyl bromide to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.
-
Workup: After cooling to room temperature, filter the solid catalyst from the reaction mixture.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to isolate the glycerol monoethyl ether.
Protocol 2: Acid-Catalyzed Synthesis of Glycerol Monoethers from Glycidol
This protocol is a general procedure based on the use of heterogeneous acid catalysts with glycidol.[6][7]
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, add the alcohol (e.g., methanol, butanol, isopropanol) and the heterogeneous acid catalyst (e.g., Dowex 50WX2, Amberlyst 15, or K10-Montmorillonite) at a loading of 1-5 mol% with respect to glycidol.
-
Addition of Glycidol: Slowly add glycidol to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or GC. Reactions are often complete within a few hours.
-
Workup: Filter to remove the heterogeneous catalyst.
-
Purification: Remove the excess alcohol under reduced pressure to obtain the glycerol monoether product. Further purification can be achieved by vacuum distillation if necessary.
Protocol 3: Enzymatic Synthesis of Glyceryl Monostearate
This protocol is a general procedure for the lipase-catalyzed esterification of glycerol and stearic acid.[1][14]
-
Reactant Preparation: In a temperature-controlled reactor vessel, dissolve stearic acid in a suitable solvent like tert-butanol or acetone. Add glycerol to achieve the desired molar ratio (e.g., 3:1 glycerol to stearic acid).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the stearic acid), to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme (e.g., 60°C) with constant stirring (e.g., 200 rpm) for 8-24 hours. To drive the reaction to completion, molecular sieves can be added to remove the water produced.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by analyzing aliquots using techniques like TLC or HPLC. Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Product Purification: Remove the solvent under vacuum. The crude product, a mixture of acylglycerols, can be further purified by molecular distillation or crystallization to obtain high-purity glyceryl monostearate.[1]
Visualizations
Caption: General experimental workflow for the synthesis and purification of glycerol monoethers.
Caption: Troubleshooting logic for addressing low yields in glycerol monoether synthesis.
Caption: Strategies to enhance selectivity for glycerol monoether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Synthesis of Glycerol Derived Monoethers from Glycidol by Means of Heterogeneous Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. vurup.sk [vurup.sk]
- 13. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 14. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
Optimizing reaction conditions for 3-Ethoxy-1,2-propanediol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Ethoxy-1,2-propanediol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure proper activation of the catalyst. For instance, HZSM-5 should be calcined at a high temperature (e.g., 550°C) before use.[1] |
| Incorrect reaction temperature | Optimize the reaction temperature. For the glycerol (B35011) and ethanol (B145695) route using HZSM-5, a temperature of around 160°C has been reported.[1] For the glycidol (B123203) route with a basic catalyst, temperatures between 25°C and 65°C have been explored. | |
| Suboptimal reactant molar ratio | The molar ratio of reactants is crucial. For the glycerol and ethanol method, a high ethanol-to-glycerol ratio (e.g., 6:1) is often used to drive the equilibrium towards the product.[1] | |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Reaction times can vary significantly depending on the chosen method and conditions. | |
| Formation of Significant Byproducts (e.g., Diethyl Ether) | High reaction temperature and catalyst acidity | In the acid-catalyzed etherification of glycerol with ethanol, high temperatures can promote the self-etherification of ethanol to form diethyl ether. Consider lowering the reaction temperature or using a catalyst with optimized acidity. |
| High ethanol-to-glycerol molar ratio | While a high ethanol ratio can increase glycerol conversion, it can also favor the formation of diethyl ether. An optimal balance needs to be found. | |
| Product is Impure After Workup | Incomplete removal of starting materials | Unreacted glycerol and ethanol can be removed by distillation.[1] |
| Presence of side products | Purification by vacuum distillation is a common method to separate this compound from byproducts.[1] | |
| Emulsion formation during extraction | If using an extraction-based workup, emulsions can form. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. | |
| Difficulty in Product Isolation | Product solubility in the aqueous phase | This compound has some water solubility. Multiple extractions with an appropriate organic solvent (e.g., dichloromethane) can improve recovery.[1] |
| High boiling point of the product | The boiling point of this compound is approximately 222°C, which necessitates vacuum distillation for purification to avoid decomposition at high temperatures.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Etherification of Glycerol with Ethanol: This method typically employs a solid acid catalyst, such as HZSM-5, at elevated temperatures and pressures.[1]
-
Ring-opening of Glycidol with Ethanol: This route often utilizes a basic catalyst, like sodium hydroxide (B78521) or potassium hydroxide, and can proceed under milder conditions.
Q2: How do I choose the best catalyst for my synthesis?
A2: The choice of catalyst depends on the synthetic route:
-
For the glycerol and ethanol route , solid acid catalysts like zeolites (e.g., HZSM-5) or ion-exchange resins are commonly used. The acidity of the catalyst can influence the selectivity towards the desired monoether product versus byproducts like diethyl ether.
-
For the glycidol and ethanol route , basic catalysts such as NaOH or KOH are effective. The choice may depend on the desired reaction rate and selectivity.
Q3: What are the common byproducts in the synthesis of this compound and how can I minimize them?
A3: Common byproducts include:
-
In the glycerol/ethanol route: Diethyl ether is a major byproduct, formed from the self-condensation of ethanol. Its formation can be minimized by optimizing the reaction temperature and the ethanol-to-glycerol molar ratio.
-
In the glycidol route: Oligomerization of glycidol can be a side reaction. This can be controlled by the slow addition of glycidol to the reaction mixture and by optimizing the catalyst concentration and temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of products and byproducts. A GC-MS can be used for the identification of different components in the reaction mixture.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.[4][5]
Q5: What is the best method for purifying this compound?
A5: Due to its high boiling point (222 °C), vacuum distillation is the most effective method for purifying this compound.[1][2] This allows for distillation at a lower temperature, preventing thermal decomposition. Prior to distillation, a workup procedure involving neutralization and extraction may be necessary depending on the synthetic route used.[1]
Experimental Protocols
Protocol 1: Synthesis from Glycerol and Ethanol using HZSM-5 Catalyst
This protocol is based on the acid-catalyzed etherification of glycerol.
Materials:
-
Glycerol
-
Ethanol (absolute)
-
HZSM-5 (Si/Al = 20) catalyst
-
Nitrogen gas
-
High-pressure reaction vessel
Procedure:
-
Activate the HZSM-5 catalyst by calcining it at 550°C for 4 hours.[1]
-
Prepare a mixture of glycerol and ethanol with a molar ratio of 1:6.[1]
-
Add the calcined HZSM-5 catalyst to the glycerol-ethanol mixture. The mass ratio of glycerol to catalyst should be approximately 5:1.[1]
-
Transfer the mixture to a high-pressure reaction vessel.
-
Seal the vessel and purge with nitrogen gas to create an inert atmosphere.[1]
-
Heat the reaction mixture to 160°C while stirring and maintain these conditions for 20 hours.[1]
-
After the reaction, cool the vessel to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation.[1]
-
Remove the unreacted ethanol and glycerol by distillation.[1]
-
Purify the resulting this compound by vacuum distillation.
Protocol 2: Synthesis from Glycidol and Ethanol using a Basic Catalyst
This protocol describes the base-catalyzed ring-opening of glycidol.
Materials:
-
Glycidol
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Round-bottom flask with a condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Place ethanol and the basic catalyst (e.g., 20 mol% relative to glycidol) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heat the mixture to the desired reaction temperature (e.g., 65°C) with stirring.
-
Slowly add glycidol to the reaction mixture using a dropping funnel over a period of time (e.g., 15 minutes) to control the exothermic reaction and minimize glycidol polymerization.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with an acid (e.g., dilute HCl).
-
Remove the excess ethanol under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Glycerol Etherification with Ethanol
| Parameter | Condition | Glycerol Conversion (%) | This compound Yield (%) | Reference |
| Catalyst | HZSM-5 (Si/Al = 20) | 7.3 | 6 | [4] |
| Temperature | 160°C | 7.3 | 6 | [4] |
| Glycerol:Ethanol Molar Ratio | 1:6 | 7.3 | 6 | [4] |
| Reaction Time | 20 hours | 7.3 | 6 | [4] |
| Glycerol:Catalyst Mass Ratio | 5:1 | 7.3 | 6 | [4] |
Note: The data in this table is from a single reported experiment and serves as an example. Optimal conditions can vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from glycerol and ethanol.
Caption: Experimental workflow for the synthesis of this compound from glycidol and ethanol.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Ethoxy-1,2-propanediol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to remove unreacted glycerol (B35011) from 3-Ethoxy-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and glycerol that can be exploited for separation?
A1: The primary differences lie in their boiling points and solubility in certain organic solvents. This compound has a significantly lower boiling point than glycerol, making vacuum distillation a viable separation method. Additionally, their differing polarities can be used for separation by liquid-liquid extraction or chromatography. Glycerol is highly polar and has low solubility in less polar solvents like diethyl ether, whereas this compound is more miscible with a broader range of organic solvents.[1][2][3][4]
Q2: Which separation method is most suitable for my needs?
A2: The choice of method depends on the scale of your experiment, the required purity of the final product, and the available equipment.
-
Vacuum Distillation: Ideal for large quantities where high purity is desired. The significant difference in boiling points allows for effective separation.[2][5]
-
Liquid-Liquid Extraction: A good option for smaller scales or as a preliminary purification step. It is relatively quick but may not provide the highest purity and can involve large volumes of solvent.[6]
-
Column Chromatography: Best suited for achieving very high purity on small to medium scales. It is more time-consuming and requires more resources than extraction.[7][8]
Q3: Why can't I just use simple distillation at atmospheric pressure?
A3: Glycerol has a high boiling point of 290 °C at atmospheric pressure, and it tends to decompose at this temperature.[2] Performing the distillation under vacuum lowers the boiling points of both compounds, allowing for the separation to occur at lower temperatures and preventing the thermal degradation of glycerol.[5]
Q4: Are there any safety precautions I should take?
A4: Yes. When performing vacuum distillation, always use appropriate glassware designed for vacuum applications and a safety shield to protect against implosion. When working with organic solvents during extraction or chromatography, ensure proper ventilation and use personal protective equipment (gloves, safety glasses).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Separation During Distillation | The vacuum is not low enough, leading to boiling points that are too close. The distillation column has insufficient theoretical plates (inefficient packing). | Check your vacuum pump and system for leaks to achieve a lower pressure. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. |
| Emulsion Formation During Extraction | The mixture was agitated too vigorously. The polarities of the aqueous and organic phases are too similar. | Gently invert the separatory funnel instead of shaking it vigorously. If an emulsion has formed, try adding a small amount of brine (saturated NaCl solution) to break it. Allowing the mixture to stand for an extended period may also help. |
| Product and Glycerol Co-elute in Chromatography | The solvent system (mobile phase) is not optimized for the separation. The column is overloaded with the sample. | Perform thin-layer chromatography (TLC) with different solvent systems to find the optimal mobile phase that provides good separation between the two compounds. Reduce the amount of sample loaded onto the column. A gradient elution, where the solvent polarity is changed during the separation, may also improve the resolution.[7] |
| Low Product Recovery | Product may be lost during transfers between vessels. Incomplete extraction from the aqueous phase. Product remains on the chromatography column. | Minimize the number of transfer steps. Perform multiple extractions with fresh organic solvent to ensure complete removal of the product from the aqueous phase. After column chromatography, flush the column with a more polar solvent to recover any remaining product. |
Data Presentation
A summary of the key physical properties of this compound and glycerol is provided below.
| Property | This compound | Glycerol |
| Chemical Formula | C₅H₁₂O₃ | C₃H₈O₃ |
| Molecular Weight | 120.15 g/mol | 92.09 g/mol |
| Boiling Point (at atmospheric pressure) | 221-222 °C[3][4] | 290 °C (with decomposition)[2] |
| Density (at 25°C) | 1.061 - 1.063 g/mL[3][4] | ~1.261 g/mL[2] |
| Solubility | Miscible with water, ethanol, and various organic solvents.[3][4] | Soluble in water and alcohol; insoluble in hydrocarbons and diethyl ether.[1][2][6] |
Experimental Protocols
Method 1: Vacuum Distillation
This method separates the compounds based on their different boiling points.
Procedure:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Place the mixture of this compound and glycerol into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).
-
Begin heating the flask gently using a heating mantle.
-
The this compound, having the lower boiling point, will vaporize first, travel up the column, condense, and be collected in the receiving flask.
-
Monitor the temperature at the head of the distillation column. A stable temperature plateau indicates that a pure substance is distilling.
-
Once all the this compound has been collected, the temperature will either drop or begin to rise towards the boiling point of glycerol. At this point, stop the distillation.
-
The purified this compound is in the receiving flask, while the unreacted glycerol remains in the distillation flask.
Method 2: Liquid-Liquid Extraction
This method utilizes the poor solubility of glycerol in certain organic solvents.
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent in which this compound is soluble but glycerol is not, such as diethyl ether or ethyl acetate (B1210297).[6]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water to the separatory funnel. The highly polar glycerol will preferentially dissolve in the aqueous phase.
-
Gently invert the funnel several times to mix the layers, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the glycerol.
-
Drain the lower aqueous layer.
-
Wash the organic layer with water or brine two more times to remove residual glycerol.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
Method 3: Silica (B1680970) Gel Column Chromatography
This method separates compounds based on their differing polarities. Glycerol, being more polar, will adhere more strongly to the silica gel.
Procedure:
-
Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product mixture in a minimal amount of the mobile phase (eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane). The less polar this compound will travel down the column faster.
-
Collect fractions of the eluent as they exit the column.
-
Monitor the composition of the fractions using Thin-Layer Chromatography (TLC).
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions to yield the purified product. The more polar glycerol will remain on the column or elute later with a more polar solvent.
Visualization
Caption: Decision tree for selecting a separation method.
References
- 1. kumarmetal.com [kumarmetal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1874-62-0 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel downstream process for 1,3-propanediol from glycerol-based fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 3-Ethoxy-1,2-propanediol
This technical support center provides essential information for the safe handling, storage, and use of 3-Ethoxy-1,2-propanediol in a research and drug development setting. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | 222 °C |
| Density | 1.063 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
| Solubility | Miscible with water, ethanol, and many organic solvents.[1] |
| Hygroscopicity | Hygroscopic |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a skin, eye, and respiratory irritant.[2] Direct contact can cause irritation. Inhalation of vapors may lead to respiratory tract irritation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: It is recommended to wear protective gloves, safety goggles or a face shield, and a lab coat.[2] If working in an area with inadequate ventilation, respiratory protection may be necessary.
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Due to its hygroscopic nature, it is crucial to minimize its exposure to atmospheric moisture.
Q4: Is this compound flammable?
A4: It is a combustible liquid but does not have a low flash point. However, it should be kept away from open flames and high temperatures.
Q5: What are the primary laboratory applications of this compound?
A5: It is commonly used as a solvent, a crosslinking agent in the development of poly(glycidol) hydrogels, and as an analyte protectant in gas chromatography (GC) analysis of pesticides.[3]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent results in reactions sensitive to water.
-
Question: My reaction yield is variable, and I suspect water contamination. Could the this compound be the source?
-
Answer: Yes, this compound is hygroscopic and can absorb moisture from the atmosphere.[4] This can introduce water into your reaction, affecting stoichiometry and leading to inconsistent results, especially in moisture-sensitive reactions.
-
Troubleshooting Steps:
-
Proper Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure: When dispensing the liquid, do so quickly and reseal the container immediately. Avoid leaving the container open to the air for extended periods.
-
Use of Desiccants: Store the container in a desiccator to further protect it from ambient moisture.
-
Drying the Reagent: If you suspect water contamination, you may need to dry the this compound before use. This can be achieved by standing it over a suitable drying agent (e.g., anhydrous sodium sulfate) followed by filtration.
-
Issue 2: Difficulty in accurately pipetting the viscous liquid.
-
Question: I am finding it challenging to accurately measure and dispense this compound due to its high viscosity. This is affecting the reproducibility of my experiments.
-
Answer: The viscous nature of this compound can indeed make accurate liquid handling difficult, leading to errors in measurement and inconsistent flow rates.[5][6]
-
Troubleshooting Steps:
-
Use Positive-Displacement Pipettes: Unlike air-displacement pipettes, positive-displacement pipettes have a piston that comes in direct contact with the liquid, which allows for more accurate and precise dispensing of viscous solutions.[7]
-
Reverse Pipetting Technique: If using an air-displacement pipette, the reverse pipetting technique can improve accuracy. This involves depressing the plunger to the second stop to aspirate the liquid and then depressing only to the first stop to dispense, leaving a small amount of liquid in the tip.[7]
-
Cut the Pipette Tip: For very viscous liquids, cutting the end of the pipette tip can create a wider opening, reducing the shear force and making aspiration and dispensing easier. However, this should be done consistently to maintain precision.
-
Allow for Equilibration: Give the liquid more time to fully aspirate into the pipette tip and to dispense completely.
-
Issue 3: Poor peak shape and analyte loss in Gas Chromatography (GC).
-
Question: I am analyzing pesticide residues using GC and observing poor peak shapes and low analyte recovery. Can this compound help with this?
-
Answer: Yes, this compound is used as an "analyte protectant" in GC.[8] It can help to improve peak shape and reduce the loss of active analytes by masking active sites in the GC inlet and column.[8]
-
Troubleshooting Steps:
-
Addition to Standards and Samples: Add a small, consistent amount of this compound to both your analytical standards and your sample extracts.
-
Optimize Concentration: The optimal concentration of the analyte protectant may need to be determined empirically for your specific application.
-
Use in Combination: For a broad range of analytes, a mixture of analyte protectants may be more effective. This compound is often used for early-eluting compounds.[9]
-
Experimental Protocol: Use of this compound as a GC Analyte Protectant
This protocol provides a general guideline for using this compound as an analyte protectant in the GC analysis of pesticide residues.
Objective: To improve the chromatographic performance of susceptible pesticides by minimizing their interaction with active sites in the GC system.
Materials:
-
This compound (high purity)
-
Pesticide standards
-
Sample extracts
-
Appropriate solvents (e.g., acetonitrile, ethyl acetate)
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a Stock Solution of Analyte Protectant: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in ethyl acetate).
-
Spike Standards and Samples: Add a small volume of the analyte protectant stock solution to your pesticide standard solutions and your prepared sample extracts to achieve a final concentration of approximately 100 µg/mL. Ensure the same concentration is present in all samples and standards for consistency.
-
GC Analysis: Inject the spiked standards and samples into the GC system.
-
Data Analysis: Compare the peak shapes, retention times, and analyte responses of the samples with and without the analyte protectant. You should observe sharper peaks and improved signal intensity for many of the targeted pesticides.
Diagrams
Caption: Workflow for safe handling and storage of this compound.
Caption: Logical relationships for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Diols | Research Starters | EBSCO Research [ebsco.com]
- 3. How To [chem.rochester.edu]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. kranalytical.co.uk [kranalytical.co.uk]
- 6. myadlm.org [myadlm.org]
- 7. youtube.com [youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Preventing side reactions in the synthesis of 3-Ethoxy-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to this compound are:
-
Etherification of Glycerol (B35011) with Ethanol (B145695): This is a direct method but often requires high temperatures and pressures, and can lead to a mixture of mono-, di-, and tri-ethyl ethers.[1][2]
-
Ring-Opening of Glycidol (B123203) with Ethanol: This method involves the reaction of ethanol with glycidol (2,3-epoxy-1-propanol). The choice of an acidic or basic catalyst is crucial as it dictates the regioselectivity of the reaction.[3][4]
Q2: What are the common side reactions I should be aware of?
A2: The most prevalent side reactions include:
-
Isomer Formation (in glycidol route): Formation of the undesired isomer, 2-Ethoxy-1,3-propanediol, is a significant side reaction, particularly under acidic conditions.[3]
-
Over-etherification: Formation of di- and tri-ethyl glycerol ethers can occur in both synthesis routes, especially with a high ethanol to glycerol/glycidol ratio.[1]
-
Solvent Self-Etherification: In the glycerol etherification route, ethanol can react with itself to form diethyl ether (DEE), a common byproduct at elevated temperatures with acidic catalysts.[1]
-
Glycidol Polymerization: Glycidol is a reactive molecule that can polymerize to form polyglycidols. This can even occur during storage.[3]
Q3: How does the choice of catalyst affect the reaction?
A3: The catalyst plays a critical role in determining the product distribution, especially in the glycidol ring-opening route:
-
Basic Catalysts: In a basic environment, the reaction proceeds primarily via an SN2 mechanism, where the ethoxide nucleophile attacks the less sterically hindered primary carbon of the epoxide. This favors the formation of the desired this compound.[3][5]
-
Acidic Catalysts: Under acidic conditions, the epoxide oxygen is first protonated. The subsequent nucleophilic attack by ethanol can occur at both the primary and secondary carbons of the epoxide, leading to a mixture of this compound and 2-Ethoxy-1,3-propanediol.[3][5] Lewis acids have been shown to effectively catalyze the ring-opening of glycidol with alcohols, leading to high conversion and selectivity for monoalkyl glyceryl ethers under mild conditions.[4][6]
Q4: What are the recommended purification methods for this compound?
A4: Common purification techniques include:
-
Distillation: Vacuum distillation is frequently used to separate the desired product from unreacted starting materials and lower-boiling side products.
-
Centrifugation: This is useful for removing solid, heterogeneous catalysts from the reaction mixture.
-
Extraction: Liquid-liquid extraction can be employed to separate the product from the reaction mixture, followed by drying of the organic phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient catalyst. - Suboptimal reaction temperature or time. - Formation of multiple side products. | - Screen different catalysts (e.g., switch from acid to base catalysis in the glycidol route). - Optimize reaction parameters (temperature, time, pressure) based on literature for the chosen synthetic route. - Adjust the molar ratio of reactants to favor mono-etherification. |
| Presence of 2-Ethoxy-1,3-propanediol Isomer | - Use of an acidic catalyst in the ring-opening of glycidol. | - Switch to a basic catalyst (e.g., NaOH, KOH, or a solid base catalyst) to improve regioselectivity towards the desired 1-substituted product.[3] |
| Formation of Di- and Tri-ethyl Ethers | - High ethanol to glycerol/glycidol molar ratio. - Prolonged reaction time or excessively high temperature. | - Decrease the molar ratio of ethanol to glycerol/glycidol.[2] - Optimize reaction time and temperature to maximize mono-ether formation while minimizing further etherification. |
| Significant amount of Diethyl Ether (DEE) byproduct | - High reaction temperature and acidic catalyst in the glycerol etherification route. | - Lower the reaction temperature. - Consider using a less acidic catalyst or exploring alternative synthetic routes if DEE formation is substantial.[1] |
| High Viscosity of the Reaction Mixture | - Polymerization of glycidol. | - Use fresh, properly stored glycidol. - Consider dissolving glycidol in an inert solvent to minimize self-reaction.[3] - Ensure the reaction temperature is well-controlled. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Glycidol Ring-Opening with Alcohols
| Catalyst | Conditions | Conversion | Selectivity | Key Findings |
| Basic Catalysis | General | - | High for 1-alkylglycerin ether | Favors the formation of the desired 3-alkoxy-1,2-propanediol isomer.[3] |
| Acidic Catalysis | General | - | Mixture of 1- and 2-alkylglycerin ethers | Leads to a mixture of isomers due to attack at both epoxide carbons.[3] |
| Al(OTf)₃ or Bi(OTf)₃ | 80 °C, 1 h, 0.01 mol% catalyst | Quantitative | 99% for monoalkyl glyceryl ethers | Highly efficient Lewis acid catalysts for mono-ether formation under mild conditions.[4][6] |
| [OSSO]-FeIII triflate complex | 80 °C, 0.05 mol% catalyst | High activity | >95% for monoalkyl glyceryl ethers | Shows high activity and selectivity for the non-symmetric regioisomer.[4] |
| Heterogeneous Acid Catalysts (e.g., Nafion) | 80 °C, 3h, 0.5 mol% catalyst | Good | High for monoalkyl glyceryl ethers | Offers good performance and catalyst stability. |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis from Glycidol and Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Reactant Addition: Slowly add glycidol to the ethanolic base solution while stirring. An excess of ethanol is typically used.
-
Reaction: Heat the mixture to a controlled temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid.
-
Purification: Remove the excess ethanol under reduced pressure. The resulting crude product can be purified by vacuum distillation to obtain this compound.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Product Transfer: Transfer the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum.
-
Characterization: Confirm the purity of the collected fractions using analytical methods such as NMR, GC-MS, or IR spectroscopy.
Visualizations
Caption: Experimental workflow for the base-catalyzed synthesis of this compound.
Caption: Influence of catalyst choice on product distribution in the synthesis from glycidol.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for gas chromatography analysis using 3-Ethoxy-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 3-Ethoxy-1,2-propanediol. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic issues observed when analyzing this compound by GC?
The most prevalent issues are related to peak shape and the appearance of extraneous peaks. Due to its polar nature, containing two hydroxyl groups, this compound is prone to peak tailing.[1] Ghost peaks, which are unexpected peaks in the chromatogram, can also be a significant problem.[2]
Q2: Why is my this compound peak tailing and how can I fix it?
Peak tailing for polar compounds like this compound is often caused by secondary interactions with active sites, such as exposed silanol (B1196071) groups, in the GC system.[1] These interactions can occur in the injector liner, at the head of the column, or on contaminated surfaces.[1]
To address peak tailing, consider the following:
-
Inlet Maintenance: Regularly replace the inlet liner with a new, deactivated one. Contaminated or worn-out liners can expose active sites.[3]
-
Column Maintenance: If contamination is suspected at the head of the column, trim a small portion (10-20 cm) from the inlet end.[2]
-
Derivatization: Chemically modifying the analyte to a less polar form through derivatization can significantly improve peak shape.[4]
-
Column Choice: Utilize a column with a stationary phase appropriate for polar analytes. A wax-based column (polyethylene glycol) is often a suitable choice.
Q3: I am observing ghost peaks in my chromatogram. What are the potential sources and solutions?
Ghost peaks are extraneous peaks that can originate from various sources within the GC system.[2] Potential causes include:
-
Contaminated Syringe: Residue from previous injections can be a source of carryover. Ensure thorough syringe cleaning protocols are in place.
-
Septum Bleed: Overheated or old septa can release volatile compounds that appear as peaks. Use high-quality septa and replace them regularly.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks. Use high-purity gas and ensure gas lines are clean.
-
Sample Contamination: The sample itself or the vial septa can be sources of contamination.
To troubleshoot ghost peaks, a systematic approach of checking each component of the GC system is recommended.
Q4: Should I derivatize this compound for GC analysis?
Yes, derivatization is highly recommended for analyzing this compound, especially when good peak symmetry and high sensitivity are required.[4] Derivatization converts the polar hydroxyl groups into less polar functional groups, which reduces interactions with active sites in the GC system and improves volatility.[4] A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Data Presentation
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H12O3 | [5][6] |
| Molecular Weight | 120.15 g/mol | [5] |
| Boiling Point | 222 °C | |
| Density | 1.063 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 | |
| IUPAC Name | 3-ethoxypropane-1,2-diol | [5] |
| Synonyms | Glycerol 1-ethyl ether, 3-Ethoxypropane-1,2-diol |
Experimental Protocols
The following protocols provide a starting point for the GC analysis of this compound. Method parameters may require optimization for your specific instrumentation and sample matrix.
Sample Preparation (Adapted from a method for 3-methoxy-1,2-propanediol)[10][11]
This protocol describes a liquid-liquid extraction suitable for samples in an aqueous matrix, such as wine.
-
To 10 mL of the sample in a centrifuge vial, add an appropriate internal standard.
-
Add 10 g of potassium carbonate (K2CO3) and mix to dissolve. This step is for "salting out" the analyte.
-
After cooling, add 1 mL of diethyl ether and homogenize the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic phase (diethyl ether) to a clean GC vial.
-
Add approximately 120 mg of molecular sieve to the vial to remove any residual water.
-
Allow the vial to stand for at least 2 hours, shaking occasionally.
-
Transfer the clear supernatant to a new GC vial for analysis.
GC-MS Parameters (Adapted from a method for 3-methoxy-1,2-propanediol)[11]
-
GC System: Agilent HP 5890 or equivalent
-
Column: DB-Wax, 60 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Hydrogen at a column head pressure of 60 kPa
-
Oven Program:
-
Initial temperature: 90°C, hold for 2 min
-
Ramp 1: 10°C/min to 165°C, hold for 6 min
-
Ramp 2: 4°C/min to 250°C, hold for 5 min
-
-
Injector: Split/splitless
-
Injection Temperature: 250°C
-
Injection Volume: 2 µL
-
Injection Mode: Splitless for 90 seconds
-
MS System: Finnigan SSQ 710 or equivalent
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical requirements.
Derivatization Protocol (Silylation)[5][12]
This is a general procedure for silylation that can be adapted for this compound.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Cap the vial tightly and heat at 70°C for 20-30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC.
Mandatory Visualization
Caption: Troubleshooting workflow for GC analysis.
Caption: Causes of common GC issues for this compound.
References
Technical Support Center: 3-Ethoxy-1,2-propanediol in Formulations
Disclaimer: Publicly available stability data for 3-Ethoxy-1,2-propanediol is limited. This guide provides troubleshooting advice and frequently asked questions based on the general chemical properties of glycerol (B35011) ethers and related polyols, as well as established principles of pharmaceutical formulation stability. The experimental protocols provided are general templates that should be adapted for your specific formulation.
Troubleshooting Guides
This section addresses common stability-related issues that researchers, scientists, and drug development professionals may encounter when working with this compound in their formulations.
Issue 1: Phase Separation or Precipitation in Aqueous Formulations
-
Question: My aqueous formulation containing this compound has become cloudy and is showing signs of phase separation over time. What could be the cause and how can I fix it?
-
Possible Causes:
-
Temperature Effects: Changes in temperature can affect the solubility of this compound and other formulation components.
-
pH Shift: The pH of the formulation may have shifted outside the optimal range for the solubility of all components.
-
Excipient Incompatibility: An interaction between this compound and another excipient could be leading to the formation of a less soluble complex.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the formulation is stored at the recommended temperature.
-
Measure pH: Check the pH of the formulation and compare it to the initial value. If it has changed, consider adding a buffering agent.
-
Evaluate Excipients: Review the compatibility of all excipients in the formulation. Consider a systematic study where you prepare simplified formulations, omitting one excipient at a time, to identify the incompatible component.
-
Solubility Studies: Conduct solubility studies of this compound in your formulation vehicle at different temperatures and pH values to determine the optimal conditions.
-
Issue 2: Change in Viscosity of a Semi-Solid Formulation
-
Question: The viscosity of my cream/gel containing this compound has significantly decreased (or increased) upon storage. What is happening?
-
Possible Causes:
-
Hygroscopicity: this compound is a hygroscopic liquid, meaning it can absorb moisture from the air.[1] This can alter the water content and, consequently, the viscosity of the formulation.
-
Interaction with Gelling Agent: this compound might be interacting with the gelling agent (e.g., carbomers, cellulose (B213188) derivatives), affecting its hydration and gelling capacity.
-
Temperature Fluctuations: Exposure to high or low temperatures can disrupt the structure of the semi-solid formulation.
-
-
Troubleshooting Steps:
-
Control Humidity: Store the formulation in well-sealed containers in a controlled humidity environment.
-
Gelling Agent Compatibility: Perform compatibility studies with different types or concentrations of gelling agents to find one that is stable in the presence of this compound.
-
Rheological Studies: Conduct rheological studies at different temperatures to understand the viscosity behavior of your formulation.
-
Issue 3: Unexpected Peaks in Chromatographic Analysis During Stability Studies
-
Question: I am observing new peaks in the HPLC/GC chromatogram of my formulation containing this compound after storing it under accelerated stability conditions. Are these degradation products?
-
Possible Causes:
-
Degradation: this compound or another component in the formulation may be degrading under stress conditions (e.g., heat, light, pH extremes).
-
Interaction Products: The new peaks could be the result of a reaction between this compound and another excipient or the active pharmaceutical ingredient (API).
-
Leachables: The new peaks might be compounds that have leached from the container closure system.
-
-
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies on this compound alone and in the presence of other excipients to identify potential degradation and interaction products.
-
Mass Spectrometry: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to identify the molecular weights of the new peaks and aid in their structural elucidation.
-
Leachables and Extractables Study: Conduct a study to analyze potential leachables from your container closure system under your storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Oxidation: The ether linkage and secondary alcohol group could be susceptible to oxidation, potentially forming aldehydes, ketones, or carboxylic acids. This can be accelerated by the presence of metal ions and exposure to light and oxygen.
-
Hydrolysis: The ether bond could be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule.
-
Thermal Degradation: At elevated temperatures, dehydration and cleavage of C-C and C-O bonds can occur.
Q2: How does pH affect the stability of this compound?
Extreme pH values (highly acidic or highly basic) are generally detrimental to the stability of ether linkages through hydrolysis. It is advisable to formulate near a neutral pH and use buffers to maintain it, unless pre-formulation studies indicate otherwise for the overall stability of the final product.
Q3: Is this compound sensitive to light?
Many organic molecules can undergo photodegradation. It is recommended to conduct photostability studies on formulations containing this compound according to ICH Q1B guidelines. Using light-protective packaging is a prudent measure if photostability is a concern.
Q4: What are some common excipients that might be incompatible with this compound?
Without specific studies, potential incompatibilities can be inferred from its structure:
-
Strong Oxidizing Agents: Peroxides, for example, could lead to oxidative degradation.
-
Strong Acids and Bases: These could catalyze hydrolysis of the ether bond.
-
Reactive Aldehydes or Ketones: The diol functionality could potentially react to form acetals or ketals.
A thorough excipient compatibility screening is essential during pre-formulation studies.
Data Presentation
Since no specific quantitative stability data for this compound is publicly available, the following table provides a hypothetical summary of results from a forced degradation study on a formulation containing the substance. This is for illustrative purposes to guide your own data presentation.
Table 1: Hypothetical Forced Degradation Study Results for a Formulation Containing this compound
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Observations |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 98.5 | 1.5 | Minor degradation observed. |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 97.2 | 2.8 | Noticeable degradation. |
| Oxidation (3% H₂O₂) | 24 hours | 95.1 | 4.9 | Significant degradation. |
| Thermal (60°C) | 7 days | 99.1 | 0.9 | Stable at this temperature. |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | 0.5 | Appears to be photostable. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a formulation containing this compound.
-
Preparation of Samples:
-
Prepare a batch of your formulation.
-
Prepare solutions of this compound in water or a suitable solvent at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Mix the sample with an equal volume of 0.1 N NaOH. Store at a specified temperature for a defined period. Neutralize the sample before analysis.
-
Oxidation: Mix the sample with a solution of 3% hydrogen peroxide. Store at room temperature for a defined period.
-
Thermal Degradation: Store the sample at an elevated temperature (e.g., 60°C or higher) for a defined period.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
-
Protocol 2: Excipient Compatibility Study
-
Preparation of Binary Mixtures:
-
Prepare binary mixtures of this compound with each of the other excipients in the formulation, typically in a 1:1 ratio.
-
Also, prepare a sample of this compound alone as a control.
-
-
Storage:
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
Analyze the samples at initial and subsequent time points.
-
Look for any physical changes (color, clarity, precipitation) and chemical changes (appearance of new peaks in the chromatogram, reduction in the peak area of this compound).
-
Visualizations
References
Technical Support Center: Utilizing 3-Ethoxy-1,2-propanediol for Enhanced Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 3-Ethoxy-1,2-propanediol to increase the solubility of various compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound for solubility enhancement.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SOL-001 | Compound precipitates out of solution upon standing. | - The solution is supersaturated.- Temperature fluctuations.- Change in pH of the solution. | - Gently warm the solution while stirring to redissolve the compound, then allow it to cool to the desired temperature slowly.- Store the solution at a constant, controlled temperature.- Ensure the pH of the solution is stable and appropriate for the compound's solubility. |
| SOL-002 | The compound does not fully dissolve in 100% this compound. | - The compound has very low intrinsic solubility in this solvent.- The concentration of the compound exceeds its solubility limit. | - Use this compound as a co-solvent with water or another suitable solvent.[1]- Increase the temperature of the solution, as solubility often increases with temperature.[2][3]- Reduce the concentration of the compound. |
| SOL-003 | The solution is too viscous for easy handling or administration. | - this compound is a naturally viscous liquid.[4][5]- High concentration of the dissolved compound. | - Dilute the solution with a less viscous solvent, such as water or ethanol, if compatible with the compound and application.- Gently warm the solution to temporarily reduce its viscosity during handling. |
| SOL-004 | Phase separation occurs in a co-solvent system. | - The co-solvents are not fully miscible in the chosen ratios, especially with changes in temperature or addition of the compound. | - Adjust the ratio of this compound to the co-solvent.- Perform miscibility tests with the co-solvent system before adding the compound. |
| SOL-005 | Observed degradation of the active compound. | - The compound is unstable in the solvent system.- The experimental conditions (e.g., high temperature, exposure to light) are causing degradation. | - Assess the stability of the compound in this compound at various conditions.- Use the minimum necessary temperature for dissolution.- Protect the solution from light and oxygen if the compound is sensitive. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as glycerol (B35011) α-ethyl ether, is a viscous, stable, and hygroscopic liquid.[5] It is a short-chain aliphatic ether solvent that is colorless, odorless, and miscible with water, ethanol, and many other organic solvents.[4][5] Its chemical formula is C5H12O3.[6]
What are the primary applications of this compound in research and development?
It is primarily used as a solvent in various industries, including pharmaceuticals and cosmetics. It can also be utilized as a crosslinking agent in the development of hydrogels for biomedical applications like tissue engineering and drug delivery.[7]
How does this compound enhance solubility?
As a co-solvent, this compound can reduce the overall polarity of an aqueous solution, which can help to dissolve poorly water-soluble (hydrophobic) compounds.[1] Its molecular structure, containing both ether and diol functional groups, allows it to interact favorably with a wide range of solutes.
What are the key physical properties of this compound?
| Property | Value |
| CAS Number | 1874-62-0[8] |
| Molecular Weight | 120.15 g/mol [8] |
| Boiling Point | 222 °C (lit.)[7] |
| Density | 1.063 g/mL at 25 °C (lit.)[7] |
| Refractive Index | n20/D 1.441 (lit.)[7] |
| Form | Liquid[7] |
Is this compound miscible with common laboratory solvents?
Yes, this compound is miscible with water, ethanol, and various other organic solvents.[5] A solvent miscibility chart can be a useful tool for selecting appropriate co-solvents.[9]
Experimental Protocols
Protocol for Determining the Solubility of a Compound in this compound
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials containing this compound (or a co-solvent mixture).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically resistant filter (e.g., PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent system based on the measured concentration and the dilution factor.
-
Protocol for Preparing a Formulation Using this compound as a Co-solvent
-
Solvent Preparation:
-
Prepare the desired co-solvent mixture by accurately measuring the required volumes of this compound and the other solvent(s) (e.g., water, ethanol).
-
-
Compound Dissolution:
-
Weigh the required amount of the compound to be dissolved.
-
Gradually add the compound to the co-solvent mixture while stirring continuously.
-
If necessary, gently heat the mixture to facilitate dissolution. Do not exceed the temperature at which the compound may degrade.
-
-
Final Formulation:
-
Once the compound is fully dissolved, allow the solution to cool to room temperature.
-
Add any other required excipients to the formulation.
-
Adjust the final volume of the formulation with the co-solvent mixture.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
Visualizations
Caption: A generalized workflow for preparing a formulation using this compound.
Caption: A logical diagram for troubleshooting common solubility issues.
References
- 1. scispace.com [scispace.com]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1874-62-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound (CAS 1874-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-乙氧基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Viscosity of 3-Ethoxy-1,2-propanediol in Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-1,2-propanediol. The information is designed to address common challenges related to viscosity management in experimental solutions and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its viscosity a key consideration?
This compound, also known as Glycerol 1-ethyl ether, is a viscous and stable hygroscopic liquid.[1] It is miscible with water, ethanol, and various organic solvents.[1] Its viscosity is a critical physical property that can significantly impact various applications in research and drug development. For instance, in topical formulations, viscosity affects spreadability, skin adhesion, and the release rate of the active pharmaceutical ingredient (API).[2][3] In parenteral formulations, viscosity influences syringeability and injectability.[2] Therefore, understanding and controlling the viscosity of solutions containing this compound is essential for ensuring product performance, stability, and manufacturability.[2]
Q2: How does temperature affect the viscosity of this compound solutions?
The viscosity of this compound solutions is inversely proportional to temperature. As the temperature increases, the viscosity of the solution decreases. This is a crucial factor to consider during formulation, storage, and application. For example, a formulation that is easy to handle at room temperature may become significantly more viscous at refrigerated temperatures.
Q3: How does the concentration of this compound in an aqueous solution affect its viscosity?
The viscosity of an aqueous solution of this compound increases with its concentration. Higher concentrations of this compound lead to a more viscous solution. This relationship is important when formulating products to achieve a specific target viscosity.
Q4: What are common methods to measure the viscosity of this compound solutions in the lab?
Several methods can be used to measure the viscosity of this compound solutions, including:
-
Rotational Viscometers: These instruments measure the torque required to rotate a spindle in the fluid and are suitable for a wide range of viscosities.
-
Capillary Viscometers: These measure the time it takes for a known volume of fluid to flow through a capillary tube of a known diameter.
-
Microfluidic Viscometers: These are newer instruments that require very small sample volumes and can measure viscosity over a wide range of shear rates.
The choice of method will depend on the specific application, the sample volume available, and the required accuracy.
Troubleshooting Guide
This guide addresses common issues encountered when managing the viscosity of this compound solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Solution is too viscous to handle or pipette accurately. | 1. Concentration of this compound is too high.2. Temperature of the solution is too low.3. Interaction with other components in the formulation. | 1. Dilute the solution with a suitable solvent (e.g., water, ethanol) to decrease the concentration of this compound.2. Gently warm the solution in a water bath to a temperature that does not compromise the stability of other components.[4]3. Review the formulation for potential interactions that may be increasing viscosity and consider alternative excipients. |
| Inconsistent viscosity between batches. | 1. Variations in the concentration of this compound or other components.2. Inconsistent mixing time, speed, or method.3. Temperature fluctuations during preparation. | 1. Ensure precise measurement of all components.[4]2. Standardize the mixing process, including time, speed, and the type of mixer used.[2][4]3. Maintain a constant temperature throughout the manufacturing process.[2] |
| Viscosity of the solution decreases over time. | 1. Shear-thinning behavior of the formulation, especially if subjected to high shear during mixing or pumping.2. Breakdown of the polymer structure in gel-based formulations due to over-mixing.3. Phase separation in emulsions. | 1. Use low-shear mixing methods where possible. Optimize pumping speeds to minimize shear stress.2. Identify the maximum mixing time before the viscosity begins to drop.[2]3. Ensure proper emulsification and consider the use of appropriate stabilizing agents.[5] |
| Precipitation or crystallization occurs upon cooling. | Rapid cooling of a saturated or near-saturated solution. | Implement a controlled and slower cooling rate to prevent the precipitation of dissolved components.[2] |
Quantitative Data
The following table provides estimated dynamic viscosity values for aqueous solutions of this compound (Glycerol Monoethyl Ether - GMEE) at various concentrations and temperatures. The data is derived from graphical representations of kinematic viscosity and may be subject to some interpretation.[6]
| Concentration of this compound (wt%) | Temperature (°C) | Estimated Kinematic Viscosity (mm²/s) | Estimated Dynamic Viscosity (mPa·s) |
| 20 | 20 | ~2.5 | ~2.6 |
| 20 | 0 | ~6.0 | ~6.2 |
| 20 | -20 | ~20.0 | ~21.0 |
| 40 | 20 | ~4.0 | ~4.2 |
| 40 | 0 | ~12.0 | ~12.6 |
| 40 | -20 | ~50.0 | ~53.0 |
| 60 | 20 | ~8.0 | ~8.6 |
| 60 | 0 | ~30.0 | ~32.1 |
| 60 | -20 | ~180.0 | ~194.4 |
| 80 | 20 | ~20.0 | ~21.8 |
| 80 | 0 | ~100.0 | ~109.0 |
| 80 | -20 | ~1000.0 | ~1100.0 |
Note: Dynamic viscosity was estimated using the formula: Dynamic Viscosity = Kinematic Viscosity × Density. The density of the solutions was approximated based on the density of water and this compound.
Experimental Protocols
Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer
Objective: To determine the dynamic viscosity of a this compound solution.
Materials:
-
Rotational viscometer with appropriate spindle set
-
Temperature-controlled water bath
-
Beaker containing the this compound solution
-
Calibrated thermometer
Methodology:
-
Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Sample Preparation: Place the beaker containing the this compound solution in the temperature-controlled water bath. Allow the sample to equilibrate to the desired temperature, confirming with a calibrated thermometer.
-
Measurement: a. Immerse the selected spindle into the center of the sample solution up to the immersion mark. b. Start the viscometer motor at the pre-selected speed. c. Allow the reading to stabilize. This may take several seconds to a few minutes depending on the viscosity of the sample. d. Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Data Analysis: Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior. For non-Newtonian fluids, viscosity will change with the shear rate (rotational speed).
-
Cleaning: Thoroughly clean the spindle and beaker after each measurement to prevent cross-contamination.
Visualizations
References
Technical Support Center: Safe Handling of 3-Ethoxy-1,2-propanediol
This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 3-Ethoxy-1,2-propanediol.
Troubleshooting and FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to use appropriate PPE to minimize exposure.
Q2: I've experienced skin redness and irritation after handling this chemical. What could be the cause?
A2: This is likely due to direct skin contact. The most common causes are inadequate hand protection or a breach in glove integrity. Ensure you are using the recommended glove type and that your gloves are free of punctures or tears before use. It is also important to wash your hands thoroughly after handling the substance.
Q3: My eyes feel itchy and are watering during my experiment. What should I do?
A3: Immediately move to a well-ventilated area and use an eyewash station to rinse your eyes for at least 15 minutes. This symptom suggests exposure to vapors or a splash. Always wear chemical safety goggles, and for tasks with a higher risk of splashing, a face shield is recommended.
Q4: I notice a faint chemical odor while working in the fume hood. Is this normal?
A4: You should not be able to detect a strong odor when working within a properly functioning fume hood. If you do, this could indicate inadequate ventilation or an issue with your respiratory protection. Cease work, secure the area, and have the ventilation system checked. Ensure your respirator, if required, is fitted correctly and has the appropriate cartridges.
Q5: Can I reuse my disposable gloves after handling this compound?
A5: No, disposable gloves should never be washed or reused after handling chemicals.[4] They are designed for single use and may have been compromised (permeated) by the chemical, even if they appear physically intact. Always discard them according to your institution's hazardous waste disposal procedures.
Data Presentation: Glove Material Chemical Resistance
| Glove Material | Breakthrough Time (minutes) for Similar Glycol Ethers | Recommendation for this compound |
| Nitrile Rubber | 30 - 120 minutes (for 2-ethoxyethanol (B86334) and 2-butoxyethanol)[4] | Recommended for incidental contact and short-duration tasks. Change gloves immediately upon any splash. |
| Butyl Rubber | > 480 minutes (for many polar organic compounds) | Recommended for extended contact or immersion. |
| Neoprene | ~180 minutes (for 2-butoxyethanol)[4] | A suitable alternative to nitrile for moderate-duration tasks. |
| Natural Rubber (Latex) | 45 minutes (for 2-butoxyethanol)[4] | Not recommended due to lower chemical resistance and potential for allergies. |
| Polyvinyl Chloride (PVC) | 60 minutes (for 2-butoxyethanol)[4] | May be used for short-term tasks with minimal contact. |
Disclaimer: This data is for guidance only. Always consult the glove manufacturer's specific chemical resistance data for the gloves you are using.
Experimental Protocols: PPE Selection and Use
This protocol outlines the standard procedure for selecting and using PPE when handling this compound.
1. Risk Assessment:
-
Before starting any experiment, conduct a thorough risk assessment to identify the specific hazards, potential exposure routes, and the quantities of the chemical being used.
2. Eye and Face Protection:
-
Wear chemical safety goggles conforming to ANSI Z87.1 or an equivalent standard at all times.
-
If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
3. Skin and Body Protection:
-
Wear a laboratory coat to protect from minor splashes. For larger quantities or tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended.
-
Closed-toe shoes are mandatory.
4. Hand Protection:
-
Based on the data table above, select the appropriate gloves for your task. For most routine procedures involving incidental contact, nitrile gloves are a suitable choice.
-
For prolonged contact or immersion, butyl rubber gloves are recommended.
-
Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
-
After handling the chemical, remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
5. Respiratory Protection:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor (OV) cartridges is required. The cartridge will typically have a black color code.[5][6]
-
Ensure you have been properly fit-tested for the respirator and are trained in its use, maintenance, and limitations.
Mandatory Visualization
Caption: Workflow for Safe Handling of this compound.
References
Technical Support Center: Disposal of 3-Ethoxy-1,2-propanediol Waste
This guide provides researchers, scientists, and drug development professionals with essential information for the safe disposal of 3-Ethoxy-1,2-propanediol waste generated during experimental procedures. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical waste.
Q2: How should I dispose of pure, unused this compound?
A2: Unused this compound should be treated as chemical waste. It is imperative to contact a licensed professional waste disposal service for its disposal.[4] Do not dispose of it with regular household garbage or pour it down the drain.[1][4]
Q3: What is the correct procedure for disposing of solutions containing this compound?
A3: Aqueous solutions or mixtures containing this compound must be disposed of as hazardous waste. The waste generator is responsible for correctly identifying and quantifying all components of the waste stream to ensure proper classification and disposal.[4] You must consult local, regional, and national hazardous waste regulations to ensure full compliance.[4]
Q4: Can I dispose of small quantities of this compound waste down the sink?
A4: No, you should never pour this compound waste down the drain.[1] This substance can be harmful to aquatic life, and proper disposal is necessary to prevent environmental contamination.
Q5: How should I handle empty containers of this compound?
A5: Empty containers should be thoroughly triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once completely emptied and cleaned, the containers can often be recycled.[1] However, if the packaging is contaminated and cannot be fully decontaminated, it must be handled and disposed of in the same manner as the chemical substance itself.[1]
Q6: What should I do in case of a spill of this compound?
A6: In the event of a spill, you should first ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal. Avoid allowing the spill to enter drains or waterways.
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
Summary of Material Properties for Disposal Consideration
| Property | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| Disposal Recommendation | Dispose of contents/container to an industrial combustion plant or via a licensed waste disposal service. | [1][4] |
| Environmental Precautions | Do not empty into drains. Avoid release to the environment. | [1] |
Disclaimer: This guide is for informational purposes only and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for the most current and specific disposal guidelines. The waste generator holds the ultimate responsibility for the proper characterization and disposal of chemical waste.[4]
References
Validation & Comparative
A Comparative Guide to 3-Ethoxy-1,2-propanediol and Propylene Glycol as Solvents for Researchers and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the choice of a solvent is a critical decision that can significantly impact experimental outcomes, product stability, and biological compatibility. Among the myriad of available solvents, 3-Ethoxy-1,2-propanediol and propylene (B89431) glycol (propane-1,2-diol) are two commonly employed diols. This guide provides an objective comparison of their performance as solvents, supported by physicochemical data, to aid researchers in making an informed selection for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a solvent is paramount. The following table summarizes the key characteristics of this compound and propylene glycol.
| Property | This compound | Propylene Glycol |
| Synonyms | Glycerol (B35011) 1-ethyl ether, 3-Ethoxypropane-1,2-diol[1][2][3] | Propane-1,2-diol, 1,2-Propanediol[4][5] |
| CAS Number | 1874-62-0[3][6][7] | 57-55-6[8] |
| Molecular Formula | C5H12O3[1][3] | C3H8O2[4] |
| Molecular Weight | 120.15 g/mol [1][3] | 76.09 g/mol |
| Appearance | Colorless, odorless, viscous, stable, absorbent liquid[6][9] | Colorless, nearly odorless, viscous liquid with a faintly sweet taste[4][5][10] |
| Boiling Point | 222 °C[6] | 187.4 °C[10] |
| Density | 1.063 g/mL at 25 °C[6] | 1.038 g/cm³ (20/20°C)[10] |
| Flash Point | 110 °C[6][7] | 99 °C[10] |
| Water Solubility | Miscible[6][9] | Completely miscible[4][10] |
| Solubility in other solvents | Miscible with ethanol (B145695) and many organic solvents[6][9] | Miscible with a broad range of organic solvents like acetone (B3395972) and chloroform[4][5] |
Performance as Solvents and Applications
Both this compound and propylene glycol are versatile solvents due to their diol structure, which imparts both hydrophilic and lipophilic characteristics.
This compound , also known as glycerol α-ethyl ether, is recognized for its use in various industries, including pharmaceuticals, cosmetics, and coatings. Its miscibility with both polar and non-polar compounds makes it a versatile solvent for dissolving a wide range of molecules.[1] In pharmaceutical formulations, it can be used as a solvent for drug formulations and has been investigated for its potential to improve the solubility of poorly soluble drugs, thereby enhancing their bioavailability.[1] It also finds application as a crosslinking agent in the development of hydrogels for tissue engineering and drug delivery.
Propylene glycol is a well-established solvent with a long history of use in the pharmaceutical, food, and cosmetic industries.[5][10][11] It is a superb solvent capable of dissolving a wide array of active ingredients, flavorings, and colorants that are not soluble in water alone.[4] In pharmaceuticals, it is extensively used in oral, injectable, and topical formulations to dissolve active pharmaceutical ingredients (APIs).[5][11][12][13] Its ability to dissolve both hydrophilic and lipophilic substances makes it an ideal medium for drug formulation.[11] Furthermore, its hygroscopic nature makes it an excellent humectant, helping to maintain moisture in various products.[4][12]
Safety and Toxicity Profile
The safety profile of a solvent is a critical consideration, particularly in drug development and consumer products.
| Parameter | This compound | Propylene Glycol |
| Oral LD50 (mammal) | > 5000 mg/kg[6][7] | Generally Recognized As Safe (GRAS) by the US FDA for food and pharmaceutical applications[5] |
| Skin Irritation | Causes skin irritation[14][15] | Generally non-irritating, though rare idiosyncratic reactions have been reported[5][16] |
| Eye Irritation | Causes serious eye irritation[14][15] | Can cause irritation |
| Toxicity Profile | Shall not be classified as acutely toxic, germ cell mutagenic, carcinogenic, or a reproductive toxicant based on available data.[14] May cause respiratory irritation.[14][15] | Low toxicity profile.[17][18] High doses can lead to metabolic acidosis.[19] |
Experimental Protocols
To provide a practical context for the comparison of these solvents, a detailed methodology for a common experiment is provided below.
Protocol: Comparative Solubility Study of a Poorly Soluble Drug
Objective: To determine and compare the saturation solubility of a model poorly water-soluble drug (e.g., ibuprofen) in this compound and propylene glycol.
Materials:
-
Model drug (e.g., Ibuprofen powder, USP grade)
-
This compound (≥98% purity)
-
Propylene glycol (USP grade)
-
Distilled or deionized water
-
Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Solvent Systems: Prepare a series of solvent systems by mixing each of the test solvents (this compound and propylene glycol) with water at different volume ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 v/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the model drug to vials containing a fixed volume (e.g., 1 mL) of each solvent system.
-
Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully collect the supernatant.
-
-
Quantitative Analysis:
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis to bring the drug concentration within the calibrated range.
-
Inject the diluted samples into the HPLC system.
-
Quantify the drug concentration by comparing the peak area with a standard curve of the drug prepared in the same mobile phase.
-
-
Data Analysis:
-
Calculate the saturation solubility of the drug in each solvent system (expressed in mg/mL or µg/mL).
-
Plot the solubility of the drug as a function of the solvent concentration to visualize the solubility enhancement effect of each solvent.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical experimental workflow for solvent selection in a research setting.
References
- 1. Buy this compound | 1874-62-0 [smolecule.com]
- 2. This compound (CAS 1874-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. alliancechemical.com [alliancechemical.com]
- 5. Propylene glycol - Wikipedia [en.wikipedia.org]
- 6. This compound | 1874-62-0 [chemicalbook.com]
- 7. This compound CAS#: 1874-62-0 [m.chemicalbook.com]
- 8. News - The difference between 1,2-propanediol and 1,3-propanediol in cosmetics [sprchemical.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Propylene glyco | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. nbinno.com [nbinno.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. chemos.de [chemos.de]
- 15. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dow.com [dow.com]
- 18. Articles [globalrx.com]
- 19. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 3-Ethoxy-1,2-propanediol and Other Glycerol Ethers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Glycerol (B35011) ethers, a versatile class of solvents and penetration enhancers, have garnered significant attention for their favorable safety profile and tunable physicochemical properties. This guide provides a detailed comparison of 3-Ethoxy-1,2-propanediol against other common glycerol ethers, namely 3-Methoxy-1,2-propanediol and 3-Butoxy-1,2-propanediol, with glycerol included as a foundational reference.
Physicochemical Properties
The length of the alkyl chain in glycerol ethers directly influences their physical properties, such as viscosity, boiling point, and density. These characteristics are critical in determining their suitability for various pharmaceutical dosage forms, from oral solutions to topical and parenteral formulations.
| Property | This compound | 3-Methoxy-1,2-propanediol | 3-Butoxy-1,2-propanediol | Glycerol |
| Molecular Formula | C5H12O3 | C4H10O3 | C7H16O3 | C3H8O3 |
| Molecular Weight ( g/mol ) | 120.15[1] | 106.12[2] | 148.20 | 92.09 |
| Boiling Point (°C) | 222[3] | 220-225[4][5] | Not Available | 290[6][7] |
| Density (g/mL at 25°C) | 1.063[3] | 1.114 | Not Available | 1.261[6] |
| Viscosity | Viscous Liquid[3] | Viscous Liquid[2] | Not Available | ~1412 mPa·s at 20°C[8] |
| Solubility in Water | Miscible[3] | Very Soluble[9] | Not Available | Miscible[6] |
Performance in Drug Formulation
Glycerol ethers are valued for their ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). While direct comparative studies for this compound are limited, the available data on related glycerol ethers indicate their potential as effective cosolvents.
Drug Solubility Enhancement
Glycerol ethers can significantly increase the solubility of hydrophobic drugs. For instance, studies have shown that glycerol ethers can enhance the solubility of phenolic compounds. The solubilizing power is influenced by the alkyl chain length and the overall polarity of the glycerol ether.
Skin Permeation Enhancement
For topical and transdermal delivery systems, the ability of an excipient to enhance the permeation of the API through the skin is crucial. Glycerol and its ethers are known to act as penetration enhancers. They can hydrate (B1144303) the stratum corneum and disrupt the lipid barrier, thereby facilitating drug transport.
One study on the skin permeation of propylene (B89431) glycol ethers (structurally similar to glycerol ethers) showed that mixing different ethers could influence the permeation rates of each other[10]. This suggests that blends of glycerol ethers could be strategically used to optimize drug delivery. Glycerol itself has been shown to improve skin hydration and accelerate the recovery of irritated skin[6].
Safety and Toxicology
The safety profile of an excipient is a critical consideration in drug development. Glycerol is generally recognized as safe (GRAS) and has very low toxicity[11][12]. Its ethers, while also considered to have low toxicity, can present some irritation potential.
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Skin Irritation | Eye Irritation |
| This compound | > 2000 mg/kg[3] | Not Available | Causes skin irritation | Causes serious eye irritation |
| 3-Methoxy-1,2-propanediol | > 2,547 mg/kg (subcutaneous, mouse)[11] | Not Available | Causes skin irritation[13] | Causes serious eye irritation[13] |
| 3-Butoxy-1,2-propanediol | 1300 mg/kg (intraperitoneal, mouse) | Not Available | Mild erythema at 100 mg/kg/day in rabbits[9] | Not Available |
| Glycerol | 12,600 mg/kg[11] | > 10,000 mg/kg | Non-irritant[12] | Non-irritant[12] |
It is important to note that the GHS classification for both this compound and 3-Methoxy-1,2-propanediol indicates they can cause skin and eye irritation[13][14].
Experimental Protocols
To aid researchers in their evaluation of these glycerol ethers, detailed methodologies for key experiments are provided below.
Drug Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
An excess amount of the active pharmaceutical ingredient (API) is added to a series of vials, each containing a different glycerol ether as the solvent.
-
The vials are sealed and agitated, typically in a constant temperature water bath (e.g., 25°C or 37°C), for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved solid.
-
The concentration of the dissolved API in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
A diagram of the experimental workflow is presented below:
Caption: Workflow for Drug Solubility Determination.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
The Franz diffusion cell is a widely used apparatus to study the permeation of drugs through the skin from topical or transdermal formulations[3].
Protocol:
-
Membrane Preparation: Excised human or animal (e.g., porcine) skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment[4][15].
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The medium is continuously stirred[16].
-
Dose Application: The formulation containing the API and the glycerol ether being tested is applied to the surface of the skin in the donor chamber[15].
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor medium to maintain sink conditions[15].
-
Quantification: The concentration of the API in the collected samples is determined using a validated analytical method like HPLC[15]. The cumulative amount of drug permeated per unit area is then plotted against time to determine the flux.
A diagram of the experimental workflow is provided below:
Caption: Workflow for In Vitro Skin Permeation Study.
Conclusion
This compound and its related glycerol ethers represent a promising class of excipients for pharmaceutical formulations. Their ability to act as solvents and penetration enhancers, coupled with a generally low toxicity profile, makes them attractive for a wide range of applications. The choice between different glycerol ethers will depend on the specific requirements of the drug and the desired characteristics of the final dosage form. While this compound shows potential, further direct comparative studies are needed to fully elucidate its performance advantages and disadvantages relative to other glycerol ethers in specific drug delivery contexts. Researchers are encouraged to utilize the provided experimental protocols to generate comparative data to guide their formulation development efforts.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. chemos.de [chemos.de]
- 6. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic liquids: green and tailor-made solvents in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1874-62-0 [chemicalbook.com]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. draxe.com [draxe.com]
- 15. Human volunteer study with PGME: eye irritation during vapour exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemview.epa.gov [chemview.epa.gov]
A Comparative Guide to Alternatives for 3-Ethoxy-1,2-propanediol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent and humectant is a critical step in the formulation of effective and aesthetically pleasing cosmetic products. While 3-Ethoxy-1,2-propanediol has its applications, a range of alternative glycols, including propanediol (B1597323), butylene glycol, and pentylene glycol, offer diverse functional benefits and sensory profiles. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed protocols to aid in formulation development.
Performance Comparison of Glycol Alternatives
The primary functions of these glycols in cosmetic formulations are to act as humectants, solvents for active ingredients, and viscosity modifiers. Their performance in these roles can vary significantly, impacting both the efficacy and consumer appeal of the final product.
Humectant Properties and Skin Barrier Function
A key performance indicator for these ingredients is their ability to enhance skin hydration and support the skin's barrier function. A comparative study evaluated the effects of propanediol and butylene glycol on skin hydration, measured by skin capacitance (Corneometer®), and transepidermal water loss (TEWL), an indicator of skin barrier integrity (Tewameter®).
The study found that various concentrations of 1,3-propanediol (B51772), both alone and in combination with butylene glycol and/or glycerol (B35011), significantly improved skin hydration and reduced TEWL over an 8-hour period.[1][2] Higher concentrations of 1,3-propanediol (15%) demonstrated a greater reduction in TEWL compared to lower concentrations.[1][2] The addition of glycerol to 1,3-propanediol further enhanced its hydration performance.[1][2]
Table 1: Comparative Humectant and Barrier Function Data
| Ingredient | Concentration | Test Parameter | Results |
| 1,3-Propanediol | 5%, 10%, 15% | Skin Hydration (Capacitance) | Increased hydration at all concentrations over 8 hours.[1][2] |
| TEWL | Reduced TEWL at all concentrations; 15% showed greater reduction.[1][2] | ||
| 1,3-Propanediol + Butylene Glycol | 15% + 5% | Skin Hydration (Capacitance) | Increased skin hydration.[1][2] |
| TEWL | Reduced TEWL.[1][2] | ||
| 1,3-Propanediol + Glycerol | 15% + 5% | Skin Hydration (Capacitance) | Showed improved hydration performance compared to propanediol alone.[1][2] |
| TEWL | Improved skin barrier function and reduced TEWL compared to propanediol alone and with butylene glycol.[1][2] |
Solvency
The ability of a glycol to dissolve active ingredients is crucial for their bioavailability and the overall stability of the formulation. The solubility of salicylic (B10762653) acid, a common active in acne treatments, has been evaluated in different glycols.
Table 2: Solubility of Salicylic Acid in Various Glycols
| Solvent | Maximum Solubility (%) |
| Propanediol | 6%[3] |
| Propylene (B89431) Glycol | Not explicitly quantified in the provided search results, but used as a solvent for salicylic acid.[4] |
| Butylene Glycol | Used as a solvent for salicylic acid, often in combination.[5] |
| Pentylene Glycol | Can be used to dissolve salicylic acid.[4] |
It is important to note that the solubility of an active ingredient can be influenced by the other components in the formulation.[6]
Viscosity Modification
Glycols can significantly influence the rheological properties of a formulation, affecting its texture, spreadability, and stability. Their impact on viscosity can vary depending on the gelling agent used and the concentration of the glycol.
In carbomer gels, the addition of glycols like propylene glycol and glycerol can alter the rheology of the formulation.[7][8] A study on o/w emulsions showed that at a 6% concentration, natural butylene glycol increased viscosity more significantly than propanediol and glycerin.[9] In the same study, propanediol was found to decrease the viscosity of a body butter formulation at both 2% and 6% concentrations, while butylene glycol and glycerin increased it at 6%.[9]
Table 3: Viscosity Modification in Cosmetic Formulations
| Formulation | Glycol | Concentration | Effect on Viscosity |
| O/W Emulsion (Hand Cream) | Natural Butylene Glycol | 6% | Increased viscosity more than propanediol and glycerin.[9] |
| Propanediol | 2% | Decreased viscosity.[9] | |
| Glycerin | 2% | Decreased viscosity.[9] | |
| O/W Emulsion (Body Butter) | Propanediol | 2% and 6% | Decreased viscosity.[9] |
| Natural Butylene Glycol | 6% | Significantly increased viscosity.[9] | |
| Glycerin | 6% | Significantly increased viscosity.[9] |
Sensory Profile
The sensory characteristics of a cosmetic product are paramount for consumer acceptance. Glycols contribute to the skin feel, tackiness, and spreadability of a formulation. Propanediol is often marketed as having a less tacky feel compared to glycerin.[10] Natural butylene glycol is also promoted for reducing stickiness in formulations.[10] Pentylene glycol is described as having a light, elegant feel and being non-sticky.[10] A formal sensory panel evaluation provides a structured method to quantify these attributes.
Safety and Irritation Potential
The safety and skin compatibility of cosmetic ingredients are of utmost importance. While generally considered safe for use in cosmetics, some glycols have a potential for skin irritation, particularly in individuals with sensitive skin or pre-existing skin conditions.[11]
Propylene glycol has been associated with a higher potential for causing allergic contact dermatitis compared to propanediol.[11][12] Propanediol is considered to have a low potential for skin irritation and sensitization.[13] Butylene glycol is also reported to have a low irritation potential.[14] Pentylene glycol is often used in products formulated for sensitive and atopic skin, though rare allergic reactions have been documented.
Experimental Protocols
To ensure the reproducibility and validity of performance data, detailed experimental protocols are essential.
Measurement of Skin Hydration (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825).
Procedure:
-
Acclimatization: Subjects should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.[15]
-
Baseline Measurement: Take baseline hydration readings on the designated skin area (e.g., volar forearm) before product application.[16]
-
Product Application: Apply a standardized amount of the test product to a defined area of the skin.
-
Post-application Measurements: Take measurements at specified time points (e.g., 15 minutes, 2 hours, 8 hours) after product application.[16]
-
Data Analysis: Record the capacitance values (in arbitrary units) and compare the changes from baseline for each test product.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin.
Apparatus: Tewameter® (e.g., TM300).
Procedure:
-
Acclimatization: Subjects should be in a controlled environment as described for corneometry.
-
Baseline Measurement: Measure the baseline TEWL on the selected skin area.[16]
-
Product Application: Apply the test product to the designated area.
-
Post-application Measurements: Conduct TEWL measurements at predetermined intervals after application.[16]
-
Data Analysis: Record the TEWL values (in g/h/m²) and analyze the changes from baseline to evaluate the effect on skin barrier function.
Viscosity Measurement
Objective: To determine the rheological properties of a cosmetic formulation.
Apparatus: Rotational viscometer or rheometer.
Procedure:
-
Sample Preparation: Prepare the cosmetic formulation containing the glycol to be tested.
-
Instrument Setup: Calibrate the viscometer and select the appropriate spindle and speed.
-
Measurement: Measure the viscosity of the sample at a controlled temperature. For a more comprehensive analysis, perform a shear rate sweep to understand the flow behavior of the product.
-
Data Analysis: Record the viscosity values (in mPa·s or cP) and plot viscosity versus shear rate to create a rheology curve.
Solubility Testing
Objective: To determine the maximum solubility of a cosmetic active in a specific glycol.
Procedure:
-
Preparation: Prepare saturated solutions of the cosmetic active in the test glycol by adding an excess amount of the active to the glycol.
-
Equilibration: Agitate the solutions at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: Separate the undissolved active from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved active in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Express the solubility as the concentration of the active in the saturated solution (e.g., in % w/w or mg/mL).
Conclusion
Propanediol, butylene glycol, and pentylene glycol are all viable alternatives to this compound in cosmetic formulations, each offering a unique set of properties. Propanediol stands out for its natural origin, good humectant properties, and low irritation potential. Butylene glycol is a versatile ingredient that can enhance viscosity and has a favorable sensory profile. Pentylene glycol is known for its excellent humectant and antimicrobial properties, as well as its pleasant skin feel. The choice of the most suitable alternative will depend on the specific requirements of the formulation, including the desired performance characteristics, sensory attributes, and target consumer profile. The experimental protocols provided in this guide offer a framework for conducting comparative studies to inform the selection process.
References
- 1. Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. essentiallynatural.co.za [essentiallynatural.co.za]
- 4. Salicylic Acid in Cosmetics and 2 Formulas With Salicylic Acid | DIY Cosmetica [diycosmetica.com]
- 5. Working without water – Why? - BEAUTY HORIZONS 3 2021 WW [digital.teknoscienze.com]
- 6. chemistscorner.com [chemistscorner.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. joanmorais.com [joanmorais.com]
- 11. Propylene Glycol in Skin Care: Safety, Benefits, Side Effects [healthline.com]
- 12. Propanediol in Cosmetics: Is It Safe to Use? [healthline.com]
- 13. essentialingredients.com [essentialingredients.com]
- 14. labmuffin.com [labmuffin.com]
- 15. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 16. dmptool.org [dmptool.org]
Performance Comparison of 3-Ethoxy-1,2-propanediol in Diverse Applications: A Guide for Researchers and Formulation Scientists
Introduction: 3-Ethoxy-1,2-propanediol, a glycerol (B35011) derivative, is a versatile excipient with applications spanning the pharmaceutical and cosmetic industries. Its unique combination of solvent, humectant, and preservative-boosting properties makes it a compelling alternative to commonly used glycols such as propylene (B89431) glycol, butylene glycol, and glycerin. This guide provides a comprehensive comparison of this compound's performance in various applications, supported by available experimental data and detailed methodologies to assist researchers and drug development professionals in their formulation decisions.
I. Physicochemical and Safety Profile Comparison
A fundamental understanding of the physicochemical and safety profiles of this compound and its alternatives is crucial for initial formulation screening. The following table summarizes key properties.
| Property | This compound | Propylene Glycol (1,2-Propanediol) | Butylene Glycol (1,3-Butanediol) | Glycerin (Glycerol) |
| Molecular Formula | C5H12O3 | C3H8O2[1] | C4H10O2 | C3H8O3 |
| Molecular Weight | 120.15 g/mol | 76.09 g/mol [1] | 90.12 g/mol | 92.09 g/mol |
| Boiling Point | 221-222 °C[2] | 188.2 °C[1] | 207.5 °C | 290 °C |
| Density (25/4 °C) | 1.061 g/mL[2] | 1.036 g/mL | 1.005 g/mL | 1.261 g/mL |
| Oral LD50 (rat) | > 5 g/kg | 20 g/kg[3] | 18.61 g/kg | 12.6 g/kg |
| Skin Irritation | Low potential[4] | Can cause irritation in sensitive individuals[5] | Generally considered mild | Non-irritating |
| Sensitization | Low potential[4] | Low sensitization potential[4] | Low sensitization potential | Non-sensitizing |
II. Performance in Pharmaceutical Applications
A. Solubility Enhancement of Poorly Soluble Drugs
This compound's amphiphilic nature makes it an effective solvent for a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility. While direct comparative studies with this compound are limited, data for related glycols demonstrate their utility in enhancing the solubility of drugs like celecoxib (B62257).
| Solvent System | Solubility of Celecoxib (mg/mL) |
| Water | 0.007[6] |
| Propylene Glycol | 30.023[6] |
| Polyethylene Glycol 400 | 414.804[6] |
| Ethanol | 63.346[6] |
Experimental Protocol: Determination of Saturated Solubility
This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound in a given solvent.
Caption: Saturated solubility determination workflow.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume of this compound (or other test solvents) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, remove the container and allow it to stand to let undissolved solids settle. Carefully collect a sample of the supernatant. For viscous solutions, centrifugation may be necessary to effectively separate the solid and liquid phases.
-
Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the saturated solubility of the API in the solvent at the specified temperature.
B. Enhancing Skin Permeation for Topical and Transdermal Delivery
Glycols are frequently used in topical formulations to enhance the permeation of active ingredients through the skin. They can act as penetration enhancers by altering the properties of the stratum corneum.
A study on ethoxypropanol (B1617513) (PGEE), a related compound, demonstrated its ability to readily permeate human skin. The permeation rate of PGEE was found to be 447.5–1075.2 µg/cm²/h.[7][8] This suggests that this compound is also likely to have skin penetration-enhancing properties.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the permeation of a substance across a skin membrane.
Caption: In-vitro skin permeation study workflow.
Methodology:
-
Membrane Preparation: Excised human or animal skin is carefully prepared and mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C to mimic skin surface temperature) with constant stirring.
-
Dosing: A known quantity of the test formulation containing the API and this compound is applied evenly to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn for analysis. The volume withdrawn is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and lag time (tL) can be calculated from the linear portion of the plot.
III. Performance in Cosmetic and Personal Care Applications
A. Humectancy and Moisturization
Humectants are key ingredients in cosmetic and personal care products for their ability to attract and retain moisture, thereby hydrating the skin.
| Humectant (at 15%) | Change in Skin Hydration (Capacitance) | Change in Transepidermal Water Loss (TEWL) |
| 1,3-Propanediol (B51772) | Significant Increase[9] | Significant Decrease[9] |
| 1,3-Propanediol + Glycerol (5%) | Greater Increase than Propanediol (B1597323) alone[9] | Greater Decrease than Propanediol alone[9] |
Experimental Protocol: Evaluation of Skin Hydration using a Corneometer
This protocol details a non-invasive method to measure the hydration level of the stratum corneum.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is selected.
-
Test Sites: Define and mark test areas on the forearms of the subjects.
-
Baseline Measurement: Before application of any product, baseline skin hydration is measured using a Corneometer.
-
Product Application: A standardized amount of the test formulation (e.g., a lotion containing this compound) and control formulations (with other glycols or a placebo) is applied to the designated test sites.
-
Post-Application Measurements: Skin hydration is measured at specified time points after application (e.g., 1, 2, 4, and 8 hours).
-
Data Analysis: The change in skin hydration from baseline is calculated for each formulation and time point. Statistical analysis is performed to compare the performance of the different formulations.
B. Preservative Efficacy Boosting
Glycols can enhance the efficacy of traditional preservatives, allowing for lower concentrations of these preservatives in formulations. A study on a bio-derived propanediol demonstrated its ability to boost the performance of phenoxyethanol-based and natural preservative systems against bacteria, yeast, and mold.[10]
Antimicrobial Challenge Test Results for a Generic O/W Emulsion
| Preservative System (at half recommended use level) | + 0% Propanediol | + 2% Propanediol | + 4% Propanediol | + 6% Propanediol |
| Phenoxyethanol-based | Fails | Fails | Passes | Passes |
| Natural-based | Fails | Fails | Fails | Passes |
Note: The specific propanediol tested was a bio-derived 1,3-propanediol. The results indicate that increasing the concentration of propanediol improves the preservative efficacy. This compound is expected to have a similar boosting effect.
Experimental Protocol: Antimicrobial Effectiveness Test (based on USP <51>)
This protocol is a standardized method to assess the effectiveness of a product's preservative system.
Caption: Antimicrobial effectiveness testing workflow.
Methodology:
-
Inoculum Preparation: Prepare standardized suspensions of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Inoculation: Inoculate separate containers of the test product with a small volume of each microbial suspension to achieve a final concentration of between 10^5 and 10^6 colony-forming units (CFU) per mL or gram of the product.
-
Incubation: Incubate the inoculated containers at a specified temperature (typically 20-25°C) for a period of 28 days.
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), remove an aliquot from each container and determine the number of viable microorganisms using standard plate count methods.
-
Interpretation: Compare the log reduction in viable microorganisms at each time point to the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, Ph. Eur.) to determine if the preservative system is effective.
IV. Logical Comparison of Key Attributes
The following diagram provides a high-level comparison of the key attributes of this compound and its common alternatives.
Caption: Logical comparison of glycol properties.
V. Conclusion
This compound presents itself as a promising multifunctional excipient for pharmaceutical and cosmetic formulations. Its favorable safety profile, coupled with its expected performance as a solvent, humectant, and preservative booster, makes it a strong candidate for consideration in new product development and for the reformulation of existing products. While direct comparative quantitative data is still emerging, the available information on structurally related compounds provides a solid foundation for its potential benefits. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to fully evaluate the performance of this compound in their specific applications. Further research is warranted to generate more comprehensive, direct comparative data to fully elucidate its performance advantages.
References
- 1. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Evaluating 1 , 3-Propanediol for Potential Skin Effects | Semantic Scholar [semanticscholar.org]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Skin Permeation of Ethoxy- and Propoxypropanol Commonly Found in Water-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. personalcaremagazine.com [personalcaremagazine.com]
A Comparative Guide to Analytical Methods for 3-Ethoxy-1,2-propanediol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Ethoxy-1,2-propanediol, a key solvent and intermediate, is critical for ensuring product quality and safety. This guide provides a comparative overview of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While direct comparative studies on this compound are not extensively published, this guide leverages validated methods for structurally similar compounds and established principles of analytical chemistry to present a reliable comparison.
Method Comparison: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it an excellent choice for trace-level detection and identification. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a suitable detector like a refractive index detector (RID) or a mass spectrometer (MS), provides a versatile alternative, especially for less volatile analytes or when derivatization is to be avoided.
The selection between GC-MS and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Performance Characteristics
The following table summarizes the anticipated performance characteristics for the quantification of this compound using GC-MS and HPLC. These values are based on validated methods for analogous compounds and typical performance of these analytical techniques.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Range | 0.1 - 100 mg/L (estimated) | 1 - 1000 mg/L (estimated) |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | Low (ng/L to µg/L range) | Moderate (µg/L to mg/L range) |
| Limit of Quantification (LOQ) | Low (µg/L range) | Moderate (mg/L range) |
Experimental Workflows and Logical Relationships
The general workflow for the validation of an analytical method is crucial for ensuring reliable and reproducible results. This process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), involves a systematic evaluation of the method's performance.
Caption: General workflow for analytical method validation.
Experimental Protocols
Below are detailed experimental protocols for the quantification of this compound using GC-MS and a general protocol for HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the similar compound 3-methoxy-1,2-propanediol.[1]
1. Sample Preparation (Salting-out Extraction)
-
To 10 mL of the sample in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Add 5 g of potassium carbonate (K₂CO₃) and vortex to dissolve.
-
Add 5 mL of diethyl ether, cap, and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a clean vial for GC-MS analysis.
2. GC-MS Operating Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 230°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound would need to be determined from its mass spectrum (e.g., m/z 61, 75, 89).
3. Calibration
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., diethyl ether) containing the internal standard at a constant concentration.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
High-Performance Liquid Chromatography (HPLC) Protocol (General)
1. Sample Preparation
-
Dilute the sample with the mobile phase to a concentration within the expected calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Operating Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a common starting point for polar analytes.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. The exact ratio will require method development to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector:
-
Refractive Index Detector (RID): Suitable for detecting compounds with no UV chromophore.
-
Mass Spectrometer (MS): Provides higher sensitivity and specificity.
-
3. Calibration
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the calibration standards using the developed HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
Conclusion
Both GC-MS and HPLC are viable techniques for the quantification of this compound. GC-MS is likely to offer higher sensitivity and is well-suited for trace analysis in complex matrices, leveraging established extraction techniques. HPLC provides a simpler sample preparation workflow and may be preferable when dealing with higher concentrations or when derivatization is undesirable. The choice of method should be guided by the specific analytical needs, and a thorough method validation should be performed to ensure the suitability of the chosen method for its intended purpose.
References
A Comparative Guide to the Humectant Efficacy of 3-Ethoxy-1,2-propanediol and Glycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the humectant properties of 3-Ethoxy-1,2-propanediol and glycerin, intended to inform formulation development and research in the pharmaceutical and cosmetic industries. While glycerin is a well-established and extensively studied humectant, data on the specific humectant efficacy of this compound is limited in publicly available literature. This document summarizes the known properties of each compound and outlines the experimental protocols that would be necessary to conduct a direct comparative efficacy study.
Introduction to Humectants
Humectants are hygroscopic substances that attract and retain moisture from the surrounding environment. In topical formulations, they play a crucial role in skin hydration by drawing water from the dermis to the epidermis and, in humid conditions, from the atmosphere to the skin's surface. This action helps to maintain skin plasticity, support barrier function, and improve overall skin health.
Compound Profiles
Glycerin (Glycerol)
Glycerin, a simple polyol with the chemical formula C3H8O3, is considered the gold standard for humectants in the cosmetic and pharmaceutical industries.[1][2] Its efficacy is attributed to its three hydrophilic hydroxyl groups, which readily form hydrogen bonds with water molecules.[3]
Key Properties of Glycerin:
-
High Hygroscopicity: Glycerin is highly effective at absorbing and retaining water.[3]
-
Skin Barrier Enhancement: It helps to improve the function of the skin barrier, reducing transepidermal water loss (TEWL).[4][5]
-
Safety Profile: Glycerin has a long history of safe use and is well-tolerated by most skin types.
This compound
Known Properties of this compound:
-
Solvent Properties: It is a versatile solvent with good compatibility with a range of ingredients.[8]
-
Structural Features: As a glycerol (B35011) ether, it possesses both ether and hydroxyl functional groups, which may contribute to its hygroscopic properties.
-
Data Gap: There is a notable lack of published studies specifically evaluating its efficacy as a primary humectant for skin hydration.
Comparative Efficacy: A Data Gap
A direct comparison of the humectant efficacy of this compound and glycerin is hampered by the absence of publicly available experimental data for this compound. While glycerin's performance is well-documented, assumptions about the humectant capabilities of this compound are based on its chemical structure (a glycerol derivative) rather than on direct evidence from skin hydration or water absorption studies.
To address this knowledge gap, rigorous experimental evaluation is required. The following sections detail the standard methodologies that should be employed for a comprehensive comparative analysis.
Experimental Protocols for Comparative Efficacy Testing
A robust comparison of humectant efficacy would involve a combination of in-vitro and in-vivo testing methodologies.
In-Vitro Hygroscopicity Testing
This method assesses the intrinsic ability of a substance to absorb and retain moisture from the air.
Objective: To quantify and compare the water absorption capacity of this compound and glycerin under controlled humidity conditions.
Methodology: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: A known mass of each humectant is placed in the DVS instrument.
-
Equilibration: The samples are dried under a stream of dry nitrogen gas to establish a baseline mass.
-
Humidity Ramping: The relative humidity (RH) in the sample chamber is incrementally increased (e.g., in 10% steps from 0% to 90% RH).
-
Mass Measurement: At each RH step, the sample is allowed to equilibrate, and the change in mass due to water absorption is continuously recorded by a microbalance.
-
Data Analysis: The percentage weight gain at each RH level is calculated. Sorption and desorption isotherms are plotted to visualize the hygroscopic behavior of each compound.
Expected Outcome: This would provide a direct comparison of the intrinsic hygroscopicity of the two molecules.
In-Vivo Skin Hydration Assessment
These methods evaluate the effect of the humectants on the hydration level of human skin.
Objective: To compare the ability of formulations containing this compound and glycerin to increase and maintain skin hydration over time.
Methodology 1: Corneometry
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.
-
Test Areas: Standardized areas on the forearms of the subjects are demarcated.
-
Baseline Measurement: Baseline skin hydration is measured in each test area using a Corneometer, which measures the electrical capacitance of the skin.
-
Product Application: A standardized amount of each test formulation (e.g., a simple aqueous solution of this compound, a similar concentration of glycerin, and a placebo control) is applied to the designated test areas.
-
Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each formulation at each time point and statistically compared.
Methodology 2: Transepidermal Water Loss (TEWL)
-
Subject Recruitment and Test Area Demarcation: As described for Corneometry.
-
Baseline Measurement: Baseline TEWL is measured using a Tewameter, which quantifies the rate of water evaporation from the skin surface.
-
Product Application: As described for Corneometry.
-
Post-Application Measurements: TEWL measurements are taken at the same time points as the Corneometry readings.
-
Data Analysis: The change in TEWL from baseline is calculated. A decrease in TEWL indicates an improvement in skin barrier function.
Data Presentation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Table for In-Vitro Hygroscopicity (DVS)
| Relative Humidity (%) | % Weight Gain (Glycerin) | % Weight Gain (this compound) |
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 | ||
| 60 | ||
| 70 | ||
| 80 | ||
| 90 |
Table 2: Example Data Table for In-Vivo Skin Hydration (Corneometry)
| Time Point | Change in Skin Hydration (Arbitrary Units) - Glycerin | Change in Skin Hydration (Arbitrary Units) - this compound | Change in Skin Hydration (Arbitrary Units) - Placebo |
| Baseline | 0 | 0 | 0 |
| 30 min | |||
| 1 hr | |||
| 2 hr | |||
| 4 hr | |||
| 8 hr | |||
| 24 hr |
Table 3: Example Data Table for In-Vivo Barrier Function (TEWL)
| Time Point | Change in TEWL (g/m²/h) - Glycerin | Change in TEWL (g/m²/h) - this compound | Change in TEWL (g/m²/h) - Placebo |
| Baseline | 0 | 0 | 0 |
| 30 min | |||
| 1 hr | |||
| 2 hr | |||
| 4 hr | |||
| 8 hr | |||
| 24 hr |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of humectant efficacy.
References
- 1. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycerol - Wikipedia [en.wikipedia.org]
- 3. Glycerol tested according to Ph. Eur., anhydrous Glycerin [merckmillipore.com]
- 4. Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 6. [PDF] Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin. | Semantic Scholar [semanticscholar.org]
- 7. This compound (CAS 1874-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. rockchemicalsinc.com [rockchemicalsinc.com]
Comparative study of hydrogels crosslinked with 3-Ethoxy-1,2-propanediol
Performance Comparison of Glutaraldehyde (B144438) and Citric Acid Crosslinked Hydrogels
The selection of a crosslinking agent dictates the final characteristics of the hydrogel. Synthetic crosslinkers like glutaraldehyde are known for their high efficiency in forming robust and stable hydrogel networks.[4] However, concerns about their cytotoxicity due to the release of unreacted molecules have led to the exploration of natural, more biocompatible alternatives like citric acid.[1][5]
Key Performance Metrics
| Parameter | Glutaraldehyde Crosslinked Hydrogel | Citric Acid Crosslinked Hydrogel | References |
| Mechanical Strength | Higher compressive strength and Young's modulus. | Lower mechanical strength. | [5] |
| Swelling Capacity | Lower swelling ratio due to higher crosslinking density. | Higher swelling capacity. | [5] |
| Biocompatibility | Potential cytotoxicity due to residual glutaraldehyde. | Generally non-toxic and biocompatible. | [1][5] |
| Degradation | Slower degradation rate. | Faster degradation through hydrolysis of ester bonds. | |
| Clarity | Higher opacity. | Improved clarity and transparency. | [5] |
| Water Permeability | Higher water permeability. | Reduced water permeability. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis and characterization of hydrogels using glutaraldehyde and citric acid as crosslinkers.
Hydrogel Synthesis
Glutaraldehyde Crosslinking of Gelatin Hydrogel:
-
Prepare a 20% (w/v) gelatin solution by dissolving gelatin in distilled water at 60°C.
-
Add a specific concentration of glutaraldehyde solution (e.g., 0.5% v/v) to the gelatin solution while stirring.
-
Continue stirring for a predetermined time (e.g., 30 minutes) to ensure homogeneous mixing.
-
Pour the solution into molds and allow it to cool and crosslink at room temperature for a specified duration (e.g., 24 hours).
-
Wash the resulting hydrogel extensively with a suitable buffer (e.g., phosphate-buffered saline) to remove any unreacted glutaraldehyde.
Citric Acid Crosslinking of Gelatin Hydrogel:
-
Prepare a gelatin solution as described above.
-
Add a specific concentration of citric acid (e.g., 5% w/w of gelatin) to the gelatin solution.
-
Adjust the pH of the solution if necessary.
-
Heat the mixture at a specific temperature (e.g., 80°C) for a set time (e.g., 48 hours) to facilitate ester bond formation.
-
Allow the solution to cool and form a hydrogel.
-
Wash the hydrogel with a suitable buffer to remove any unreacted citric acid.[5]
Characterization Methods
-
Mechanical Testing: The compressive strength and Young's modulus of the hydrogels can be determined using a universal testing machine. Cylindrical hydrogel samples are compressed at a constant strain rate, and the stress-strain curve is recorded.[6]
-
Swelling Studies: The swelling ratio is determined by immersing a dried hydrogel sample of known weight in a buffer solution at a specific temperature. At regular intervals, the sample is removed, excess surface water is blotted away, and the sample is weighed. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Biocompatibility Assessment: In vitro cytotoxicity can be evaluated by culturing cells (e.g., fibroblasts) in the presence of hydrogel extracts and assessing cell viability using assays like the MTT assay.
Visualizing Methodologies and Pathways
Diagrams are essential for illustrating complex processes and relationships in scientific research.
Caption: A generalized workflow for the synthesis of chemically crosslinked hydrogels.
Caption: A simplified signaling pathway illustrating the cytotoxic effects of residual crosslinkers.
Conclusion
The choice between synthetic and natural crosslinkers involves a trade-off between mechanical performance and biocompatibility. Glutaraldehyde, a synthetic crosslinker, produces mechanically robust hydrogels but raises concerns about cytotoxicity.[4] In contrast, natural crosslinkers like citric acid offer a safer, more biocompatible alternative, though often at the cost of reduced mechanical strength.[5] The optimal choice of crosslinker will ultimately depend on the specific requirements of the intended application. For load-bearing applications, a mechanically strong hydrogel may be necessary, while for applications involving direct cell contact, biocompatibility will be the paramount consideration. Future research may focus on developing novel crosslinking strategies that combine the advantages of both synthetic and natural agents to create hydrogels that are both mechanically strong and highly biocompatible.
References
- 1. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment: 3-Ethoxy-1,2-propanediol Versus Common Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of solvents in research and pharmaceutical development extends beyond chemical compatibility and performance; it carries significant environmental implications. The principles of green chemistry encourage the use of solvents that are less hazardous to the environment and human health. This guide provides a comparative environmental impact analysis of 3-Ethoxy-1,2-propanediol against a range of commonly used laboratory and industrial solvents. The objective is to offer a data-driven resource to aid in the selection of solvents with a more favorable environmental profile.
Quantitative Environmental Impact Data
The following tables summarize key environmental hazard data for this compound and several other common solvents. This allows for a direct comparison of their potential impact on aquatic ecosystems, their persistence in the environment, and their potential to contribute to air pollution.
Table 1: Comparison of Aquatic Toxicity, Biodegradability, Bioaccumulation, and VOC Content
| Solvent | Fish (LC50, 96h, mg/L) | Invertebrate (Daphnia magna, EC50, 48h, mg/L) | Algae (ErC50, 72-96h, mg/L) | Ready Biodegradability (% Degradation in 28 days) | Bioaccumulation Potential (Log Kow) | VOC Content (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | -0.9 | 100 |
| Propylene (B89431) Glycol (1,2-Propanediol) | >100 | >100 | >100 | Readily biodegradable | -0.92 | Low |
| Ethanol | >100 | >100 | >100 | Readily biodegradable | -0.31 | High |
| Isopropanol | 9,640 | 13,299 | >1000 | Readily biodegradable | 0.05 | High |
| Acetone | >100 | 13,299 | >1000 | Readily biodegradable | -0.24 | High |
| Toluene | 7.63 | 6 | 12.5 | Not readily biodegradable | 2.73 | 100 |
Table 2: Human Health and Safety Data
| Solvent | Acute Toxicity (Oral LD50, Rat) | Skin Irritation | Eye Irritation | Carcinogenicity |
| This compound | Not classified as acutely toxic | Causes skin irritation | Causes serious eye irritation | Shall not be classified as carcinogenic |
| Propylene Glycol (1,2-Propanediol) | 20,000 mg/kg | Non-irritating | Mild irritation | Not classifiable |
| Ethanol | 7,060 mg/kg | Mild irritation | Irritant | Known to be a human carcinogen (in alcoholic beverages) |
| Isopropanol | 5,045 mg/kg | Mild irritation | Irritant | Not classifiable |
| Acetone | 5,800 mg/kg | Mild irritation | Irritant | Not classifiable |
| Toluene | 5,580 mg/kg | Irritant | Irritant | Not classifiable |
Discussion of Environmental Profile
This compound , a member of the propylene glycol ethers (PGEs) family, is often considered a more environmentally friendly alternative to ethylene (B1197577) glycol ethers (EGEs) due to a lower toxicity profile. However, there is a significant lack of publicly available data on its environmental fate and effects. While its Safety Data Sheet (SDS) indicates it is not classified as hazardous to the aquatic environment, the absence of empirical data on biodegradability and aquatic toxicity makes a comprehensive assessment challenging. A notable drawback is its high volatile organic compound (VOC) content of 100%, which can contribute to air pollution.
In contrast, propylene glycol (1,2-propanediol) exhibits a more favorable environmental profile with low toxicity to aquatic organisms and is readily biodegradable. Its low VOC content further enhances its standing as a greener solvent alternative.
Common laboratory solvents like ethanol , isopropanol , and acetone are also readily biodegradable and generally exhibit low aquatic toxicity. However, their high volatility and corresponding high VOC content are significant environmental concerns.
Toluene is included as a benchmark for a more hazardous solvent, demonstrating high aquatic toxicity and a lack of ready biodegradability.
Experimental Protocols
The data presented in the tables above are derived from standardized ecotoxicological and chemical property tests. The following are detailed summaries of the methodologies for the key experiments cited.
Aquatic Toxicity Testing
-
Acute Toxicity to Fish (OECD Guideline 203): This test evaluates the acute toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is determined.
-
Test Organism: Typically rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
-
Test Concentrations: A geometric series of at least five concentrations is used. A limit test at 100 mg/L can also be performed.
-
Test Duration: 96 hours.
-
Endpoint: The LC50 value with 95% confidence limits is calculated for the 96-hour exposure period.
-
-
Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202): This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water at a range of concentrations for 48 hours. The number of daphnids that become immobilized (unable to swim) is recorded at 24 and 48 hours.
-
Test Organism: Daphnia magna.
-
Test Concentrations: At least five concentrations in a geometric series are tested. A limit test at 100 mg
-
The Researcher's Dilemma: A Cost-Benefit Analysis of 3-Ethoxy-1,2-propanediol in Research
For researchers, scientists, and drug development professionals, the choice of a solvent or reagent can significantly impact experimental outcomes, timelines, and budgets. 3-Ethoxy-1,2-propanediol, a glycerol-derived short-chain aliphatic ether, has emerged as a versatile compound in various research applications.[1] This guide provides a comparative analysis of this compound against common alternatives—propylene glycol (PG), glycerol (B35011) formal, and polyethylene (B3416737) glycol (PEG)—to aid in making an informed decision for your research needs.
Performance Comparison: A Quantitative Overview
The selection of a suitable solvent or reagent often hinges on its physical and chemical properties, performance in specific applications, and, crucially, its cost. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | Propylene Glycol (PG) | Glycerol Formal | Polyethylene Glycol (PEG 400) |
| Molecular Formula | C5H12O3[2] | C3H8O2 | C4H8O3[3] | H(OCH2CH2)nOH |
| Molecular Weight | 120.15 g/mol [2] | 76.09 g/mol | 104.10 g/mol [3] | ~400 g/mol |
| Boiling Point | 222 °C[1] | 188.2 °C | 192-193 °C[4] | Decomposes |
| Density | 1.063 g/mL at 25 °C[1] | 1.036 g/mL at 25 °C | 1.203 g/mL at 25 °C[4] | ~1.128 g/mL at 25 °C |
| Miscibility with Water | Miscible[1] | Miscible | Miscible[4] | Miscible |
Table 2: Application-Specific Performance
| Application | Parameter | This compound | Propylene Glycol (PG) | Glycerol Formal | Polyethylene Glycol (PEG) |
| Solvent for Poorly Soluble Drugs | Solubility of Ibuprofen | Data not available | 300 mg/g | Data not available | Data not available |
| Analyte Protectant in GC-MS | Peak Enhancement | Up to 41% improvement | Not commonly used for this purpose | Data not available | Can be used, but data on direct comparison is limited |
| Hydrogel Mechanical Properties | Role | Crosslinker for poly(glycidol) hydrogels | Plasticizer | Not a primary component | Monomer/Crosslinker, Plasticizer |
| In Vitro Toxicity | General Profile | Presumed low (as a glycerol ether) | Low | Low | Low, biocompatible |
Table 3: Cost Comparison
| Compound | Grade | Typical Price (USD) |
| This compound | Research Grade (98%) | $92 - $105 per gram |
| Propylene Glycol | USP Grade | $13 - $15 per gallon |
| Glycerol Formal | 99+% | Varies by supplier (check for current pricing) |
| Polyethylene Glycol 400 | NF Grade | Varies by supplier and quantity |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key applications.
Protocol 1: Determination of API Solubility using the Shake-Flask Method
This protocol can be adapted to determine the solubility of a poorly water-soluble active pharmaceutical ingredient (API) in this compound or its alternatives.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Solvent (this compound, Propylene Glycol, etc.)
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the API powder to a scintillation vial.
-
Add a known volume (e.g., 2 mL) of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved API.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the API in the diluted supernatant using a validated HPLC method with a standard curve.
-
Calculate the solubility of the API in the solvent (e.g., in mg/mL).
Protocol 2: Synthesis of a Poly(glycidol)-based Hydrogel
This protocol describes the synthesis of a hydrogel using a poly(glycidol) derivative, where this compound could be used as a crosslinking agent. This is a general representation, and specific concentrations and conditions may need optimization.
Materials:
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., toluene)
-
Crosslinking agent (e.g., this compound, though a divinyl or diacrylate derivative would be needed for free-radical polymerization)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve glycidyl methacrylate and the initiator in the solvent in a reaction flask.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a set time (e.g., 24 hours) to polymerize the GMA, forming poly(glycidyl methacrylate) (PGMA).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Collect and dry the PGMA polymer.
-
To form the hydrogel, dissolve the PGMA and a suitable crosslinker in an aqueous solution (e.g., PBS). If using a photo-crosslinking system, a photoinitiator is also added.
-
Cast the solution into a mold of the desired shape.
-
Initiate crosslinking, for example, by UV irradiation if using a photoinitiator, or by thermal initiation.
-
Swell the resulting hydrogel in PBS to remove any unreacted components.
Protocol 3: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol can be used to evaluate the cytotoxicity of this compound and its alternatives on a relevant human cell line.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound and alternatives) diluted in cell culture medium to various concentrations
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
After the exposure period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Key Concepts
To better understand the underlying principles discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Toxicological Assessment: 3-Ethoxy-1,2-propanediol vs. Ethylene Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of 3-Ethoxy-1,2-propanediol and a selection of commonly used ethylene (B1197577) glycol ethers: ethylene glycol monomethyl ether (EGME), ethylene glycol monoethyl ether (EGEE), and 2-butoxyethanol (B58217) (EGBE). The objective is to present a side-by-side analysis of available experimental data to inform substance selection and risk assessment in research and development settings.
Executive Summary
Ethylene glycol ethers, particularly the short-chain variants like EGME and EGEE, are well-documented reproductive and developmental toxicants.[1][2] Their toxicity is primarily mediated by their metabolites, alkoxyacetic acids, which are produced via alcohol and aldehyde dehydrogenase pathways. In contrast, publicly available toxicological data for this compound is limited. Available safety data suggests it has low acute toxicity and is a skin and eye irritant, but it is not classified as a mutagen, carcinogen, or reproductive toxicant. This guide summarizes the existing quantitative data to highlight the known differences in their toxicity profiles.
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative data for acute toxicity, cytotoxicity, genotoxicity, and reproductive toxicity for this compound and the selected ethylene glycol ethers.
Table 1: Acute Toxicity Data
| Chemical | CAS No. | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (ppm) |
| This compound | 1874-62-0 | Mammal | > 5000 | No data available | No data available |
| Ethylene Glycol Monomethyl Ether (EGME) | 109-86-4 | Rat | 2370 - 2560[3][4] | 1280 (Rabbit)[3][4] | 1478 - 1500 (7h)[3][4] |
| Ethylene Glycol Monoethyl Ether (EGEE) | 110-80-5 | Rat | 2125[5] | 3900[5] | 2000 (7h)[5] |
| 2-Butoxyethanol (EGBE) | 111-76-2 | Rat | 470 - 1746[6][7][8] | 220 - 1250 (Rabbit/Rat)[6][9] | 450 - 550 (4h)[6][9] |
Table 2: Cytotoxicity Data
| Chemical | Cell Line | Exposure Time | IC50 |
| This compound | No data available | No data available | No data available |
| Ethylene Glycol Monomethyl Ether (EGME) | No data available | No data available | No data available |
| Ethylene Glycol Monoethyl Ether (EGEE) | No data available | No data available | No data available |
| 2-Butoxyethanol (EGBE) | Human promyelocytic cell line (NB4) | 96 h | 0.1 mM[10] |
| Opossum kidney epithelial cells | 24 h | 1 mg/ml (for stored BE containing butoxyacetaldehyde)[11] |
Table 3: Genotoxicity Data (Ames Test)
| Chemical | Strains | Metabolic Activation (S9) | Result |
| This compound | No data available | No data available | No data available |
| Ethylene Glycol Monomethyl Ether (EGME) | S. typhimurium TA97a, TA98, TA100, TA102 | With and Without | Negative[12][13] |
| Ethylene Glycol Monoethyl Ether (EGEE) | S. typhimurium TA97a, TA98, TA100, TA102 | With and Without | Negative[12][14] |
| 2-Butoxyethanol (EGBE) | S. typhimurium TA98, TA100, TA102 | With and Without | Negative[12] |
| S. typhimurium TA97a | With and Without | Positive[12] |
Table 4: Reproductive & Developmental Toxicity Data
| Chemical | Species | Study Type | NOAEL (mg/kg/day) |
| This compound | No data available | No data available | No data available |
| Ethylene Glycol Monomethyl Ether (EGME) | Rat | Reproductive | < 100 (testicular toxicity) |
| Ethylene Glycol Monoethyl Ether (EGEE) | Rat | Developmental | 1000[15] |
| 2-Butoxyethanol (EGBE) | Mouse | Multigenerational (Oral) | 720 (for fertility)[16] |
| Rat | Inhalation | 25 ppm (hematological effects)[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard protocols for key toxicity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compound is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis gene are used. These strains are unable to grow in a histidine-free medium.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.
In Vivo Reproductive and Developmental Toxicity Study (OECD Guideline 416)
This study is designed to provide general information concerning the effects of a test substance on the integrity and performance of the male and female reproductive systems, including gonadal function, the estrous cycle, mating behavior, conception, gestation, parturition, lactation, and weaning, and on the growth and development of the offspring.
-
Animal Selection and Dosing: Typically, young adult male and female rats are used. The test substance is administered to the parental (P) generation for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
Mating and Observation: P-generation animals are mated to produce the first filial (F1) generation. Reproductive parameters such as fertility index, gestation length, and litter size are recorded.
-
F1 Generation: The F1 offspring are examined for any adverse effects on viability, growth, and development. Selected F1 animals are then mated to produce an F2 generation.
-
Necropsy and Histopathology: At the end of the study, all P and F1 animals are euthanized, and a detailed necropsy is performed. Reproductive organs and other target tissues are examined histopathologically.
-
Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and developmental toxicity.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Metabolic Pathway of Ethylene Glycol Ethers Leading to Toxicity
Caption: The metabolic activation of ethylene glycol ethers to their toxic alkoxyacetic acid metabolites.
Logical Relationship in Toxicity Comparison
Caption: A logical diagram illustrating the disparity in available toxicity data between ethylene glycol ethers and this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Reproductive Toxicity of Ethylene Glycol Monomethyl Ether (CAS NO. 109-86-4) in Sprague-Dawley Rats, Litter Two. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jmnspecialties.com [jmnspecialties.com]
- 10. Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity of ethylene glycol ethers and of their metabolites in Salmonella typhimurium his- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethylene glycol monomethyl ether (109-86-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 14. Genetic Toxicity Evaluation of Ethylene Glycol Monoethyl Ether (EGMEE) in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 914172 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. cir-safety.org [cir-safety.org]
- 17. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potential of 3-Ethoxy-1,2-propanediol in Scientific Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Ethoxy-1,2-propanediol, a glycerol (B35011) derivative, is emerging as a versatile compound with significant potential across various scientific and industrial sectors, particularly in pharmaceuticals and biomaterials. Its unique properties as a solvent and a crosslinking agent have garnered attention for applications ranging from enhancing drug delivery to the development of advanced hydrogel systems. This guide provides a comparative analysis of this compound against commonly used alternatives, supported by available scientific literature and detailed experimental protocols.
Enhancing Drug Solubility: A Potent Cosolvent
One of the primary applications of this compound is as a solvent, particularly as a cosolvent in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[1] Its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, allows it to increase the solubility of a wide range of active pharmaceutical ingredients (APIs), thereby potentially improving their bioavailability.[1][2][3]
Alternatives: Propylene Glycol (PG) and Polyethylene Glycol (PEG) are widely used cosolvents in the pharmaceutical industry.[3]
Comparative Analysis:
While direct comparative studies quantifying the solubility enhancement of specific drugs by this compound against PG and PEG are limited in publicly available literature, the known physicochemical properties suggest its potential as a strong solubilizing agent. To provide a framework for comparison, the following table includes solubility data for a model poorly soluble drug, celecoxib, in various solvents, highlighting the need for similar data for this compound.
Table 1: Comparative Solubility of Celecoxib in Various Solvents
| Solvent System | Solubility (mg/mL) | Reference |
| Water | ~0.005 | [4] |
| Propylene Glycol | Not explicitly found for Celecoxib | - |
| Polyethylene Glycol 400 | >100 | [4] |
| This compound | Data not available in searched literature | - |
Experimental Protocol: Determination of Drug Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a poorly soluble drug in a given solvent system.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solvent (e.g., this compound, Propylene Glycol, Polyethylene Glycol)
-
Phosphate buffered saline (PBS) or other relevant buffer
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the API to a series of glass vials.
-
Add a known volume of the solvent or cosolvent system to each vial.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of the dissolved API in the diluted samples using a validated UV-Vis spectrophotometric or HPLC method.[5][6][7]
-
Calculate the solubility of the API in the original solvent system by accounting for the dilution factor.
Logical Workflow for Solubility Determination
References
- 1. Buy this compound | 1874-62-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rootspress.org [rootspress.org]
- 7. improvedpharma.com [improvedpharma.com]
3-Ethoxy-1,2-propanediol: A Natural and Efficacious Alternative to Propylene Glycol in Research and Development
For researchers, scientists, and drug development professionals seeking innovative and potentially safer excipients, 3-Ethoxy-1,2-propanediol is emerging as a promising bio-based alternative to the conventionally used propylene (B89431) glycol. This guide provides a comprehensive comparison of their physicochemical properties, performance as solvents, and safety profiles, supported by available data and detailed experimental protocols.
Introduction
Propylene glycol (1,2-propanediol) is a ubiquitous ingredient in the pharmaceutical, cosmetic, and food industries, valued for its properties as a solvent, humectant, and preservative.[1][2] However, concerns about its potential for skin irritation and its derivation from petrochemical sources have driven the search for sustainable and biocompatible alternatives.[3] this compound, a glycerol (B35011) ether that can be synthesized from renewable resources, presents a compelling option.[4] This guide offers an objective, data-driven comparison to aid in the evaluation of this compound for various research and development applications.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the fundamental physicochemical properties of these two glycols is essential for formulation development. The following table summarizes the key parameters for this compound and propylene glycol based on available data.
| Property | This compound | Propylene Glycol |
| Synonyms | 3-Ethoxypropane-1,2-diol, Glycerol 1-ethyl ether | 1,2-Propanediol, Methyl ethyl glycol |
| CAS Number | 1874-62-0[5] | 57-55-6[3] |
| Molecular Formula | C5H12O3[6] | C3H8O2[3] |
| Molecular Weight | 120.15 g/mol [6] | 76.09 g/mol |
| Appearance | Colorless, viscous liquid[7] | Colorless, viscous liquid[3] |
| Odor | Odorless[7] | Nearly odorless[3] |
| Boiling Point | 222 °C[8] | 188.2 °C[3] |
| Density | 1.063 g/mL at 25 °C[8] | 1.036 g/cm³[3] |
| Viscosity | Data not available | 0.042 Pa·s[3] |
| Solubility | Miscible with water and ethanol.[7] Soluble in chloroform (B151607) and methanol.[9] | Miscible with water, ethanol, acetone, and chloroform.[3] |
| Hygroscopicity | Described as hygroscopic.[7] | Hygroscopic.[1] |
Performance as a Solvent
Both this compound and propylene glycol are valued for their solvent properties. Propylene glycol is a well-established solvent for a wide range of active pharmaceutical ingredients (APIs), including both hydrophilic and lipophilic compounds.[10][11] It is frequently used in oral, injectable, and topical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[10]
This compound is also described as an effective solvent, particularly for resins, inks, and adhesives.[12] Its potential as a component in bio-based solvent systems is an area of active interest.[4] While direct comparative studies on the solvency power for specific APIs are limited, the chemical structure of this compound, with its ether linkage and hydroxyl groups, suggests its potential as a versatile solvent for a range of active molecules.
The "Natural" Advantage: Synthesis from Renewable Feedstocks
The classification of this compound as a "natural alternative" stems from its synthesis from renewable resources. Propylene glycol is primarily produced from propylene oxide, a petrochemical derivative.[3] In contrast, this compound can be synthesized from glycerol, a major byproduct of biodiesel production. This bio-based origin offers a more sustainable footprint, a factor of increasing importance in the chemical and pharmaceutical industries.
Safety and Biocompatibility: A Critical Assessment
The safety profile of any excipient is paramount. Propylene glycol is generally recognized as safe (GRAS) by the FDA for use in food and is widely used in pharmaceuticals.[10] However, it is a known skin irritant and can cause allergic contact dermatitis in some individuals.[3]
Data on the safety profile of this compound is less extensive. However, available information suggests it may also cause skin and eye irritation. An oral LD50 in mammals has been reported as >5000 mg/kg, indicating low acute oral toxicity.[7] Further research, including direct comparative studies, is necessary to fully elucidate its irritation and sensitization potential relative to propylene glycol.
Mechanism of Skin Irritation
Chemical irritants like glycols can trigger a cascade of events in the skin, leading to inflammation. The process generally involves the penetration of the irritant through the stratum corneum, leading to the activation of keratinocytes and resident immune cells. This activation results in the release of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which recruit immune cells to the site of exposure, causing the characteristic symptoms of redness, swelling, and itching.[4][13]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture:
-
Culture a relevant cell line (e.g., human keratinocytes, fibroblasts) in appropriate media and conditions until confluent.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
2. Treatment:
-
Prepare a range of concentrations of this compound and propylene glycol in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
4. Solubilization and Measurement:
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
Skin Irritation Assay (Patch Testing)
This protocol outlines a standard method for assessing the skin irritation potential of a substance in human volunteers.
1. Subject Recruitment:
-
Recruit healthy volunteers with no known skin diseases.
-
Obtain informed consent from all participants.
2. Patch Application:
-
Prepare patches (e.g., Finn Chambers®) with the test materials. Typically, a 10% solution of the test substance in a suitable vehicle (e.g., water or petrolatum) is used. A negative control (vehicle only) and a positive control (e.g., 1% sodium lauryl sulfate) should be included.
-
Apply the patches to the upper back of the subjects.
3. Exposure and Removal:
-
Leave the patches in place for 48 hours.
-
After 48 hours, remove the patches and mark the application sites.
4. Reading and Scoring:
-
Read the skin reactions at 48 hours and 72 hours after patch application.
-
Score the reactions based on a standardized scale (e.g., erythema, edema, papules, vesicles).
Conclusion
This compound presents a compelling profile as a bio-based alternative to propylene glycol for a variety of applications in research and development. Its derivation from renewable resources aligns with the growing demand for sustainable chemical solutions. While current data on its performance and safety are promising, further direct comparative studies are warranted to fully establish its superiority in specific applications. The provided experimental protocols offer a framework for researchers to conduct such comparative evaluations, paving the way for the adoption of this innovative and sustainable excipient.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Propylene glycol: What is it and what is it used for? | Uses and applications | Repsol [repsol.com]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98 1874-62-0 [sigmaaldrich.com]
- 6. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1874-62-0 [chemicalbook.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. This compound CAS#: 1874-62-0 [m.chemicalbook.com]
- 10. Articles [globalrx.com]
- 11. nbinno.com [nbinno.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
Assessing the Biodegradability of 3-Ethoxy-1,2-propanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of excipients and solvents is a critical consideration in pharmaceutical and chemical research. This guide provides a comparative assessment of the biodegradability of 3-Ethoxy-1,2-propanediol, a glycerol (B35011) short-chain ether solvent. Due to a lack of direct experimental data on the biodegradability of this compound, this guide draws comparisons with structurally similar and commonly used alternative solvents: propylene (B89431) glycol, glycerol, and low molecular weight polyethylene (B3416737) glycol (PEG). The assessment is based on their performance in standardized biodegradability tests and their biochemical oxygen demand (BOD) to chemical oxygen demand (COD) ratios.
Comparative Biodegradability Data
The following table summarizes the biodegradability data for common alternatives to this compound. A high BOD/COD ratio (approaching 1.0) generally indicates a high degree of biodegradability. "Ready biodegradability," as defined by the Organisation for Economic Co-operation and Development (OECD), indicates that a substance is likely to be rapidly and completely mineralized in the environment.
| Substance | Ready Biodegradability (OECD 301) | BOD/ThOD or % Degradation | BOD₅/COD Ratio | Half-life (Ready Test) |
| This compound | No data available | No data available | No data available | No data available |
| Propylene Glycol (1,2-Propanediol) | Readily biodegradable[1][2][3] | 79% over 20 days, 107% over 28 days[3] | ~0.69[4] | 13.6 days (in seawater)[1][2] |
| Glycerol (1,2,3-Propanetriol) | Readily biodegradable | High | High, readily biodegradable carbon source[5][6][7][8] | Not specified, but rapid |
| Polyethylene Glycol (PEG 400) | Not readily biodegradable (higher MW PEGs) | Anaerobic degradation: >90% TOC & COD removal in 10 days | Lower than glycols | Not applicable (not readily biodegradable) |
Note: The biodegradability of polyethylene glycols is inversely related to their molecular weight. Low molecular weight PEGs are generally more biodegradable than their high molecular weight counterparts.
Inferred Biodegradability of this compound
While direct testing data for this compound is not publicly available, its chemical structure—a hybrid of an ethylene (B1197577) glycol ether and a propylene glycol—suggests it is likely to be biodegradable. The ether linkage may be cleaved, followed by the degradation of the resulting propylene glycol and ethanol (B145695) moieties, both of which are readily biodegradable. However, the presence of the ether linkage might result in a slower degradation rate compared to simple glycols like propylene glycol and glycerol. Experimental verification is essential to confirm this hypothesis.
Experimental Protocols
Standardized tests are crucial for evaluating the biodegradability of chemical substances. The OECD Guidelines for the Testing of Chemicals, particularly the 301 series for "Ready Biodegradability," are widely accepted. These tests are designed to be stringent, and a passing result indicates that the substance will likely undergo rapid and ultimate degradation in the environment.[9][10]
OECD 301: Ready Biodegradability
The OECD 301 series includes six different test methods:[10][11][12][13]
-
301 A: DOC Die-Away Test: Measures the removal of dissolved organic carbon (DOC).
-
301 B: CO₂ Evolution Test (Modified Sturm Test): Quantifies the evolved carbon dioxide.
-
301 C: MITI (I) Test: A Japanese Ministry of International Trade and Industry test, similar to 301 A.
-
301 D: Closed Bottle Test: Measures the depletion of oxygen.
-
301 E: Modified OECD Screening Test: A simplified DOC die-away test.
-
301 F: Manometric Respirometry Test: Measures oxygen uptake.
General Test Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[13] The mixture is incubated in the dark under aerobic conditions for 28 days.[11][13] The extent of biodegradation is determined by measuring parameters like DOC removal, CO₂ production, or oxygen consumption.[10]
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve a certain percentage of theoretical degradation within a 10-day window during the 28-day test period.[9][10][11] The pass levels are:
-
70% removal of DOC in the DOC Die-Away tests (301 A and E).[9][10]
-
60% of the theoretical maximum CO₂ production (ThCO₂) in the CO₂ Evolution test (301 B).[9][10]
-
60% of the theoretical oxygen demand (ThOD) in the respirometric tests (301 D and F).[9][10]
Visualizing Biodegradation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate a generalized aerobic biodegradation pathway for an ethoxylated compound and a typical experimental workflow for an OECD 301 biodegradability test.
Caption: Generalized aerobic biodegradation pathway for this compound.
Caption: Experimental workflow for a typical OECD 301 ready biodegradability test.
Conclusion
Based on the available data for structurally similar compounds, this compound is anticipated to be biodegradable. However, without direct experimental evidence from standardized tests like the OECD 301 series, its classification as "readily biodegradable" cannot be confirmed. For a definitive assessment, it is imperative to conduct empirical studies on this compound following established international guidelines. Such data would be invaluable for environmental risk assessment and for making informed decisions in the formulation of new products.
References
- 1. Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradability relationships among propylene glycol substances in the organization for Economic Cooperation and Development ready‐ and seawater biodegradability tests | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. media.diversitech.com [media.diversitech.com]
- 5. "The effect of glycerol on readily biodegradable chemical oxygen demand" by Rojina Rawut [stars.library.ucf.edu]
- 6. ros.edu.pl [ros.edu.pl]
- 7. iwaponline.com [iwaponline.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
Safety Operating Guide
Proper Disposal of 3-Ethoxy-1,2-propanediol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Ethoxy-1,2-propanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Nitrile or other chemically resistant gloves are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste program.[4] Do not discharge this chemical into the sewer system or dispose of it with regular trash.[1][5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Include the full chemical name; abbreviations or chemical formulas are not permissible.[4]
-
If creating a mixed waste stream, ensure chemical compatibility to avoid hazardous reactions. This compound should not be mixed with strong oxidizing agents, strong acids, or strong bases in a single waste container unless part of a specific, approved neutralization procedure.[6]
-
-
Container Selection and Management:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be kept securely closed except when adding waste.[7][8][9]
-
Store the waste container in a designated, well-ventilated, and secondary containment area to prevent spills.[9][10]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste until properly decontaminated.
-
To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water, if appropriate and permitted by your EHS).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][10]
-
Once triple-rinsed and dried, the container can typically be disposed of as regular trash or recycled, after defacing or removing the original label.[7][10] Always confirm this procedure with your institution's EHS guidelines.
-
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) via PubChem[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. chemos.de [chemos.de]
- 3. This compound | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. nswai.org [nswai.org]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
